1-Boc-3-Iodo-1H-indazole
Description
The exact mass of the compound tert-butyl 3-iodo-1H-indazole-1-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 3-iodoindazole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13IN2O2/c1-12(2,3)17-11(16)15-9-7-5-4-6-8(9)10(13)14-15/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHNSGIOEVGLLOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=CC=CC=C2C(=N1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80467071 | |
| Record name | tert-Butyl 3-iodo-1H-indazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80467071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
290368-00-2 | |
| Record name | tert-Butyl 3-iodo-1H-indazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80467071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 3-iodo-1H-indazole-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 1-Boc-3-Iodo-1H-indazole: Synthesis, Properties, and Applications in Drug Discovery
CAS Number: 290368-00-2 Molecular Formula: C₁₂H₁₃IN₂O₂ Molecular Weight: 344.15
Abstract
This in-depth technical guide provides a comprehensive overview of 1-Boc-3-iodo-1H-indazole, a key building block in modern medicinal chemistry. The document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its synthesis, physicochemical properties, and extensive applications, particularly in the construction of kinase inhibitors. The guide emphasizes the strategic importance of the tert-butyloxycarbonyl (Boc) protecting group and the iodo-substituent, which together facilitate a wide range of synthetic transformations. Detailed experimental protocols, mechanistic insights, and safety considerations are presented to equip the reader with the practical knowledge required for the effective utilization of this versatile reagent.
Introduction: The Strategic Importance of the Indazole Scaffold
The indazole moiety is a privileged heterocyclic scaffold frequently encountered in biologically active compounds, most notably in the realm of kinase inhibitors.[1] Its unique electronic and structural features allow for critical hydrogen bonding interactions with the hinge region of the ATP-binding pocket of various kinases, making it a cornerstone for the design of targeted cancer therapies.[2] The functionalization of the indazole core is therefore a subject of intense research, with the C3-position being a primary site for modification to achieve desired potency and selectivity.
This compound has emerged as a highly valuable and versatile intermediate in this context. The introduction of an iodine atom at the C3-position provides a reactive handle for a plethora of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations.[3][4][5][6] This allows for the facile introduction of a wide array of aryl, heteroaryl, alkenyl, alkynyl, and amino substituents, enabling the rapid generation of diverse chemical libraries for drug discovery programs.
The tert-butyloxycarbonyl (Boc) group at the N1-position serves a dual purpose. Firstly, it protects the indazole nitrogen from participating in unwanted side reactions during subsequent synthetic manipulations. Secondly, its lability under acidic conditions allows for straightforward deprotection, revealing a secondary amine that can be further functionalized or may be crucial for the final compound's biological activity. This guide will delve into the practical aspects of working with this important molecule, from its synthesis to its application in the construction of complex molecular architectures.
Synthesis of this compound: A Step-by-Step Protocol
The most common and efficient synthesis of this compound involves a two-step sequence starting from 1H-indazole: iodination at the C3-position followed by N-protection with a Boc group. A more direct approach involves the N-protection of commercially available 3-iodo-1H-indazole.
Synthesis from 3-Iodo-1H-indazole
This is the most straightforward and widely used method, relying on the reaction of 3-iodo-1H-indazole with di-tert-butyl dicarbonate (Boc₂O).
Reaction Scheme:
Figure 1: Synthetic workflow for the preparation of this compound.
Detailed Experimental Protocol:
-
To a solution of 3-iodo-1H-indazole (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane, add di-tert-butyl dicarbonate (1.1 eq).[7]
-
Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq) and triethylamine (1.5 eq) to the reaction mixture.[7]
-
Stir the reaction mixture at room temperature for 10-12 hours, monitoring the progress by thin-layer chromatography (TLC).[7]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.[8]
Causality Behind Experimental Choices:
-
Solvent: Acetonitrile and dichloromethane are excellent choices due to their ability to dissolve the starting materials and their relative inertness under the reaction conditions.
-
Base: Triethylamine is used to neutralize the acid generated during the reaction, while DMAP acts as a nucleophilic catalyst to accelerate the reaction.
-
Purification: Column chromatography is essential to remove any unreacted starting materials and byproducts, ensuring the high purity of the final product required for subsequent sensitive cross-coupling reactions.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and spectroscopic properties of this compound is crucial for its proper handling, characterization, and use in synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 290368-00-2 | [8] |
| Molecular Formula | C₁₂H₁₃IN₂O₂ | [8] |
| Molecular Weight | 344.15 g/mol | [8] |
| Appearance | Light yellow crystalline solid | [8] |
| Melting Point | 93-95 °C | [8] |
Table 2: Spectroscopic Data for this compound
| Technique | Data | Reference |
| ¹H NMR (CDCl₃) | δ 8.09 (d, J = 8.5 Hz, 1H), 7.55 (t, J = 7.8 Hz, 1H), 7.46 (d, J = 7.9 Hz, 1H), 7.33 (t, J = 7.6 Hz, 1H), 1.71 (s, 9H) | [8] |
| ¹³C NMR (CDCl₃) | δ 148.35, 139.59, 130.17, 129.98, 124.21, 121.96, 114.56, 102.95, 85.48, 28.18 | [8] |
| IR (KBr, cm⁻¹) | 1728 (C=O), 1150 (C-O), 424 (C-I) | [8] |
| HRMS (ESI) | m/z [M+H]⁺ calculated for C₁₂H₁₄IN₂O₂: 344.0022, found: 344.0016 | [8] |
Applications in Cross-Coupling Reactions for Drug Discovery
The true synthetic utility of this compound lies in its ability to participate in a wide range of palladium-catalyzed cross-coupling reactions. The C-I bond is highly susceptible to oxidative addition to a low-valent palladium catalyst, initiating the catalytic cycle.
Figure 2: Overview of key cross-coupling reactions utilizing this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between this compound and various boronic acids or their esters. This reaction is extensively used to introduce aryl and heteroaryl moieties at the C3-position, a common feature in many kinase inhibitors.[3][9]
Generalized Reaction Protocol:
-
In a reaction vessel, combine this compound (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (2-5 mol%), and a base like Na₂CO₃ or K₂CO₃ (2.0-3.0 eq).[3]
-
Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, DME, or toluene) and water.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture at a temperature ranging from 80 to 120 °C until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling to room temperature, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography.
Heck Coupling
The Heck reaction enables the formation of C-C bonds between this compound and alkenes, leading to the synthesis of 3-alkenyl-1H-indazoles. These products can serve as versatile intermediates for further transformations.[4]
Sonogashira Coupling
The Sonogashira coupling allows for the reaction of this compound with terminal alkynes, providing a direct route to 3-alkynyl-1H-indazoles. This reaction typically employs a palladium catalyst in the presence of a copper(I) co-catalyst.[5]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. It facilitates the coupling of this compound with a wide variety of primary and secondary amines, yielding 3-amino-1H-indazole derivatives.[6]
Role in the Synthesis of Kinase Inhibitors
The indazole scaffold is a key component of numerous clinically approved and investigational kinase inhibitors.[9] this compound serves as a crucial starting material for the synthesis of many of these complex molecules. For instance, the C3-position of the indazole is often functionalized with an aryl or heteroaryl group that occupies the hydrophobic pocket of the ATP-binding site. The ability to readily diversify this position through cross-coupling reactions makes this compound an indispensable tool in structure-activity relationship (SAR) studies aimed at optimizing the potency and selectivity of kinase inhibitors.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a cornerstone reagent in modern medicinal chemistry, particularly in the development of kinase inhibitors. Its well-defined synthesis, predictable reactivity in a multitude of cross-coupling reactions, and the strategic utility of the Boc protecting group make it an invaluable building block for the construction of complex and diverse molecular libraries. This guide has provided a comprehensive overview of its synthesis, properties, and applications, empowering researchers and drug development professionals to effectively harness the synthetic potential of this versatile molecule.
References
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- Li, J. J., et al. (2011). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Letters, 52(35), 4585-4588.
- TCI Chemicals.
- Giraud, F., Anizon, F., & Moreau, P. (2015). C3-Indazole Functionalization: A Review. Molecules, 20(7), 12366-12397.
- Google Patents. WO2006048745A1 - Methods for preparing indazole compounds.
- Semantic Scholar.
- MDPI. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. [Link]
- Organic Syntheses. Preparation of 1H-Indazole-3-carbonitrile. [Link]
- PubMed.
- Guillaumet, G., et al. (2004). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Synlett, 2004(12), 2141-2145.
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A Comprehensive Technical Guide to 1-Boc-3-iodo-1H-indazole: Structure, Numbering, and Synthetic Insights for Drug Discovery
Abstract
This technical guide provides an in-depth analysis of 1-Boc-3-iodo-1H-indazole, a pivotal building block in contemporary medicinal chemistry. We will dissect its molecular architecture, clarify the standardized IUPAC numbering system, and present a detailed, field-tested synthetic protocol. This document is intended for researchers, scientists, and drug development professionals, offering expert insights into the causality behind experimental choices and the strategic applications of this versatile molecule.
Introduction: The Strategic Importance of the Indazole Scaffold
The indazole ring system is a "privileged scaffold" in drug discovery, frequently appearing in the structure of potent biologically active compounds, particularly kinase inhibitors.[1][2] Its unique electronic properties and ability to form key hydrogen bond interactions make it an attractive core for targeting a wide range of enzymes. The introduction of an iodo group at the 3-position transforms the indazole into a versatile synthetic intermediate, primed for elaboration through various cross-coupling reactions.[3][4] The tert-butyloxycarbonyl (Boc) protecting group at the N-1 position serves a dual purpose: it modulates the reactivity of the indazole ring and prevents unwanted side reactions during subsequent synthetic transformations.[4][5]
Molecular Structure and IUPAC Numbering
The foundational step in understanding and utilizing any chemical entity is a firm grasp of its structure and nomenclature. This compound (CAS Number: 290368-00-2) possesses a bicyclic structure composed of a benzene ring fused to a pyrazole ring.[6][7]
Standardized Numbering Convention
The numbering of the indazole ring system follows a specific IUPAC convention to ensure unambiguous communication among scientists. The nitrogen atom that is part of the double bond is designated as position 1, and the adjacent nitrogen is at position 2. The numbering then proceeds around the ring, with the carbon atoms of the pyrazole moiety numbered 3, followed by the carbons of the fused benzene ring from 4 to 7.[1]
In the case of this compound, the tert-butyloxycarbonyl (Boc) group is attached to the nitrogen at position 1, and the iodo group is at position 3.[6] This specific substitution pattern is crucial for its utility in synthetic chemistry.
Caption: IUPAC Numbering of this compound.
Synthesis and Characterization
The reliable synthesis of this compound is paramount for its application in multi-step drug discovery campaigns. A common and efficient method involves the N-protection of 3-iodo-1H-indazole.
Rationale for Synthetic Strategy
The chosen synthetic route proceeds via the reaction of commercially available 3-iodo-1H-indazole with di-tert-butyl dicarbonate (Boc₂O). This approach is favored for several reasons:
-
High Efficiency: The reaction typically proceeds to completion, often in quantitative yield.[6]
-
Mild Conditions: The use of a mild base like triethylamine and room temperature or slightly elevated temperatures (facilitated by sonication) prevents degradation of the starting material and product.[6]
-
Simplified Purification: The product can often be isolated in high purity by simple extraction and crystallization, minimizing the need for chromatography.[6]
Detailed Experimental Protocol
This protocol is a self-validating system, designed for reproducibility.
Materials:
-
3-Iodo-1H-indazole (CAS: 66607-27-0)
-
Di-tert-butyl dicarbonate (Boc₂O) (CAS: 24424-99-5)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 3-iodo-1H-indazole (1.0 eq) in dichloromethane, add triethylamine (1.5 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane to the reaction mixture at room temperature.
-
The reaction can be stirred at room temperature or placed under ultrasonic irradiation for a short period (e.g., 10 minutes) to expedite the reaction.[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with 1 M HCl.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to afford the crude product.
-
The product, this compound, can be purified by recrystallization to yield pale yellow crystals.[6]
Caption: Synthetic Workflow for this compound.
Spectroscopic Characterization
The identity and purity of the synthesized this compound are confirmed through a suite of spectroscopic techniques. The following table summarizes key characterization data.[6]
| Technique | Observed Data |
| ¹H-NMR (CDCl₃, ppm) | δ 8.09 (d, J=8.5 Hz, 1H, H-7), 7.55 (t, J=7.8 Hz, 1H, H-4), 7.46 (d, J=7.9 Hz, 1H, H-6), 7.33 (t, J=7.6 Hz, 1H, H-5), 1.71 (s, 9H, CH₃ of Boc) |
| ¹³C-NMR (CDCl₃, ppm) | δ 148.35, 139.59, 130.17, 129.98, 124.21, 121.96, 114.56, 102.95, 85.48, 28.18 |
| IR (KBr, cm⁻¹) | 1728 (C=O), 1150 (C-O), 424 (C-I) |
| HRMS (ESI) | m/z calculated for C₁₂H₁₃IN₂O₂ [M+H]⁺: 344.0022, found: 344.0016 |
Reactivity and Applications in Drug Discovery
The synthetic utility of this compound lies in the reactivity of the C-I bond at the 3-position. This site is highly amenable to palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents.[3]
Key Cross-Coupling Reactions
-
Suzuki-Miyaura Coupling: This reaction with boronic acids or esters is a cornerstone for forming C-C bonds, allowing for the introduction of aryl and heteroaryl moieties.[3][8]
-
Sonogashira Coupling: The coupling with terminal alkynes provides access to alkynylated indazoles, which are valuable precursors for further transformations.[5][9]
-
Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, facilitating the synthesis of 3-aminoindazole derivatives.[3][9]
The Boc protecting group is instrumental in these transformations, as the unprotected N-H of the indazole can interfere with the catalytic cycle in some cross-coupling reactions.[5]
Conclusion
This compound is a high-value, versatile intermediate for the synthesis of complex indazole-based molecules in drug discovery. A thorough understanding of its structure, numbering, and reactivity is essential for its effective utilization. The synthetic protocol detailed herein provides a reliable and scalable route to this key building block, empowering researchers to accelerate their discovery programs.
References
- Chemsigma. (n.d.). 1-Boc-3-iodoindazole.
- National Institutes of Health. (n.d.). One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles.
- Wiley-VCH. (2007). Supporting Information.
- Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
- Organic Syntheses. (2020). Preparation of 1H-Indazole-3-carbonitrile.
- Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds.
- National Institutes of Health. (n.d.). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence.
- PubMed. (2016). Discovery and preliminary structure-activity relationship of 1H-indazoles with promising indoleamine-2,3-dioxygenase 1 (IDO1) inhibition properties.
- ResearchGate. (2025). Efficient synthesis of new 3-heteroaryl-1-functionalized 1H-indazoles.
- National Institutes of Health. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.
- MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism.
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1-Boc-3-Iodo-1H-indazole molecular weight and formula
An In-depth Technical Guide to 1-Boc-3-Iodo-1H-indazole: Synthesis, Properties, and Applications
Executive Summary
This technical guide provides a comprehensive overview of tert-butyl 3-iodo-1H-indazole-1-carboxylate, commonly known as this compound. This versatile heterocyclic building block is of significant interest to researchers and professionals in organic synthesis and drug development. The strategic placement of the iodine atom at the 3-position, coupled with the Boc-protection at the N-1 position, makes it an ideal substrate for a variety of cross-coupling reactions, enabling the synthesis of complex, functionalized indazole derivatives. This guide details its fundamental physicochemical properties, provides a robust, field-proven protocol for its synthesis, and explores its critical applications in the development of biologically active compounds.
Introduction: The Significance of the Indazole Scaffold
The indazole moiety is a privileged bicyclic heteroaromatic scaffold frequently found in the core structure of biologically active compounds, particularly as protein kinase inhibitors for applications in oncology.[1] The functionalization of the indazole ring system is a key strategy in medicinal chemistry to modulate the potency, selectivity, and pharmacokinetic properties of drug candidates. Specifically, substitution at the C3-position of the indazole ring is a common and effective approach for generating diverse molecular architectures.[2]
This compound serves as a crucial intermediate in this context. The tert-butyloxycarbonyl (Boc) group at the N-1 position provides temporary protection to the ring nitrogen, enhancing solubility in organic solvents and preventing unwanted side reactions. More importantly, the iodo group at the C3-position acts as a versatile synthetic handle for introducing a wide range of substituents through well-established metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[1][3] This guide aims to provide the necessary technical details for the effective utilization of this valuable synthetic intermediate.
Physicochemical and Spectroscopic Properties
The fundamental properties of this compound are summarized below. This data is critical for reaction planning, characterization, and quality control.
| Property | Value | Source(s) |
| CAS Number | 290368-00-2 | [4][5] |
| Molecular Formula | C₁₂H₁₃IN₂O₂ | [4][5][6] |
| Molecular Weight | 344.15 g/mol | [4][6] |
| Appearance | Pale yellow crystalline solid | [4] |
| Melting Point | 93-95 °C | [4] |
Spectroscopic Data
Characterization of this compound is typically achieved through standard spectroscopic methods. The following data, reported in the literature, are characteristic of the compound's structure[4]:
-
¹H-NMR (CDCl₃, δ in ppm): 8.09 (1H, d, J=8.5 Hz), 7.55 (1H, t, J=7.8 Hz), 7.46 (1H, d, J=7.9 Hz), 7.33 (1H, t, J=7.6 Hz), 1.71 (9H, s).
-
¹³C-NMR (CDCl₃, δ in ppm): 148.35, 139.59, 130.17, 129.98, 124.21, 121.96, 114.56, 102.95, 85.48, 28.18.
-
Infrared (IR, KBr, ν in cm⁻¹): 1728 (C=O), 1150 (C-O), 424 (C-I).
-
High-Resolution Mass Spectrometry (HRMS, ESI): m/z calculated for C₁₂H₁₃IN₂O₂ [M+H]⁺: 344.0022, Found: 344.0016.
Synthesis Protocol and Mechanistic Considerations
The preparation of this compound is efficiently achieved through the N-protection of commercially available 3-iodo-1H-indazole. The following protocol is a reliable method that provides a high yield of the pure product.
Experimental Protocol: Boc-Protection of 3-Iodo-1H-indazole
Materials:
-
3-Iodo-1H-indazole (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 equiv)
-
Triethylamine (TEA) or another suitable base
-
Dichloromethane (DCM) or a similar aprotic solvent
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 3-iodo-1H-indazole (0.2 g, 0.82 mmol) in dichloromethane, add di-tert-butyl dicarbonate (0.2 g, 0.92 mmol) and triethylamine (1 mL).[4]
-
The reaction mixture can be stirred at room temperature or subjected to ultrasonic irradiation for approximately 10 minutes to accelerate the reaction.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, neutralize the reaction mixture carefully with 1M HCl solution.[4]
-
Extract the aqueous layer with dichloromethane (3 x 30 mL).[4]
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to afford the pure product as a pale yellow crystalline solid.[4] The reported yield for this procedure is quantitative (100%).[4]
Reaction Workflow and Mechanism
The reaction proceeds via a nucleophilic attack of the N-1 nitrogen of the indazole ring on one of the carbonyl carbons of the di-tert-butyl dicarbonate. Triethylamine acts as a base to deprotonate the indazole, increasing its nucleophilicity, and to neutralize the resulting tert-butoxycarboxylic acid byproduct.
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physical and chemical properties of 1-Boc-3-Iodo-1H-indazole
An In-depth Technical Guide on the Core Physical and Chemical Properties of 1-Boc-3-Iodo-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (tert-butyl 3-iodo-1H-indazole-1-carboxylate) is a pivotal heterocyclic building block in modern medicinal chemistry and organic synthesis. Its strategic combination of a stable N-Boc protecting group and a highly reactive C-3 iodine atom makes it an exceptionally versatile substrate for constructing complex molecular architectures. This guide provides an in-depth examination of its core physicochemical properties, reactivity profile, and synthetic applications, grounded in established experimental data and field-proven insights. We will explore the causality behind experimental choices, present self-validating protocols, and furnish the necessary data for its effective and safe implementation in the laboratory.
Core Physicochemical Properties
A foundational understanding of a reagent's physical properties is paramount for its proper handling, storage, and application in reaction design.
Structural and Physical Data
The key physical and structural parameters for this compound are summarized below. The compound typically presents as a stable, crystalline solid, facilitating ease of handling and weighing.
| Property | Data |
| Chemical Formula | C₁₂H₁₃IN₂O₂ |
| Molecular Weight | 344.15 g/mol |
| Appearance | Light yellow to pale yellow crystalline solid or powder[1] |
| Melting Point | 93-95 °C[1] |
| Storage | Store long-term in a cool, dry place[2] |
| Solubility | Soluble in organic solvents like dichloromethane (DCM), dimethylformamide (DMF), and dioxane. |
Expert Insight: The melting point of 93-95 °C indicates a compound with good crystalline stability at ambient temperatures. Its solubility in common aprotic organic solvents makes it highly compatible with the conditions frequently employed in palladium-catalyzed cross-coupling reactions.
Spectroscopic Profile
Spectroscopic data is critical for identity confirmation and purity assessment. The following data are characteristic of this compound.
-
¹H NMR (CDCl₃): δ (ppm) 8.09 (d, J=8.5 Hz, 1H), 7.55 (t, J=7.8 Hz, 1H), 7.46 (d, J=7.9 Hz, 1H), 7.33 (t, J=7.6 Hz, 1H), 1.71 (s, 9H).[1]
-
¹³C NMR (CDCl₃): δ (ppm) 148.35, 139.59, 130.17, 129.98, 124.21, 121.96, 114.56, 102.95, 85.48, 28.18.[1]
-
Infrared (IR) (KBr): ν (cm⁻¹) 1728 (C=O), 1150 (C-O), 424 (C-I).[1]
Expert Insight: The ¹H NMR spectrum is unambiguous. The singlet at 1.71 ppm, integrating to 9 protons, is the hallmark of the tert-butyl group of the Boc protector. The downfield aromatic signals correspond to the protons on the indazole ring. In the IR spectrum, the strong carbonyl (C=O) stretch around 1728 cm⁻¹ is definitive for the carbamate functionality of the Boc group.
Chemical Reactivity and Synthetic Logic
The synthetic utility of this compound is dictated by two key features: the N-Boc protecting group and the C-I bond.
The Role of the N-Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is not merely a placeholder; it is an essential electronic and steric modulator.
-
Protection: The indazole N-H proton is acidic and can interfere with many organometallic reactions by acting as a proton source or coordinating to the metal center.[3] The Boc group prevents these side reactions, enabling clean functionalization at the C-3 position.[4][5]
-
Deprotection: The Boc group is robust under many reaction conditions (e.g., basic, hydrogenolysis) but is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM), or by thermolytic methods.[6] This orthogonality is a cornerstone of modern protecting group strategy.
Caption: Workflow for the acidic or thermolytic deprotection of the N-Boc group.
The Reactivity of the C-3 Iodo Group
The carbon-iodine bond at the C-3 position is the molecule's primary reactive site for bond construction. Aryl iodides are highly prized substrates for palladium-catalyzed cross-coupling reactions due to their high reactivity in the oxidative addition step, which is often the rate-limiting step of the catalytic cycle.[7][8] This reactivity follows the trend I > Br > Cl.
This compound is an excellent substrate for several cornerstone reactions in drug development:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids, enabling the introduction of aryl or heteroaryl moieties.[4][9][10]
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes, a key reaction for building rigid scaffolds.[11][12]
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with a vast array of primary and secondary amines, crucial for accessing aniline-type structures.[13][14]
Sources
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Solubility Profile of 1-Boc-3-Iodo-1H-Indazole: A Practical Guide to Solvent Selection and Empirical Determination
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1-Boc-3-iodo-1H-indazole is a pivotal building block in medicinal chemistry and drug development, frequently utilized in the synthesis of complex heterocyclic scaffolds. Its solubility in organic solvents is a critical parameter that dictates its utility in synthetic reactions, purification protocols, and formulation studies. This guide provides a comprehensive analysis of the theoretical and practical aspects of the solubility of this compound. We will delve into the molecular characteristics that govern its solubility, present a systematic approach for solvent selection, and provide a detailed experimental protocol for its empirical determination. This document is intended to be a practical resource for researchers, enabling them to make informed decisions in their experimental designs and accelerate their research and development endeavors.
Introduction: The Significance of Solubility in Drug Discovery
The journey of a new chemical entity (NCE) from a laboratory curiosity to a therapeutic agent is fraught with challenges, with solubility being a primary hurdle.[1][2][3] Poor solubility can lead to inadequate absorption and bioavailability, ultimately causing the failure of otherwise promising drug candidates.[3][4] For a molecule like this compound, which serves as a precursor to potential therapeutics, a thorough understanding of its solubility is paramount for:
-
Reaction Chemistry: Ensuring that the substrate is sufficiently dissolved in the reaction medium is crucial for achieving optimal reaction kinetics and yields.
-
Purification: Crystallization, a common method for purifying solid organic compounds, is entirely dependent on the differential solubility of the compound and its impurities in a given solvent system.[5]
-
Formulation Development: For preclinical studies, the compound must be formulated in a vehicle that can deliver it effectively. This requires knowledge of its solubility in various pharmaceutically acceptable solvents.[6]
This guide will equip the reader with the foundational knowledge and practical methodologies to navigate the solubility challenges associated with this compound.
Molecular Profile of this compound
To predict the solubility of this compound, we must first examine its molecular structure and inherent physicochemical properties.
Molecular Structure:
-
Indazole Core: The bicyclic aromatic indazole ring system is relatively nonpolar.
-
Iodo Group: The iodine atom at the 3-position adds to the molecular weight and has a degree of polarizability, but it does not significantly contribute to polarity.
-
Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a bulky, nonpolar moiety that will significantly influence the solubility profile. It masks the polar N-H group of the parent indazole, reducing its ability to act as a hydrogen bond donor. The carbonyl group within the Boc moiety can, however, act as a hydrogen bond acceptor.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃IN₂O₂ | [7] |
| Molecular Weight | 344.15 g/mol | [8] |
| Melting Point | 93-95 °C | [7] |
| Appearance | Pale yellow crystals | [7] |
Based on its structure, this compound can be classified as a moderately polar to nonpolar compound. The bulky, nonpolar Boc group is expected to dominate its solubility behavior, favoring dissolution in solvents of similar polarity.
The Principle of "Like Dissolves Like": A Framework for Solvent Selection
The adage "like dissolves like" is the cornerstone of solubility prediction.[1][5] This principle states that a solute will dissolve best in a solvent that has a similar polarity.[1][5] We can categorize solvents based on their polarity, which is a function of their dipole moment and dielectric constant.
Table of Common Organic Solvents for Consideration:
| Solvent | Polarity Index | Character | Potential for Dissolving this compound |
| Hexane | 0.1 | Nonpolar | Low to moderate. May be useful for crystallization. |
| Toluene | 2.4 | Nonpolar (Aromatic) | Moderate to high. The aromatic nature may favor interaction. |
| Dichloromethane (DCM) | 3.1 | Polar Aprotic | High. A versatile solvent for a wide range of organic compounds. |
| Diethyl Ether | 2.8 | Polar Aprotic | Moderate. Less polar than DCM. |
| Ethyl Acetate (EtOAc) | 4.4 | Polar Aprotic | High. A good balance of polarity and volatility. |
| Acetone | 5.1 | Polar Aprotic | High. A strong polar aprotic solvent. |
| Acetonitrile (MeCN) | 5.8 | Polar Aprotic | Moderate to high. |
| Isopropanol (IPA) | 3.9 | Polar Protic | Moderate. The ability to hydrogen bond may be a factor. |
| Ethanol | 5.2 | Polar Protic | Moderate. Similar to IPA. |
| Methanol | 5.1 | Polar Protic | Low to moderate. The high polarity may not be ideal. |
| N,N-Dimethylformamide (DMF) | 6.4 | Polar Aprotic | Very high. A powerful solvent, but difficult to remove. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Polar Aprotic | Very high. Similar to DMF. |
| Water | 10.2 | Polar Protic | Insoluble. |
Polarity index values are relative measures and can vary slightly depending on the source.[9][10]
Given the predominantly nonpolar character of this compound, solvents in the low to moderate polarity range, such as toluene, dichloromethane, and ethyl acetate, are anticipated to be good candidates for achieving high solubility. Highly polar solvents like methanol and water are expected to be poor solvents.
Experimental Determination of Solubility: A Step-by-Step Protocol
While theoretical predictions are useful, empirical determination of solubility is essential for accurate and reliable data. The following protocol outlines a standard laboratory procedure for determining the solubility of this compound.
Objective: To determine the approximate solubility of this compound in a selection of organic solvents at ambient temperature.
Materials:
-
This compound
-
A selection of organic solvents (e.g., hexane, toluene, DCM, ethyl acetate, acetone, methanol)
-
Analytical balance
-
Vials with screw caps (e.g., 4 mL)
-
Magnetic stirrer and stir bars
-
Vortex mixer
-
Pipettes and tips
-
Filtration apparatus (e.g., syringe filters, 0.45 µm)
Experimental Workflow Diagram:
Caption: Decision-making based on solubility data.
-
For Synthetic Reactions: A solvent that provides high solubility at the desired reaction temperature is preferred. For this compound, dichloromethane, ethyl acetate, or toluene are likely to be excellent choices. If solubility is limited, a more powerful solvent like DMF may be necessary, but consideration must be given to its high boiling point and potential for reaction side products.
-
For Purification by Crystallization: The ideal crystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures. A common strategy is to dissolve the crude product in a minimal amount of a hot, good solvent (e.g., ethyl acetate) and then cool the solution to induce crystallization. Alternatively, an anti-solvent (a solvent in which the compound is insoluble, like hexane) can be added to a solution of the compound in a good solvent to promote precipitation.
-
For Preclinical Formulations: The choice of solvents is much more restricted due to toxicity concerns. Co-solvent systems, such as mixtures of water with DMSO, polyethylene glycol (PEG), or ethanol, are often employed to enhance the solubility of poorly water-soluble compounds for in vivo studies. [6]
Conclusion
References
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- Unknown. Polarity of Solvents.
- ChemicalBook. 1-Boc-3-iodoindazole synthesis.
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- Ionescu, C. (2020, May 11). The Importance of Solubility for New Drug Molecules. Farmacia.
- Unknown.
- Unknown. DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES.
- University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents and Polarity.
- Hoye, T. R. (2022, September 8). Properties of Common Organic Solvents.
- Burdick & Jackson. Polarity Index.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.
- Li, P., & Zhao, L. (2015). Role of Solubility, Permeability and Absorption in Drug Discovery and Development. In Developing Solid Oral Dosage Forms (pp. 29-53). Academic Press.
- WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
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- Sadek, P. (2002). The HPLC Solvent Guide. Wiley-Interscience.
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- Fisher Scientific. (2025, December 18).
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A Senior Application Scientist's Guide to 1-Boc-3-Iodo-1H-indazole: Reactivity, Stability, and Synthetic Utility
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 1-Boc-3-Iodo-1H-indazole
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of compounds with diverse biological activities, including anti-tumor and anti-inflammatory agents.[1][2] The functionalization of this core, particularly at the C-3 position, is a critical step in the synthesis of novel drug candidates.[1][3] Among the various intermediates designed for this purpose, this compound emerges as a uniquely versatile and strategic building block.
This guide provides an in-depth technical analysis of the reactivity and stability of this compound. We will move beyond simple procedural descriptions to explore the causal relationships behind experimental choices, offering field-proven insights into its application. The dual-functionality of this reagent—a reactive C-I bond for cross-coupling and a strategically labile N-Boc protecting group—makes it an indispensable tool for the modern synthetic chemist. Understanding the interplay between these two features is paramount to harnessing its full potential.
Synthesis and Strategic Considerations
The preparation of this compound is a well-established two-step process that itself highlights key principles of heterocyclic chemistry. The sequence is designed for high regioselectivity and yield.
Workflow for the Synthesis of this compound
Caption: Synthetic pathway from 1H-Indazole to the target compound.
Experimental Protocol: Synthesis of this compound
Step 1: 3-Iodo-1H-indazole [3]
-
To a solution of 1H-indazole (1 equivalent) in dimethylformamide (DMF), add potassium hydroxide (KOH, 2 equivalents).
-
Stir the mixture at room temperature for 1 hour to ensure complete deprotonation of the indazole N-H, which activates the C-3 position for electrophilic attack.
-
Slowly add a solution of iodine (I₂, 1.5-2 equivalents) in DMF to the reaction mixture.
-
Continue stirring at room temperature for 3-4 hours. The reaction progress can be monitored by TLC.
-
Upon completion, pour the reaction mixture into an aqueous solution of sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₄) to quench the excess iodine.[3][4]
-
The product typically precipitates as a solid, which can be collected by filtration, washed with water, and dried.
Step 2: tert-Butyl 3-iodo-1H-indazole-1-carboxylate (this compound) [3]
-
Suspend the crude 3-iodo-1H-indazole (1 equivalent) in acetonitrile (CH₃CN).
-
Add triethylamine (TEA, 1.5 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) to the mixture.
-
Stir vigorously at room temperature for 10-12 hours.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess triethylamine.
-
The resulting residue can be purified by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the pure product.
Expert Insight: The initial iodination at C-3 is directed by the acidity of the C3-H bond, which is enhanced by the adjacent nitrogen atoms. The subsequent N-protection with the Boc group serves two primary functions: it prevents interference from the acidic N-H proton in subsequent base-catalyzed coupling reactions and enhances the solubility of the indazole core in common organic solvents.[5]
Chemical Reactivity: A Hub for Molecular Diversification
The synthetic utility of this compound lies in its exceptional performance in palladium-catalyzed cross-coupling reactions. The C-I bond is highly susceptible to oxidative addition to a Pd(0) center, initiating the catalytic cycle for a variety of C-C and C-N bond formations.
Suzuki-Miyaura Cross-Coupling
This reaction is a cornerstone for creating C(sp²)-C(sp²) bonds, enabling the introduction of diverse aryl and heteroaryl moieties at the C-3 position. The reaction proceeds with high functional group tolerance.[6]
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling [7][8]
-
To a reaction vessel, add this compound (1 equiv.), the desired arylboronic acid (1.5-2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (2-5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2-3 equiv.).[7][8]
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[7][8]
-
Heat the reaction mixture to 80-100 °C and stir for 8-24 hours, monitoring by TLC or LC-MS.
-
After cooling, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash chromatography.
| Catalyst | Base | Solvent | Temperature (°C) | Yield Range (%) | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 150 (MW) | >80 | [6][8] |
| Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 67-85 | [4] |
| Pd(OAc)₂ / Xantphos | K₄[Fe(CN)₆] | DMAc/H₂O | 95 | High | [9] |
Expert Insight: The choice of catalyst and base is critical. For electron-rich boronic acids, a more active catalyst system might be required. Microwave irradiation can significantly shorten reaction times, often leading to cleaner reactions and higher yields.[6][8] A notable feature is the potential for concomitant deprotection of the Boc group under microwave heating conditions, which can be exploited to directly yield the NH-indazole product.[6]
Sonogashira Coupling
The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond, coupling the iodoindazole with a terminal alkyne. This is a powerful method for introducing linear, rigid linkers into a molecular structure.
Experimental Protocol: Sonogashira Coupling [10][11]
-
Combine this compound (1 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%) in a reaction flask.
-
Evacuate and backfill with an inert gas.
-
Add a degassed solvent (e.g., THF or DMF) and a suitable base (e.g., TEA or DIPEA).
-
Add the terminal alkyne (1.2-1.5 equiv.) and stir the reaction at room temperature to 70 °C.
-
Monitor the reaction until the starting material is consumed.
-
Workup typically involves filtration through Celite to remove catalyst residues, followed by extraction and purification by column chromatography.
Expert Insight: The copper co-catalyst is crucial for the activation of the alkyne but can also lead to the formation of alkyne homocoupling (Glaser coupling) byproducts. Performing the reaction under strictly anaerobic conditions minimizes this side reaction. For sensitive substrates, copper-free Sonogashira conditions may be employed.[5]
Buchwald-Hartwig Amination
This reaction is essential for forming C-N bonds, allowing for the introduction of a wide array of primary and secondary amines at the C-3 position.[12]
Caption: General workflow for the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination [12]
-
Charge a reaction tube with a palladium source (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos, BINAP), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄).
-
Add this compound (1 equiv.) and the amine coupling partner (1.2 equiv.).
-
Seal the tube, evacuate, and backfill with an inert gas.
-
Add a degassed anhydrous solvent, such as toluene or dioxane.
-
Heat the reaction to 80-110 °C until completion.
-
Cool the reaction, dilute with an organic solvent, and wash with water.
-
Purify the product via column chromatography.
Expert Insight: The selection of the phosphine ligand is paramount for a successful Buchwald-Hartwig amination.[12] Bulky, electron-rich biarylphosphine ligands are often required to facilitate the crucial reductive elimination step. The N-Boc group is generally stable under these basic conditions, preventing the amine substrate from reacting at the N-1 position.[13]
Stability Profile and Deprotection Strategies
A comprehensive understanding of the stability of this compound is crucial for its effective use and storage.
Thermal and Chemical Stability
-
Thermal Stability: The N-Boc group is known to be thermally labile. At temperatures exceeding ~120-150 °C, especially for prolonged periods, thermolytic cleavage can occur.[14] This can be a disadvantage if protection is required, but as mentioned, it can also be used strategically for a one-pot coupling/deprotection sequence.[6]
-
Acid Stability: The Boc group is highly sensitive to acidic conditions. It is readily cleaved by strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane, typically at room temperature.[15] This lability is the most common and efficient method for its removal.
-
Base Stability: The compound is generally stable to the inorganic bases (e.g., K₂CO₃, K₃PO₄) and mild organic bases (e.g., TEA, DIPEA) used in many cross-coupling reactions.[15] It is also stable to strong, non-nucleophilic bases like NaOtBu under the anhydrous conditions of a Buchwald-Hartwig amination. However, strong nucleophilic bases or prolonged heating under basic aqueous conditions may lead to degradation or deprotection.
Deprotection Protocols
1. Acid-Catalyzed Deprotection (Standard Method)
-
Dissolve the 1-Boc-3-substituted-1H-indazole in a suitable solvent like dichloromethane (DCM) or 1,4-dioxane.
-
Add an excess of a strong acid. Common choices are:
-
Trifluoroacetic acid (TFA, 20-50% v/v in DCM).
-
A 4M solution of HCl in 1,4-dioxane.
-
-
Stir the mixture at room temperature for 1-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the acid and solvent under reduced pressure. If TFA is used, co-evaporation with toluene can help remove final traces. If HCl is used, the product is often isolated as the hydrochloride salt, which can be neutralized with a mild base (e.g., saturated NaHCO₃ solution) during aqueous workup.
2. Thermal Deprotection
-
This method is typically performed in a high-boiling point solvent (e.g., toluene, xylene, or TFE).[14]
-
Heat the solution of the N-Boc indazole to 150-180 °C.
-
The reaction time can vary from minutes to several hours.
-
This method is often performed in a continuous flow reactor to allow for precise temperature and residence time control.[14]
Handling and Storage
-
Storage: Like many organoiodides, this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation.[5][16] Long-term exposure to light and air can lead to slow decomposition.
-
Handling:
-
Always handle the compound in a well-ventilated fume hood.[17]
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.[18]
-
It is classified as an irritant and harmful if swallowed.
-
Ensure incompatible materials, such as strong oxidizing agents, are stored separately.[19][20]
-
Conclusion
This compound is more than just an intermediate; it is a meticulously designed synthetic tool that offers a reliable and versatile entry point for the functionalization of the indazole core. Its high reactivity in a range of palladium-catalyzed cross-coupling reactions allows for the systematic exploration of chemical space around a privileged scaffold. The strategic placement of the Boc protecting group ensures that these transformations proceed cleanly and in high yield, while also providing a straightforward means of deprotection under mild acidic conditions. By understanding the delicate balance of its reactivity and stability, researchers in drug discovery and materials science can confidently leverage this powerful building block to accelerate their synthetic campaigns and unlock new molecular possibilities.
References
- MDPI. (n.d.). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions.
- National Institutes of Health (NIH). (n.d.). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence.
- National Institutes of Health (NIH). (n.d.). One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles.
- BenchChem. (n.d.). A Comparative Guide to N-Protecting Groups for Indazoles: Boc vs. The Alternatives.
- AKSci. (n.d.). 1190319-68-6 N-Boc-3-iodo-6-methoxy-1H-indazole.
- Institute of Chemistry of Clermont-Ferrand. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW.
- BenchChem. (n.d.). Comparing reactivity of 4-Iodo-3-methyl-1H-indazole with other iodoindazoles.
- MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism.
- Environmental Health & Safety. (n.d.). Safe Handling and Storage of Chemicals.
- Beilstein Journals. (n.d.). Synthesis and reactivity of azole-based iodazinium salts.
- Taylor & Francis Online. (n.d.). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols.
- (n.d.). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series.
- Organic Syntheses. (2020). Preparation of 1H-Indazole-3-carbonitrile.
- ResearchGate. (2024). Is the protecting group boc of the amino group stable at 37°C?
- Semantic Scholar. (n.d.). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
- BenchChem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-iodo.
- Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds.
- ResearchGate. (2025). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism.
- IRIS. (n.d.). Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors.
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Introduction: The Privileged Indazole Scaffold and the Rise of a Versatile Building Block
An In-Depth Technical Guide to 1-Boc-3-Iodo-1H-Indazole: Synthesis, Reactivity, and Applications in Drug Discovery
Nitrogen-containing heterocycles are foundational pillars in medicinal chemistry, with the indazole nucleus being a particularly prominent scaffold.[1][2] This bicyclic aromatic system, comprising a benzene ring fused to a pyrazole ring, is a structural motif in numerous pharmacologically active compounds, including approved drugs like the anti-cancer agent Niraparib and the tyrosine kinase inhibitor Pazopanib.[1] The therapeutic relevance of indazoles stems from their ability to act as versatile pharmacophores, engaging with a wide array of biological targets through various non-covalent interactions. Consequently, the development of synthetic methodologies to functionalize the indazole core is of paramount importance to drug discovery programs.[1][3][4]
Among the repertoire of functionalized indazoles, this compound has emerged as a cornerstone building block for synthetic and medicinal chemists. Its utility is rooted in the strategic placement of two key functionalities: the tert-butoxycarbonyl (Boc) protecting group at the N1 position and a highly reactive iodine atom at the C3 position. The Boc group serves a dual purpose: it ensures regiochemical control during subsequent reactions by preventing undesired reactivity at the N1 position and enhances the solubility of the indazole core in common organic solvents. More critically, the iodine atom at the C3 position acts as a versatile synthetic handle, enabling the introduction of a diverse range of substituents through modern cross-coupling methodologies.[3][5] This guide provides a comprehensive overview of the synthesis, chemical properties, and extensive applications of this compound, offering field-proven insights for researchers in organic synthesis and drug development.
Part 1: Synthesis of this compound
The preparation of this compound is a well-established, two-step sequence starting from the commercially available 1H-indazole. The process involves the protection of the N1 position followed by regioselective iodination at the C3 position.
Step 1: N1-Protection of 1H-Indazole
The initial step is the protection of the more thermodynamically stable 1H-indazole tautomer.[1] This is typically achieved by reacting 1H-indazole with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. The base, commonly a tertiary amine like triethylamine (TEA) or an inorganic base, facilitates the deprotonation of the indazole nitrogen, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of (Boc)₂O. This reaction selectively yields 1-Boc-1H-indazole.
Step 2: Regioselective C3-Iodination
The second and key step is the introduction of iodine at the C3 position. The N1-Boc group plays a crucial role in directing the electrophilic iodination to the C3 position. The electron-withdrawing nature of the Boc group increases the acidity of the C3 proton, facilitating its removal by a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), to generate a C3-lithiated intermediate. This intermediate is then quenched with an iodine source, such as molecular iodine (I₂), to afford the desired product.
An alternative and often preferred method involves the use of N-iodosuccinimide (NIS) under basic conditions, which can offer milder reaction conditions.[3][6]
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure and may require optimization based on specific laboratory conditions and scale.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Eq. |
| 1-Boc-1H-indazole | 218.25 | 5.00 g | 22.9 | 1.0 |
| Anhydrous THF | - | 100 mL | - | - |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 10.1 mL | 25.2 | 1.1 |
| Iodine (I₂) | 253.81 | 6.38 g | 25.2 | 1.1 |
| Saturated aq. Na₂S₂O₃ | - | 50 mL | - | - |
| Saturated aq. NH₄Cl | - | 50 mL | - | - |
| Ethyl Acetate (EtOAc) | - | 150 mL | - | - |
| Brine | - | 50 mL | - | - |
| Anhydrous Na₂SO₄ | - | - | - | - |
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 1-Boc-1H-indazole (1.0 eq). Dissolve it in anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise significantly. Stir the resulting mixture at -78 °C for 1 hour.
-
Iodination: In a separate flask, dissolve iodine (1.1 eq) in anhydrous THF. Add this iodine solution dropwise to the reaction mixture at -78 °C. Allow the reaction to stir at this temperature for an additional 2 hours.
-
Monitoring and Quenching: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material.[6] Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at -78 °C.
-
Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel. Add ethyl acetate and wash sequentially with saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution to remove excess iodine, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a solid. The product should be stored in a cool, dark place as iodo-aromatic compounds can be light-sensitive.[6]
Part 2: The Synthetic Versatility of the C3-Iodo Group
The true power of this compound lies in the reactivity of its C-I bond. The iodine atom at the C3 position serves as an excellent leaving group and enables a wide array of palladium-catalyzed cross-coupling reactions, which are fundamental for creating carbon-carbon and carbon-heteroatom bonds.[5] These reactions provide a robust platform for introducing diverse functionalities onto the indazole scaffold, making it an invaluable tool for constructing libraries of compounds for drug discovery.
Caption: General workflow for Suzuki-Miyaura cross-coupling reactions.
Key Cross-Coupling Reactions
The following table summarizes the most common and impactful cross-coupling reactions utilizing this compound as a substrate.
| Reaction Name | Coupling Partner | Catalyst/Ligand System | Product Type | Significance in Drug Discovery |
| Suzuki-Miyaura [5][7] | (Hetero)Aryl Boronic Acid/Ester | Pd(PPh₃)₄, Pd(dppf)Cl₂ | 3-(Hetero)Aryl-indazoles | Introduction of diverse aromatic systems to modulate potency, selectivity, and ADME properties. |
| Sonogashira [5] | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | 3-Alkynyl-indazoles | Alkynes are versatile handles for further functionalization (e.g., click chemistry, reduction). |
| Heck [5] | Alkene | Pd(OAc)₂, P(o-tolyl)₃ | 3-Alkenyl-indazoles | Formation of C(sp²)-C(sp²) bonds, useful for creating rigid linkers or vinyl groups. |
| Buchwald-Hartwig [5] | Amine, Amide | Pd₂(dba)₃, Xantphos, BINAP | 3-Amino-indazoles | Direct installation of nitrogen-based functional groups, crucial for hydrogen bonding interactions. |
| Cyanation [8] | Cyanide Source (e.g., K₄[Fe(CN)₆]) | [PdCl(C₃H₅)]₂, Xantphos | 3-Cyano-indazoles | The nitrile group is a key pharmacophore and can be hydrolyzed to carboxylic acids or amides. |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Eq. |
| This compound | 344.15 | 344 mg | 1.0 | 1.0 |
| Arylboronic Acid | - | - | 1.2 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 58 mg | 0.05 | 0.05 |
| K₂CO₃ | 138.21 | 415 mg | 3.0 | 3.0 |
| Dioxane/H₂O (4:1) | - | 10 mL | - | - |
Procedure:
-
Setup: In a reaction vial or flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), potassium carbonate (K₂CO₃, 3.0 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Degassing: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: Add the degassed solvent mixture (Dioxane/H₂O, 4:1). Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting iodo-indazole is consumed.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the organic layer. Purify the crude residue by flash column chromatography on silica gel to obtain the 3-aryl-1-Boc-1H-indazole product.
-
(Optional) Deprotection: The Boc group can be readily removed by treating the purified product with an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or with HCl in dioxane to yield the final 3-aryl-1H-indazole.
Conclusion
This compound is more than just a chemical intermediate; it is a powerful enabler of molecular innovation in medicinal chemistry. Its straightforward synthesis and, more importantly, the predictable and versatile reactivity of the C3-iodo group, provide chemists with a reliable and efficient tool to explore the chemical space around the privileged indazole scaffold. The ability to systematically introduce a vast array of substituents through robust cross-coupling reactions allows for the fine-tuning of structure-activity relationships (SAR) and the optimization of drug-like properties. As the demand for novel therapeutics continues to grow, the strategic application of such well-designed building blocks will remain essential for accelerating the discovery and development of the next generation of indazole-based medicines.
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- Fraile, A., et al. (2010). Efficient synthesis of new 3-heteroaryl-1-functionalized 1H-indazoles. Tetrahedron.
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safety, handling, and storage of 1-Boc-3-Iodo-1H-indazole
An In-depth Technical Guide to the Safety, Handling, and Storage of 1-Boc-3-Iodo-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (tert-butyl 3-iodo-1H-indazole-1-carboxylate) is a pivotal reagent in modern medicinal chemistry and organic synthesis. As a functionalized indazole, it serves as a versatile building block for the synthesis of complex molecules, particularly kinase inhibitors and other biologically active compounds.[1][2] Its utility stems from the presence of an iodine atom at the C3 position, which is amenable to a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, and Buchwald-Hartwig), and a Boc-protecting group on the indazole nitrogen, which modulates reactivity and solubility.[1][3][4]
Given its reactivity and integral role in drug discovery pipelines, a comprehensive understanding of its safe handling, storage, and disposal is not merely a regulatory compliance issue but a cornerstone of responsible and reproducible science. This guide provides a detailed examination of the safety protocols and best practices required when working with this compound.
Section 1: Chemical and Physical Properties
A thorough understanding of a compound's physical properties is the foundation of its safe handling. The properties of this compound dictate its behavior under various laboratory conditions.
| Property | Value | Source |
| Chemical Formula | C₁₂H₁₃IN₂O₂ | [5][6] |
| Molecular Weight | 344.15 g/mol | [6] |
| Appearance | Pale yellow to white solid/crystals | [5] |
| Melting Point | 93-95 °C | [5] |
| Purity | Typically ≥95% | [6][7] |
| Solubility | Soluble in organic solvents like Dichloromethane (DCM), Dimethylformamide (DMF), and Toluene.[5][8] |
Section 2: Hazard Identification and Toxicological Profile
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not consistently available, a hazard assessment can be synthesized from data on structurally related iodo-aromatics, azoles, and Boc-protected compounds. The primary hazards are associated with irritation and potential toxicity upon ingestion or inhalation.
GHS Hazard Classification (Inferred)
Based on analogous compounds like 1-Boc-3-iodoazetidine and other indazole derivatives, the following GHS classifications are anticipated.[9][10]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[9][10] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[9][11] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[9][12] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation.[10][12] |
Toxicological Narrative:
-
Oral Toxicity: Similar compounds are classified as harmful if swallowed.[9] Ingestion may lead to gastrointestinal distress.
-
Dermal and Eye Irritation: As with many organic halogenated compounds, direct contact with the skin is likely to cause irritation.[9][13] The compound is expected to be a serious eye irritant, causing redness, pain, and potential damage if not promptly addressed.[12]
-
Inhalation: Inhalation of dust or aerosols may irritate the respiratory system.[12][14] It is crucial to handle the solid form in a manner that minimizes dust generation.
-
Chronic Exposure: Data on long-term exposure is limited. However, as with all novel chemical entities, exposure should be minimized. The indazole core itself is found in many biologically active molecules, suggesting that the compound could have unforeseen physiological effects.[15]
Section 3: Exposure Control and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is critical. This involves a combination of engineering controls (e.g., fume hoods) and appropriate Personal Protective Equipment (PPE).[16] The selection of PPE must be based on a thorough risk assessment of the specific procedure being performed.[17]
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Chemical splash goggles meeting ANSI Z87.1 or EN166 standards.[18] A face shield should be worn over goggles when there is a significant risk of splashing.[14] | To protect eyes from dust particles and chemical splashes.[13] |
| Hand Protection | Chemical-impermeable gloves (e.g., Nitrile or Neoprene).[18] For prolonged contact or handling larger quantities, consider double-gloving. | To prevent direct skin contact. Nitrile gloves offer good protection against incidental splashes.[18] |
| Body Protection | A flame-resistant lab coat, fully buttoned. Long pants and closed-toe, closed-heel shoes are mandatory.[13][18] | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Not typically required if handled within a certified chemical fume hood. If weighing outside of a hood, a NIOSH-certified respirator with an organic vapor cartridge may be necessary.[14] | To prevent inhalation of fine dust particles.[14] |
Section 4: Safe Handling and Operational Protocols
Adherence to a strict, well-defined handling protocol is the most effective way to ensure safety and experimental integrity.
Step-by-Step Handling Protocol:
-
Preparation and Pre-Handling Check:
-
Weighing and Aliquoting:
-
Perform all weighing and transfers of the solid compound within a chemical fume hood or a ventilated balance enclosure to minimize inhalation risk.
-
Use anti-static weigh boats or paper to prevent dispersal of the fine powder.
-
Close the primary container immediately after removing the desired amount.
-
-
Solution Preparation and Reactions:
-
When dissolving the solid, add the solvent to the solid slowly to prevent splashing.
-
If the reaction is exothermic, use an ice bath for controlled addition.
-
Keep all containers tightly closed when not in use.[12]
-
Iodoindazoles are often used in cross-coupling reactions which may involve pyrophoric or air-sensitive reagents.[3] Ensure all appropriate techniques for handling such materials are followed.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment after use.
-
Remove gloves using the proper technique to avoid contaminating your skin.
-
Wash hands thoroughly with soap and water after the procedure is complete.[9]
-
Workflow for Safe Handling of this compound
Caption: Standard workflow for handling this compound.
Section 5: Storage and Stability
Proper storage is essential to maintain the chemical integrity of this compound and to prevent the formation of hazardous degradation products.
Recommended Storage Conditions:
| Parameter | Recommendation | Rationale |
| Temperature | Store long-term in a cool, dry place.[7] For stock solutions, storage at -20°C or -80°C is recommended.[19] | Low temperatures slow the rate of potential decomposition. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | To prevent potential oxidative degradation or reaction with atmospheric moisture.[20] |
| Light | Protect from light. Store in an amber vial or in a dark location.[19] | Iodo-substituted aromatic compounds can be light-sensitive and may decompose over time.[20] |
| Container | Keep in a tightly sealed container.[9] | To prevent contamination and exposure to air/moisture. |
Incompatibilities: Avoid contact with strong oxidizing agents, as this may lead to a vigorous or exothermic reaction.[21]
Section 6: Spill Management and Waste Disposal
A clear and rehearsed plan for managing spills is mandatory in any laboratory handling this compound.
Spill Cleanup Protocol:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Assess and Secure: Assess the extent of the spill. If it is large or you are not trained to handle it, contact your institution's environmental health and safety (EHS) office. Ensure the area is well-ventilated.
-
PPE: Don appropriate PPE, including chemical-resistant gloves, safety goggles, a lab coat, and if necessary, respiratory protection.
-
Containment and Cleanup:
-
For a solid spill , carefully sweep up the material and place it into a suitable, labeled container for disposal.[12] Avoid raising dust.
-
For a solution spill , cover with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).
-
-
Final Decontamination: Once the bulk material is collected, decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Disposal: All contaminated materials (absorbent, gloves, etc.) must be placed in a sealed, labeled hazardous waste container.
Waste Disposal: Dispose of this compound and any contaminated materials in accordance with all local, state, and federal regulations.[12] Do not dispose of it down the drain. It should be treated as halogenated organic waste.
Decision Tree for Spill Response
Caption: Decision-making workflow for responding to a chemical spill.
Section 7: Emergency First Aid Procedures
Immediate and appropriate first aid can significantly mitigate the effects of accidental exposure.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing. Immediately wash the affected skin with plenty of soap and water for at least 15 minutes.[12] If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air.[12] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]
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The Strategic Synthesis and Application of 1-Boc-3-Iodo-1H-indazole: A Technical Guide for Chemical Innovation
Introduction: The Emergence of a Privileged Scaffold in Modern Chemistry
In the landscape of medicinal chemistry and materials science, the indazole core stands out as a "privileged scaffold," a molecular framework that consistently appears in a multitude of biologically active compounds and functional materials.[1][2] Its unique electronic properties and ability to engage in crucial hydrogen bonding interactions have cemented its importance. Within the diverse family of indazole derivatives, 1-Boc-3-Iodo-1H-indazole (tert-butyl 3-iodo-1H-indazole-1-carboxylate) has emerged as a cornerstone building block. Its strategic design, featuring a labile tert-butyloxycarbonyl (Boc) protecting group at the N-1 position and a versatile iodine atom at the C-3 position, offers chemists a powerful tool for intricate molecular engineering.
This technical guide provides an in-depth exploration of the discovery, history, synthesis, and application of this compound. It is intended for researchers, scientists, and drug development professionals, offering not just protocols, but a deeper understanding of the causality behind the synthetic choices and the vast potential this reagent holds.
A Historical Perspective: The Evolution of Indazole Functionalization
The journey to this compound is intrinsically linked to the broader history of indazole chemistry. First described by Emil Fischer in the late 19th century, the synthesis of the indazole ring system has undergone significant evolution.[1] Early methods often required harsh conditions and offered limited control over substitution patterns. A pivotal challenge in indazole chemistry has always been the regioselective functionalization of the two nitrogen atoms (N-1 and N-2) and the carbon atoms of the heterocyclic ring.
The C-3 position of the indazole core is not inherently nucleophilic, making direct electrophilic substitution challenging.[3] This necessitated the development of strategies to activate this position. The introduction of a halogen, particularly iodine, at C-3 proved to be a transformative approach. The C-I bond is readily activated in various transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, opening a gateway to a vast chemical space.[4][5]
The second critical challenge was the regioselective protection of the indazole nitrogens. The presence of two non-equivalent nitrogen atoms often leads to mixtures of N-1 and N-2 substituted products during alkylation or acylation reactions.[6] The development of protecting group strategies was therefore paramount. The Boc group, introduced via di-tert-butyl dicarbonate ((Boc)₂O), offered a solution that combined moderate stability with facile, often non-acidic, removal conditions, a significant advantage for substrates sensitive to strong acids.[6] The convergence of these two key strategies—C-3 iodination and N-1 Boc protection—gave rise to the highly versatile and now indispensable reagent, this compound.
Synthetic Strategies: A Comparative Analysis
The preparation of this compound can be approached from two primary retrosynthetic pathways. The choice between these routes is often dictated by the availability of starting materials, desired scale, and overall process efficiency.
Route A: Boc Protection of Pre-formed 3-Iodo-1H-indazole
This is arguably the most direct and commonly employed method, starting from the commercially available 3-iodo-1H-indazole.
Caption: Synthetic pathway for Route A.
Causality Behind Experimental Choices:
-
Starting Material: 3-Iodo-1H-indazole is the logical precursor. It is typically synthesized by the direct iodination of 1H-indazole using iodine in the presence of a base like potassium hydroxide (KOH) in a polar solvent such as DMF.[3][7]
-
Protecting Agent: Di-tert-butyl dicarbonate ((Boc)₂O) is the standard reagent for introducing the Boc group. It is electrophilic and reacts readily with the nucleophilic indazole nitrogen.
-
Base: A non-nucleophilic organic base like triethylamine (TEA) or a catalyst like 4-dimethylaminopyridine (DMAP) is crucial.[8] The base deprotonates the N-H of the indazole, increasing its nucleophilicity and facilitating the attack on the Boc anhydride. This avoids the use of strong bases like sodium hydride, which can sometimes lead to regioselectivity issues.[6]
-
Solvent: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to avoid side reactions with the Boc anhydride.
-
Regioselectivity: The N-1 position of the indazole is generally more sterically accessible and thermodynamically favored for substitution, especially with bulky groups like Boc.[6] This leads to the preferential formation of the desired 1-Boc isomer.
Route B: Direct Iodination of 1-Boc-1H-indazole
This alternative route involves first protecting the indazole and then introducing the iodine atom at the C-3 position.
Caption: Synthetic pathway for Route B.
Causality Behind Experimental Choices:
-
Initial Protection: The first step is the Boc protection of 1H-indazole, which proceeds with good regioselectivity for the N-1 position under standard conditions.
-
Activation of C-3: The electron-withdrawing nature of the Boc group at N-1 increases the acidity of the C-3 proton. This allows for deprotonation with a strong base (like n-butyllithium) to generate a C-3 nucleophile, which can then be quenched with an electrophilic iodine source (e.g., I₂).
-
Electrophilic Iodination: Alternatively, direct electrophilic iodination of 1-Boc-1H-indazole can be achieved, although this is less commonly reported in high yield without a directing group.[9] The N-Boc group does not strongly activate the ring towards electrophilic substitution in the same way an amino group would.
Comparison of Synthetic Routes
| Feature | Route A (Boc protection of 3-iodoindazole) | Route B (Iodination of 1-Boc-indazole) |
| Starting Materials | 3-Iodo-1H-indazole, (Boc)₂O | 1H-Indazole, (Boc)₂O, Iodinating agent |
| Number of Steps | 1 | 2 |
| Key Challenge | Availability and purity of 3-iodo-1H-indazole | Achieving high regioselectivity and yield in the C-3 iodination step. |
| Typical Yields | Generally high (>90%)[8] | Can be variable depending on the iodination conditions. |
| Scalability | Highly scalable and widely used in industry. | May require cryogenic conditions (e.g., with n-BuLi), which can be challenging on a large scale. |
| Recommendation | Preferred route for its simplicity, high yield, and operational convenience. | A viable alternative, particularly if 3-iodo-1H-indazole is not readily available. |
Detailed Experimental Protocols
The following protocols are representative examples and should be adapted and optimized based on specific laboratory conditions and scale.
Protocol 1: Synthesis of this compound (Route A)
This protocol is adapted from a commonly cited procedure.[8]
Materials:
-
3-Iodo-1H-indazole
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 3-iodo-1H-indazole (1.0 eq) in anhydrous DCM, add triethylamine (1.5 eq).
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography to afford this compound as a pale yellow solid.
Note: An alternative procedure utilizes ultrasonic irradiation for 10 minutes, which can significantly accelerate the reaction.[8]
Physicochemical and Spectroscopic Data
Table 2: Key Properties of this compound
| Property | Value | Reference |
| CAS Number | 290368-00-2 | N/A |
| Molecular Formula | C₁₂H₁₃IN₂O₂ | [8] |
| Molecular Weight | 344.15 g/mol | [8] |
| Appearance | Pale yellow solid | [8] |
| Melting Point | 93-95 °C | [8] |
Spectroscopic Characterization:
-
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.09 (d, J=8.5 Hz, 1H, H-7), 7.55 (t, J=7.8 Hz, 1H, H-4), 7.46 (d, J=7.9 Hz, 1H, H-6), 7.33 (t, J=7.6 Hz, 1H, H-5), 1.71 (s, 9H, C(CH₃)₃).[8]
-
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 148.35, 139.59, 130.17, 129.98, 124.21, 121.96, 114.56, 102.95, 85.48, 28.18.[8]
-
IR (KBr) ν (cm⁻¹): 1728 (C=O, Boc), 1150 (C-O), 424 (C-I).[8]
-
HRMS (ESI) m/z: [M+H]⁺ calculated for C₁₂H₁₄IN₂O₂⁺: 345.0100, found: 345.0095 (values may vary slightly).
Applications in Drug Discovery and Organic Synthesis
The synthetic utility of this compound is vast, primarily stemming from its ability to participate in a wide array of palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse functionalities at the C-3 position, a critical region for modulating the biological activity of many indazole-based compounds.
Key Intermediate in Kinase Inhibitor Synthesis
A prominent application of this building block is in the synthesis of Axitinib , a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs) used in the treatment of advanced renal cell carcinoma.[10] The synthesis of Axitinib involves a Heck reaction between a protected 3-iodoindazole derivative and 2-vinylpyridine. The use of a protected indazole, such as a THP-protected analogue, is crucial for the success of this key C-C bond-forming step.[10] While patents may describe the use of other protecting groups, the fundamental strategy highlights the importance of a C-3 iodo-substituted indazole.
Gateway to PARP Inhibitors
This compound is also a valuable precursor for the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors, a class of drugs that have shown significant promise in treating cancers with deficiencies in DNA repair mechanisms (e.g., BRCA mutations). For instance, in the synthesis of Niraparib , an approved PARP inhibitor, and its analogues, a 3-substituted indazole core is essential.[11][12] The C-3 iodo functionality allows for the introduction of various aryl or heteroaryl groups via Suzuki or other cross-coupling reactions, enabling the exploration of structure-activity relationships.
Caption: Synthetic utility of this compound.
Conclusion and Future Outlook
This compound has transitioned from a useful synthetic intermediate to an indispensable tool in the arsenal of the modern medicinal and synthetic chemist. Its well-defined reactivity, coupled with the strategic placement of a protecting group and a versatile synthetic handle, provides a reliable and efficient platform for the construction of complex molecular architectures. As the demand for novel therapeutics continues to grow, the importance of privileged scaffolds like indazole will only increase. The continued exploration of new synthetic methodologies and the application of this compound in the synthesis of novel bioactive compounds will undoubtedly lead to further breakthroughs in drug discovery and materials science.
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The Lynchpin of Indazole Functionalization: A Technical Guide to the Mechanism of Action of 1-Boc-3-Iodo-1H-indazole in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The strategic functionalization of this privileged heterocycle is paramount for the exploration of new chemical space and the development of novel drug candidates. 1-Boc-3-iodo-1H-indazole has emerged as a critical building block, offering a versatile and reactive handle for carbon-carbon and carbon-nitrogen bond formation at the C-3 position. This guide provides an in-depth analysis of the mechanism of action of this compound in pivotal palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. By elucidating the underlying principles and providing field-proven protocols, this document serves as a comprehensive resource for researchers engaged in the synthesis and derivatization of indazole-based compounds.
The Strategic Importance of this compound
The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, is a recurring motif in a multitude of biologically active molecules.[1][2] Functionalization at the C-3 position is a key strategy for modulating the pharmacological properties of these compounds.[3][4] this compound is a highly valuable intermediate for this purpose due to two key features:
-
The Iodo Group: The carbon-iodine bond at the C-3 position is the weakest of the carbon-halogen bonds, making it highly susceptible to oxidative addition by a low-valent palladium catalyst. This inherent reactivity makes it an excellent electrophilic partner in a wide array of cross-coupling reactions.
-
The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group at the N-1 position serves a dual purpose. Firstly, it enhances the stability and solubility of the indazole core. Secondly, and more critically, it prevents potential side reactions involving the acidic N-H proton, which could otherwise interfere with the catalytic cycle.[5][6] The Boc group is also advantageous due to its relative stability under various reaction conditions and its susceptibility to facile removal under acidic or specific basic conditions, allowing for subsequent N-functionalization.[5][7]
Mechanism of Action in Palladium-Catalyzed Cross-Coupling Reactions
The utility of this compound is most prominently showcased in palladium-catalyzed cross-coupling reactions. These transformations universally proceed through a catalytic cycle involving a palladium center that shuttles between the Pd(0) and Pd(II) oxidation states.
The Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[8][9][10] This reaction is instrumental in the synthesis of biaryl and vinyl-substituted indazoles.[9]
The catalytic cycle for the Suzuki-Miyaura coupling of this compound with a generic boronic acid is depicted below:
Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling.
The key steps in the mechanism are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of this compound to form a Pd(II) intermediate.[8][11][12] This is often the rate-determining step.
-
Transmetalation: The organoboron species, activated by a base, transfers its organic group (R) to the palladium center, displacing the iodide.[8][11] The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[8][11]
| Parameter | Typical Conditions | Reference |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | [13][14] |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃ | [9][15] |
| Solvent | Dioxane, Toluene, DMF | [13][15] |
| Temperature | 80-120 °C | [9][14] |
The Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to 3-alkynylindazoles.[16] This reaction typically requires a palladium catalyst and a copper(I) co-catalyst.[16]
Figure 2: Simplified catalytic cycles of the Sonogashira coupling.
The mechanism involves two interconnected catalytic cycles:
-
Palladium Cycle: Similar to the Suzuki coupling, the cycle begins with the oxidative addition of this compound to a Pd(0) species.
-
Copper Cycle: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a more reactive copper(I) acetylide.[16]
-
Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) complex.
-
Reductive Elimination: The desired 3-alkynyl-1-Boc-1H-indazole is released, and the Pd(0) catalyst is regenerated.
| Parameter | Typical Conditions | Reference |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | [17] |
| Copper Co-catalyst | CuI | [17] |
| Base | Et₃N, DIPA | [17] |
| Solvent | DMF, THF | [17] |
| Temperature | Room Temperature to 70 °C | [17] |
The Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide.[18][19] This reaction has broad utility in the synthesis of 3-aminoindazoles, which are prevalent in many pharmaceutical agents.[18]
Figure 3: Catalytic cycle of the Buchwald-Hartwig amination.
The mechanism proceeds as follows:
-
Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition with this compound.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium amido complex.
-
Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium amido complex, yielding the 3-aminoindazole product and regenerating the Pd(0) catalyst.[19]
| Parameter | Typical Conditions | Reference |
| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | [18] |
| Ligand | Xantphos, BINAP, RuPhos | [18] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | [18] |
| Solvent | Toluene, Dioxane | [18] |
| Temperature | 80-110 °C | [9] |
Experimental Protocols
The following protocols are provided as a general guide and may require optimization for specific substrates.
General Procedure for Suzuki-Miyaura Coupling
-
To a reaction vessel, add this compound (1.0 equiv.), the corresponding boronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., PdCl₂(dppf), 0.05 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent mixture (e.g., Dioxane/Water 4:1).
-
Heat the reaction mixture at 80-100 °C for 8-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[15]
General Procedure for Sonogashira Coupling
-
To a Schlenk tube, add this compound (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.05 equiv.), and a copper(I) co-catalyst (e.g., CuI, 0.1 equiv.).
-
Evacuate and backfill the tube with an inert gas.
-
Add a degassed solvent (e.g., DMF or THF) followed by a base (e.g., Et₃N, 3.0 equiv.) and the terminal alkyne (1.2-1.5 equiv.).
-
Stir the reaction mixture at the appropriate temperature (room temperature to 70 °C) until the starting material is consumed.
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the residue by flash chromatography.
General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, charge a reaction tube with a palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv.), a suitable phosphine ligand (e.g., Xantphos, 0.04 equiv.), and a base (e.g., Cs₂CO₃, 1.5 equiv.).
-
Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Add a dry, degassed solvent (e.g., toluene or dioxane).
-
Seal the tube and heat the reaction mixture at 80-110 °C for 12-24 hours.
-
After cooling to room temperature, quench the reaction with water and extract with an organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography.[9]
Figure 4: General workflow for the functionalization of this compound.
Conclusion
This compound stands as a cornerstone for the synthesis of diverse and complex indazole derivatives. Its predictable reactivity in palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, governed by well-understood catalytic cycles, provides a reliable platform for C-C and C-N bond formation at the C-3 position. A thorough understanding of the underlying mechanisms and the role of each reaction component is crucial for the successful application and optimization of these powerful synthetic transformations. This guide has provided a detailed overview of these principles, supplemented with practical protocols, to empower researchers in their pursuit of novel indazole-based molecules with therapeutic potential.
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Methodological & Application
Harnessing the Power of 1-Boc-3-Iodo-1H-indazole in Suzuki Cross-Coupling Reactions
An Application Guide for Researchers
Abstract
The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The Suzuki-Miyaura cross-coupling reaction offers a powerful and versatile method for the C-3 functionalization of this privileged heterocycle, enabling the construction of complex molecular architectures.[3][4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 1-Boc-3-iodo-1H-indazole as a key building block in palladium-catalyzed Suzuki cross-coupling reactions. We will delve into the scientific principles, provide detailed and optimized protocols, offer troubleshooting guidance, and showcase the reaction's utility in the synthesis of high-value molecules such as the PARP inhibitor, Niraparib.[6][7][8]
Scientific Principles & Rationale
A deep understanding of the reaction's components and mechanism is critical for successful execution and optimization. The choice of this compound is deliberate, leveraging specific chemical properties to ensure high reactivity and selectivity.
The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology for forming carbon-carbon bonds. The catalytic cycle, typically driven by a Palladium(0) species, involves three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[9][10]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This is often the rate-determining step.[9] The high reactivity of the C-I bond makes this step efficient and favorable compared to C-Br or C-Cl bonds.[11][12]
-
Transmetalation: A base is required to activate the boronic acid, forming a more nucleophilic boronate species.[11][13] This species then transfers its organic group (R') to the palladium(II) center, displacing the iodide.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are expelled, forming the desired 3-aryl-indazole product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[9][10]
Figure 1: The Suzuki-Miyaura catalytic cycle for coupling this compound.
The Indispensable Role of the Boc Group
The tert-butoxycarbonyl (Boc) group is one of the most versatile and widely used protecting groups for amines and nitrogen-containing heterocycles.[14] Its function here is threefold:
-
Preventing Catalyst Inhibition: The acidic N-H proton of unprotected indazoles can react with the palladium catalyst or the basic reaction medium, leading to catalyst inhibition or undesired side reactions.[15] The Boc group masks this proton, ensuring a smooth catalytic cycle.
-
Enhancing Solubility: The bulky and lipophilic nature of the Boc group often improves the solubility of the indazole substrate in common organic solvents used for Suzuki couplings.
-
Facile Removal: The Boc group is stable to the basic conditions of the Suzuki reaction but can be easily removed post-coupling using acidic conditions (e.g., TFA in DCM) or, in some cases, can be cleaved in situ under thermal conditions, especially with microwave heating.[14][16][17] This offers a streamlined path to the final N-H free product.
The Advantage of the Iodide Leaving Group
The strength of the carbon-halogen bond is a critical factor in the oxidative addition step. The C-I bond is significantly weaker than C-Br and C-Cl bonds, leading to a much faster rate of oxidative addition. This high reactivity allows for milder reaction conditions (lower temperatures, lower catalyst loadings) and a broader substrate scope.[11][12]
Key Experimental Parameters & Optimization
The success of the Suzuki coupling hinges on the careful selection of several key parameters. While this compound is a highly reactive substrate, optimization is often necessary depending on the coupling partner.
| Parameter | Common Choices & Recommendations | Rationale & Causality |
| Palladium Catalyst | Pd(PPh₃)₄ : A reliable, general-purpose catalyst.[16][18] PdCl₂(dppf) : Often superior for challenging substrates, offering higher yields and shorter reaction times.[1][19][20] Pd(OAc)₂ + Ligand : Used with phosphine ligands like SPhos or XPhos for difficult couplings.[21] | The choice of ligand stabilizes the palladium center and modulates its reactivity. Dppf is an electron-rich ferrocene-based ligand that promotes both oxidative addition and reductive elimination.[19][20] |
| Base | Na₂CO₃ : Effective, inexpensive, and commonly used in aqueous solutions.[16][18] K₂CO₃ : A slightly stronger base, also very common.[1][20] K₃PO₄ / Cs₂CO₃ : Stronger bases, often used for less reactive boronic acids or aryl chlorides.[11][15] | The base is crucial for activating the boronic acid to form the boronate anion, which is necessary for transmetalation. The choice of base can significantly impact yield and must be soluble enough in the reaction medium.[11][13] |
| Solvent System | 1,4-Dioxane/Water (4:1) : A widely used, effective biphasic system.[11][16] DME/Water : Another common and effective choice.[1][20] Toluene/Water : Can minimize halide inhibition, particularly with iodide substrates.[22] DMF : Useful for reactants with poor solubility, often used in microwave protocols.[18] | The solvent must dissolve the reactants, and the presence of water is often essential for dissolving the inorganic base and facilitating the formation of the active boronate species.[11] The system must be thoroughly degassed to prevent oxidation of the Pd(0) catalyst. |
| Boronic Acid | Use 1.1 to 1.5 equivalents. | A slight excess is used to drive the reaction to completion. Boronic acids can undergo protodeboronation (decomposition), especially heteroaryl boronic acids, so purity and a slight excess are key.[11][12] |
| Temperature | 80-120 °C (Conventional Heating) 120-150 °C (Microwave)[16][18] | Higher temperatures accelerate the reaction, especially the oxidative addition step. Microwave irradiation can dramatically reduce reaction times from hours to minutes by efficiently heating the polar solvent mixture.[11][16] |
Detailed Experimental Protocols
The following protocols are robust starting points for the Suzuki cross-coupling of this compound.
Protocol 1: General Procedure using Conventional Heating
This protocol is adapted from established literature procedures and is suitable for a wide range of aryl and heteroaryl boronic acids.[1][16][20]
Reagents & Equipment:
-
This compound (1.0 eq)
-
Arylboronic Acid (1.2-1.5 eq)
-
PdCl₂(dppf) (0.03 - 0.05 eq)
-
K₂CO₃ (2.0 - 3.0 eq)
-
1,2-Dimethoxyethane (DME) and Water (4:1 v/v)
-
Schlenk flask or round-bottom flask with condenser
-
Magnetic stirrer, heating mantle, inert gas line (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, and finely powdered K₂CO₃.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed DME/Water solvent mixture via syringe.
-
Add the PdCl₂(dppf) catalyst to the stirring mixture under a positive flow of inert gas.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to afford the desired product.
Protocol 2: Microwave-Assisted High-Speed Synthesis
Microwave heating can drastically shorten reaction times and often improves yields.[16][18]
Reagents & Equipment:
-
This compound (1.0 eq)
-
Arylboronic Acid (1.5 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
2M Aqueous Na₂CO₃ (2.2 eq)
-
1,4-Dioxane
-
Microwave reaction vial with a stir bar
-
Microwave reactor
Procedure:
-
To a microwave reaction vial, add this compound (e.g., 130 mg, 0.35 mmol), phenylboronic acid (85 mg, 0.69 mmol), and Pd(PPh₃)₄ (20 mg, 0.02 mmol).[16]
-
Add 1,4-dioxane (3 mL) followed by the 2M Na₂CO₃ solution (0.77 mL, 1.54 mmol).[16]
-
Seal the vial tightly with a cap.
-
Place the vial in the microwave reactor and heat to 120 °C for 20-40 minutes.[16]
-
After the reaction, allow the vial to cool to room temperature.
-
Dilute the mixture with ethyl acetate and pass it through a pad of Celite to remove the palladium catalyst, washing the pad with additional ethyl acetate.[16]
-
Concentrate the filtrate under vacuum.
-
Purify the residue by column chromatography or reverse-phase HPLC to obtain the final product. Note: Under these conditions, concomitant deprotection of the Boc group is often observed, directly yielding the 3-aryl-1H-indazole.[16]
Figure 2: General experimental workflow for the Suzuki cross-coupling reaction.
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide addresses common issues.[11]
| Observation | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst 2. Inefficient Base 3. Insufficient Degassing 4. Low Temperature | 1. Use a fresh bottle of catalyst or a more robust pre-catalyst like PdCl₂(dppf). Test catalyst activity with a known reaction. 2. Use a stronger base (K₃PO₄). Ensure the base is finely powdered and anhydrous. 3. Degas the solvent mixture thoroughly by sparging with argon for 15-20 minutes or using freeze-pump-thaw cycles. 4. Increase the reaction temperature in 10-20 °C increments. Consider switching to microwave heating. |
| Dehalogenation of Starting Material | 1. Presence of hydride sources. 2. Degradation of boronic acid. | 1. Ensure solvents are anhydrous and of high purity. 2. Use fresh, high-purity boronic acid. Store boronic acids in a desiccator. Use a slightly larger excess (1.5 eq). |
| Formation of Homo-coupling Product (Biaryl) | 1. Oxygen contamination leading to boronic acid decomposition and coupling. 2. Catalyst decomposition. | 1. Rigorously exclude oxygen by maintaining a positive pressure of inert gas throughout the reaction. 2. Use a more stable catalyst/ligand system. |
| In-situ Deprotection of Boc Group | High reaction temperatures, especially with microwave heating. | This is often not a problem and can be advantageous. If the Boc-protected product is desired, reduce the reaction temperature and time. Monitor carefully to stop the reaction before significant deprotection occurs.[16] |
Application Spotlight: Synthesis of Niraparib
The C3-arylation of the indazole core is a key transformation in the synthesis of many pharmaceuticals. A prominent example is Niraparib , a potent poly (ADP-ribose) polymerase (PARP) inhibitor used for the treatment of ovarian cancer.[6][8] Several synthetic routes to Niraparib rely on a crucial Suzuki-Miyaura coupling to install the phenyl group at the C-3 position of the indazole ring, demonstrating the industrial relevance and scalability of this chemistry.[7][23] While specific industrial routes may vary, the core transformation highlights the power of using a pre-functionalized indazole building block for the rapid assembly of the drug's core structure.
References
- E. M. C. J. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. National Institutes of Health.
- An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Publishing.
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Publishing.
- Screening of palladium catalysts for the Suzuki coupling of... ResearchGate.
- DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers.
- Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib. ResearchGate.
- Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. Angewandte Chemie International Edition.
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.
- Suzuki Coupling. Organic Chemistry Portal.
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health.
- Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. National Institutes of Health.
- Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. ResearchGate.
- Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib. ACS Publications.
- Suzuki-type cross-coupling reaction of 3-iodoindazoles with aryl boronic acids: A general and flexible route to 3-arylindazoles. Semantic Scholar.
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Semantic Scholar.
- (PDF) The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. ResearchGate.
- The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. National Institutes of Health.
- Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. ACS Publications.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Organic Chemistry Portal.
- Suzuki–Miyaura cross-coupling of aryl and alkyl halides using palladium/imidazolium salt protocols. ElectronicsAndBooks.
- Production of Niraparib using Imine Reductases. Research Explorer.
- Methods for preparing indazole compounds. Google Patents.
- Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. ACS Publications.
- Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. ACS Publications.
- ChemInform Abstract: Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. ResearchGate.
- A kind of synthetic method for preparing Niraparib. Google Patents.
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. RSC Publishing.
- Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H- indazole-bearing neuroprotective MAO B inhibitors. IRIS.
- Synthesis and Utilization of 1H-Indazole N-Oxides in the Production of C3-Functionalized 1H-Indazoles. OUCI.
- C3-INDAZOLE FUNCTIONALIZATION: A REVIEW Francis Giraud, Fabrice Anizon, Pascale Moreau Institute of Chemistry of Clermont-Ferran. HAL Open Science.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health.
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- 17. Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
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Introduction: The Strategic Importance of 3-Substituted Indazoles
An Application Guide to the Mizoroki-Heck Coupling of 1-Boc-3-Iodo-1H-Indazole
The indazole scaffold is a privileged heterocyclic motif frequently found in compounds of significant biological and pharmaceutical importance. Functionalization at the C3-position, in particular, is a key strategy in the development of novel therapeutics, including protein kinase inhibitors. The Mizoroki-Heck reaction, a cornerstone of palladium-catalyzed cross-coupling, provides a powerful and versatile method for forming carbon-carbon bonds.[1][2] This reaction enables the coupling of aryl or vinyl halides with alkenes, offering a direct pathway to complex substituted alkenes.[1][3]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the optimal conditions and protocols for the Mizoroki-Heck coupling of this compound. The presence of the iodine atom at the C3-position makes this substrate highly reactive for palladium-catalyzed cross-coupling, while the tert-butyloxycarbonyl (Boc) protecting group on the indazole nitrogen prevents potential side reactions and catalyst inhibition, ensuring cleaner and more efficient transformations.[4][5]
The Mizoroki-Heck Reaction: A Mechanistic Overview
Understanding the catalytic cycle is paramount to troubleshooting and optimizing the reaction. The Mizoroki-Heck reaction proceeds via a Pd(0)/Pd(II) cycle, which consists of three primary steps: oxidative addition, migratory insertion, and β-hydride elimination, followed by a base-mediated regeneration of the catalyst.[3][6][7]
-
Oxidative Addition: The cycle begins with the active 14-electron Pd(0) catalyst, which undergoes oxidative addition into the carbon-iodine bond of the this compound. This step forms a square planar Pd(II) complex.[1][2] The high reactivity of aryl iodides makes this step particularly facile.[7]
-
Olefin Coordination & Migratory Insertion: The alkene coupling partner coordinates to the Pd(II) complex. This is followed by a syn-migratory insertion of the alkene into the palladium-carbon bond, forming a new carbon-carbon bond and a new alkyl-palladium(II) intermediate.[3][8][9]
-
β-Hydride Elimination: For the reaction to proceed to the desired product, the alkyl-palladium(II) intermediate must possess a hydrogen atom on the β-carbon. A syn-β-hydride elimination occurs, where this hydrogen is transferred to the palladium center, forming a palladium-hydride complex and releasing the substituted alkene product.[8]
-
Catalyst Regeneration: A base, typically an amine like triethylamine or an inorganic base like potassium carbonate, is required to neutralize the hydrogen iodide (HI) generated and facilitate the reductive elimination of HX from the palladium-hydride complex.[2] This crucial step regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Key Parameters for a Successful Heck Coupling
The success of the Heck reaction is highly dependent on the careful selection of several key components.
-
Palladium Catalyst: The reaction is catalyzed by palladium complexes. While Pd(0) sources like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] can be used directly, it is often more convenient to generate the active Pd(0) species in situ from more stable and less air-sensitive Pd(II) pre-catalysts such as palladium(II) acetate [Pd(OAc)₂] or palladium(II) chloride [PdCl₂].[1][2] The reduction of the Pd(II) pre-catalyst is typically accomplished by a phosphine ligand or an amine base present in the reaction mixture.
-
Ligands: Supporting ligands, typically phosphines, are crucial for stabilizing the palladium catalyst, preventing its precipitation as palladium black, and modulating its reactivity.[1] For standard Heck reactions, monodentate phosphines like triphenylphosphine (PPh₃) or tri(o-tolyl)phosphine (P(o-Tol)₃) are commonly employed.[7] The choice of ligand can influence reaction rate and selectivity.
-
Base: An appropriate base is essential for the catalyst regeneration step.[2] Common choices include organic bases like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA), and inorganic bases such as potassium carbonate (K₂CO₃) or sodium acetate (NaOAc).[1] The base must be strong enough to neutralize the generated acid but not so strong as to cause unwanted side reactions.
-
Solvent: Polar aprotic solvents are generally preferred for the Heck reaction. Dimethylformamide (DMF), acetonitrile (MeCN), and N-methyl-2-pyrrolidone (NMP) are excellent choices as they can dissolve the various components and stabilize the charged intermediates in the catalytic cycle.[10]
-
Alkene Substrate: The reaction works best with electron-deficient alkenes, such as acrylates, acrylonitriles, and styrenes, as the electron-withdrawing groups enhance the rate of the migratory insertion step.[1][2] Steric hindrance on the alkene can slow the reaction and influence regioselectivity.
Comparative Reaction Conditions
The conditions for the Heck coupling can be adapted based on the specific alkene partner. The following table summarizes typical conditions reported for the coupling of aryl iodides.
| Alkene Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Ref. |
| Ethyl Acrylate | Pd(OAc)₂ (2-5) | PPh₃ or P(o-Tol)₃ (4-10) | Et₃N or DIPEA (2-3) | DMF / MeCN | 80-120 | 4-18 | [9][11] |
| Styrene | Pd(OAc)₂ (2-5) | P(o-Tol)₃ (4-10) | Et₃N (2) | DMF | 100-120 | 12-24 | [12] |
| 2-Vinyl Pyridine | Pd(OAc)₂ (5) | P(o-Tol)₃ (10) | DIPEA (2) | DMF | 100 | 16 | [12] |
| Acrylonitrile | Pd/C (cat.) | Ligand-free | Et₃N (1) | Cyrene | 150 | 1-4 | [13] |
Note: These are general conditions and may require optimization for the specific this compound substrate.
Detailed Experimental Protocol
This protocol describes a general procedure for the Heck coupling of this compound with an alkene such as ethyl acrylate.
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., ethyl acrylate, 1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.05 equiv, 5 mol%)
-
Tri(o-tolyl)phosphine [P(o-Tol)₃] (0.10 equiv, 10 mol%)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Acetonitrile or DMF)
-
Schlenk flask or reaction tube with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, palladium(II) acetate, and tri(o-tolyl)phosphine.
-
Reagent Addition: Evacuate and backfill the flask with the inert gas three times. Add the anhydrous, degassed solvent via syringe, followed by triethylamine and the alkene partner.
-
Reaction Execution: Seal the flask and place it in a preheated oil bath at the desired temperature (typically 80-100 °C). Stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (this compound) is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with a suitable solvent like ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and concentrate the solvent in vacuo. Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-alkenyl-1-Boc-1H-indazole product.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Experimental Workflow Visualization
Conclusion
The Mizoroki-Heck reaction is an indispensable tool for the C3-functionalization of the indazole core. By employing this compound as the substrate, researchers can achieve efficient and clean coupling with a variety of alkenes. Careful selection of the palladium catalyst, ligand, base, and solvent, as outlined in this guide, is critical for maximizing yield and purity. The provided protocol offers a robust starting point for the synthesis of diverse 3-alkenyl-1H-indazole derivatives, paving the way for further exploration in medicinal chemistry and drug discovery programs.
References
- BYJU'S. (n.d.). Heck Reaction Mechanism.
- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.
- Wikipedia. (2023). Heck reaction.
- Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. [Link]
- Chemistry LibreTexts. (2023, June 30). Heck Reaction.
- Stini, N. A., Gkizis, P. L., & Kokotos, C. G. (2022). Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides. Green Chemistry, 25(1), 235-241. [Link]
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- Amatore, C., et al. (2006). Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions. Chemistry – A European Journal, 12(28), 7382-7393.
- Knowles, J. P., & Whiting, A. (2016). Heck Coupling. In Synthetic Methods in Drug Discovery (Vol. 1, pp. 90-109). Royal Society of Chemistry.
- Chemistry Notes. (2022, August 7). Heck Reaction: easy Mechanism, applications.
- Reddy, M. S., et al. (2017). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 13, 1933–1940.
- NROChemistry. (n.d.). Heck Coupling.
- Al-Masri, H. A., et al. (2014). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 19(9), 13626-13638.
- Google Patents. (2006). WO2006048745A1 - Methods for preparing indazole compounds.
- Jäger, S., et al. (2023). Synthesis and reactivity of azole-based iodazinium salts. Beilstein Journal of Organic Chemistry, 19, 243–251.
- Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
- Janardhanan, J. C., et al. (2018). Functionalizable 1H-Indazoles by Palladium Catalyzed Aza-Nenitzescu Reaction: Pharmacophores to Donor-Acceptor Type Multi-Luminescent Fluorophores. Asian Journal of Organic Chemistry, 7(10), 2094-2104.
- Kerr, M. A. (n.d.). Science of Synthesis 12.2 1H- and 2H-Indazoles.
- El Kazzouli, S., et al. (2012). Direct C-3-Arylations of 1H-Indazoles. European Journal of Organic Chemistry, 2012(36), 7075-7081.
- Organic Chemistry Portal. (n.d.). Synthesis of indazoles.
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Application Notes and Protocols: 1-Boc-3-Iodo-1H-indazole as a Versatile Building Block in Medicinal Chemistry
Introduction: The Strategic Importance of the Indazole Scaffold
The indazole nucleus is a preeminent "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically approved drugs and therapeutic candidates.[1][2] Its unique bicyclic structure, composed of fused benzene and pyrazole rings, provides a rigid framework amenable to diverse functionalization, enabling fine-tuning of pharmacological properties. Indazole-containing molecules have demonstrated a vast spectrum of biological activities, including potent anti-cancer, anti-inflammatory, and anti-HIV effects.[1][3][4] Marketed drugs such as Pazopanib (VEGFR inhibitor), Axitinib (tyrosine kinase inhibitor), and Granisetron (5-HT3 antagonist) underscore the therapeutic relevance of this heterocyclic system.[1]
The strategic derivatization of the indazole core is paramount in drug discovery. 1-Boc-3-iodo-1H-indazole has emerged as a cornerstone building block for this purpose. Its utility lies in the orthogonal reactivity of its two key features:
-
The C-3 Iodo Group: This serves as a highly efficient synthetic handle for introducing molecular complexity via modern cross-coupling reactions. Aryl iodides are among the most reactive halides in palladium-catalyzed transformations, ensuring high efficiency and broad substrate scope.[5]
-
The N-1 Boc Group: The tert-butyloxycarbonyl (Boc) protecting group is critical. It passivates the acidic N-H proton, which could otherwise interfere with or deactivate catalytic cycles in cross-coupling reactions.[6] Furthermore, its lability under acidic conditions allows for a clean deprotection, revealing the N-1 position for subsequent functionalization. This enables a powerful, sequential approach to creating diverse libraries of 1,3-disubstituted indazoles.[7]
This guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound, complete with detailed protocols for its use in key synthetic transformations.
Physicochemical and Handling Properties
Proper handling and storage are crucial for maintaining the integrity of the reagent. Below are its key properties.
| Property | Value / Recommendation | Source |
| Molecular Formula | C₁₂H₁₃IN₂O₂ | Calculated |
| Molecular Weight | 344.15 g/mol | Calculated |
| Appearance | Pale yellow to white solid | [8] |
| Solubility | Soluble in common organic solvents (DCM, Dioxane, DMF, THF) | Inference |
| Storage | Store in a cool, dark, dry place under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation. | [6] |
Synthesis of this compound
The preparation of this building block is a straightforward two-step process starting from commercially available 1H-indazole.
Protocol 3.1: Step 1 - Regioselective Iodination of 1H-Indazole
This protocol achieves selective iodination at the electron-rich C-3 position. The use of a base like potassium hydroxide is essential for the reaction to proceed efficiently.[9][10]
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1H-indazole (1.0 equiv) and dissolve it in dimethylformamide (DMF, approx. 8 mL per gram of indazole).
-
Base Addition: Add powdered potassium hydroxide (KOH, 2.0 equiv) to the solution and stir for 15 minutes at room temperature.
-
Iodination: In a separate flask, dissolve iodine (I₂, 1.5 equiv) in a minimal amount of DMF. Add this iodine solution dropwise to the indazole/KOH mixture over 30 minutes.
-
Reaction: Stir the reaction mixture at room temperature for 3-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Pour the reaction mixture into a cold aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench excess iodine. A precipitate should form.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 3-iodo-1H-indazole. The product can be used in the next step without further purification.[11][12]
Protocol 3.2: Step 2 - N-Boc Protection
This step protects the indazole nitrogen, rendering the C-3 iodo group available for cross-coupling.
-
Setup: Suspend 3-iodo-1H-indazole (1.0 equiv) in dichloromethane (DCM) or tetrahydrofuran (THF).
-
Reagent Addition: Add triethylamine (Et₃N, 1.5 equiv) followed by di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv).
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 2-4 hours. Monitor by TLC. For faster reaction times, sonication for 10-15 minutes can be employed.[8]
-
Workup: Once the reaction is complete, wash the mixture with 1 M HCl solution, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a solid.[8]
Core Applications: Palladium-Catalyzed Cross-Coupling Reactions
This compound is an exemplary substrate for palladium-catalyzed reactions that form the bedrock of modern medicinal chemistry for constructing C-C and C-N bonds.
Suzuki-Miyaura Coupling: C-C Bond Formation with Boronic Acids
This reaction is one of the most robust methods for creating biaryl or aryl-heteroaryl linkages.
-
Principle of Causality: The Suzuki reaction proceeds via a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the C-I bond, transmetalation with a boronate species (formed from the boronic acid and base), and reductive elimination to yield the product and regenerate the catalyst. The choice of a ligand like dppf stabilizes the palladium center and facilitates the key steps.[13]
-
Protocol 4.1.1: General Procedure for Suzuki Coupling [7][13]
-
Setup: To a microwave vial or Schlenk flask, add this compound (1.0 equiv), the desired aryl or heteroaryl boronic acid (1.5 equiv), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 5 mol%).
-
Inert Atmosphere: Seal the vessel and thoroughly degas by evacuating and backfilling with an inert gas (Argon or Nitrogen) at least three times.
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction: Heat the mixture with vigorous stirring. Typical conditions are 80-120 °C for 4-12 hours. Microwave irradiation (e.g., 120 °C for 40 minutes) can significantly accelerate the reaction.[7]
-
Workup & Purification: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to obtain the 3-aryl-1H-indazole derivative.
-
Sonogashira Coupling: C-C Bond Formation with Terminal Alkynes
This reaction provides direct access to 3-alkynyl indazoles, which are valuable precursors for further transformations.
-
Principle of Causality: The Sonogashira reaction utilizes a dual catalytic system. The palladium catalyst drives the main cross-coupling cycle, while a copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex. The amine serves as both a base and, often, a solvent. N-protection is critical, as unprotected 3-iodoindazoles may fail to couple effectively at the C-3 position.[14][15]
-
Protocol 4.2.1: General Procedure for Sonogashira Coupling [14]
-
Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 5 mol%), and the copper co-catalyst (e.g., CuI, 10 mol%).
-
Solvent and Reagents: Add a degassed solvent such as DMF or THF, followed by an amine base (e.g., triethylamine or diisopropylethylamine, 3.0 equiv).
-
Alkyne Addition: Add the terminal alkyne (1.2-1.5 equiv) dropwise.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-70 °C) until the starting material is consumed, as monitored by TLC.
-
Workup & Purification: Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with saturated ammonium chloride solution and brine. Dry the organic layer, concentrate, and purify by flash column chromatography.
-
Buchwald-Hartwig Amination: C-N Bond Formation
This reaction is a powerful tool for synthesizing 3-aminoindazole derivatives, which are prevalent motifs in pharmacologically active compounds.
-
Principle of Causality: The reaction's success hinges on the ligand used. Bulky, electron-rich biaryl phosphine ligands (e.g., Xantphos, RuPhos) are essential. They accelerate the rate-limiting reductive elimination step, which forms the C-N bond, and prevent the formation of inactive catalyst species. A strong, non-nucleophilic base (e.g., sodium tert-butoxide or cesium carbonate) is required to deprotonate the amine, allowing it to coordinate to the palladium center.[16][17]
-
Protocol 4.3.1: General Procedure for Buchwald-Hartwig Amination [17]
-
Setup: In a glovebox or under a strict inert atmosphere, charge a reaction vessel with the palladium source (e.g., Pd₂(dba)₃, 2-4 mol%), the appropriate phosphine ligand (e.g., Xantphos, 4-8 mol%), and the base (e.g., sodium tert-butoxide, 1.4 equiv).
-
Reagent Addition: Add this compound (1.0 equiv) and the primary or secondary amine (1.2 equiv).
-
Solvent Addition: Add a degassed anhydrous, aprotic solvent such as toluene or 1,4-dioxane.
-
Reaction: Seal the vessel and heat the mixture (typically 80-110 °C) with stirring for 12-24 hours.
-
Workup & Purification: Cool the reaction to room temperature, quench with water or saturated ammonium chloride, and extract with an organic solvent. Dry the combined organic layers, concentrate, and purify by flash chromatography.
-
Synthetic Strategy: Sequential Functionalization Workflow
The true power of this compound lies in its capacity for sequential derivatization at the C-3 and N-1 positions.
Protocol 5.1: Boc Group Deprotection[7]
-
Setup: Dissolve the 1-Boc-3-substituted-1H-indazole (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Acid Addition: Add an excess of a strong acid. Commonly used reagents include trifluoroacetic acid (TFA, 20-50% v/v in DCM) or a solution of HCl in dioxane (e.g., 4 M).
-
Reaction: Stir the solution at room temperature for 1-3 hours. Monitor by TLC or LC-MS for the disappearance of the starting material.
-
Workup: Concentrate the reaction mixture under reduced pressure. If TFA was used, co-evaporation with toluene can help remove residual acid. If HCl was used, the product will be the hydrochloride salt. Neutralize by partitioning between an organic solvent (e.g., ethyl acetate) and a saturated aqueous sodium bicarbonate solution.
-
Isolation: Dry the organic layer, filter, and concentrate to yield the deprotected 3-substituted-1H-indazole.
Case Study: Synthetic Approach to a Niraparib-like Scaffold
Niraparib is a potent PARP inhibitor for cancer therapy containing a 2H-indazole core linked to a piperidine moiety.[18][19] The principles of coupling an indazole to another fragment are well-illustrated by using this compound to construct a related 1H-indazole analogue.
A hypothetical synthesis could involve a Suzuki coupling between this compound and a Boc-protected piperidinyl boronic ester, followed by deprotection and subsequent functionalization, demonstrating the practical application of the above protocols in constructing complex, medicinally relevant molecules.
References
- Jadhav, S. A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]
- Akhtar, M. J., et al. (2023). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]
- Khan, I., et al. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Der Pharma Chemica. [Link]
- Denya, I., et al. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017).
- Patel, M., et al. (2022). Indazole derivatives and their therapeutic applications: a patent review (2013-2017).
- Wikipedia.
- University of Manchester. Production of Niraparib using Imine Reductases. Research Explorer. [Link]
- Lindsley, C. W., et al. (2010). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Letters. [Link]
- Giraud, F., et al. (2018).
- Pfizer Inc. (2006). Methods for preparing indazole compounds.
- Li, J-H., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules. [Link]
- Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Medicinal Chemistry. [Link]
- ResearchGate. Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. [Link]
- Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing. [Link]
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- 9. soc.chim.it [soc.chim.it]
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Application Note: A Practical Guide to the Buchwald-Hartwig Amination of 1-Boc-3-Iodo-1H-indazole
Abstract
The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, providing a powerful palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This reaction is particularly vital in medicinal chemistry and drug development, where the arylamine motif is a common feature in pharmaceutical agents.[4] The indazole core, a privileged scaffold in numerous biologically active molecules, often requires functionalization at the 3-position. This guide provides a comprehensive, field-proven protocol for the C-N cross-coupling of 1-Boc-3-iodo-1H-indazole with various amine nucleophiles. We will delve into the mechanistic underpinnings of the reaction, offer a rationale for the selection of critical parameters, and present a detailed, step-by-step procedure designed for reproducibility and success.
Introduction: The Strategic Importance of Indazole Functionalization
The indazole heterocycle is a cornerstone of many therapeutic agents, valued for its ability to engage in key biological interactions. The strategic introduction of amine substituents at the C3-position allows for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. Historically, methods for creating such C-N bonds were often harsh and limited in scope. The advent of the Buchwald-Hartwig amination transformed this landscape, offering a versatile and mild pathway to access a diverse range of N-substituted 3-aminoindazoles.[5] This protocol focuses on the this compound substrate, where the Boc protecting group ensures regiochemical control and the iodide serves as an excellent leaving group for the catalytic cycle.
The Catalytic Cycle: A Mechanistic Rationale
Understanding the mechanism is paramount to troubleshooting and optimizing the reaction. The Buchwald-Hartwig amination proceeds through a well-defined catalytic cycle involving a palladium catalyst.[1][6] The cycle is generally accepted to proceed via three primary stages:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the this compound. This is often the rate-determining step of the cycle and results in a Pd(II) complex.[6][7]
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species.[8]
-
Reductive Elimination: The final step involves the formation of the desired C-N bond as the product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.[1][6]
Caption: The Buchwald-Hartwig Catalytic Cycle.
Optimizing the Reaction: A Guide to Key Parameters
The success of this transformation hinges on the judicious selection of four key components: the palladium source, the phosphine ligand, the base, and the solvent.
| Parameter | Selection Rationale & Expert Insights |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ are standard and cost-effective choices.[4][9] Pd(OAc)₂ is a Pd(II) source that is reduced in situ to the active Pd(0) state, often by the phosphine ligand or amine.[2][8] Pd₂(dba)₃ is a Pd(0) source and can sometimes lead to faster initiation. For enhanced reproducibility and activity, particularly on a larger scale, using a pre-formed palladium "precatalyst" (e.g., XPhos Pd G3) is highly recommended as it bypasses the often-variable in situ activation step.[9] |
| Phosphine Ligand | This is the most critical variable. The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle. For heteroaryl halides like iodoindazole, bulky and electron-rich dialkylbiaryl phosphine ligands are essential for high catalytic activity.[1][10] • Xantphos: A versatile, robust ligand with a large bite angle, often a good starting point for various amines.[6][11] • RuPhos/XPhos: Excellent for coupling with primary and secondary amines, including sterically hindered ones.[4][12] • BrettPhos: Specifically designed and highly effective for coupling with primary amines and amides.[2][10] |
| Base | The base's role is to deprotonate the amine, forming the active amido nucleophile. The choice of base is a balance between reactivity and substrate stability. • NaOtBu / KOtBu (Sodium/Potassium tert-butoxide): Strong bases that promote high reaction rates. However, they are incompatible with base-sensitive functional groups like esters.[2][9] • Cs₂CO₃ / K₃PO₄ (Cesium Carbonate / Potassium Phosphate): Weaker, milder bases that offer broader functional group tolerance.[6][9] They are an excellent choice when dealing with sensitive substrates. The superior solubility of Cs₂CO₃ in organic solvents can be advantageous.[9] |
| Solvent & Temp. | Anhydrous, aprotic polar solvents are required to prevent catalyst deactivation and unwanted side reactions. • 1,4-Dioxane / Toluene / THF: These are the most commonly employed solvents.[9][11] The reaction must be performed under an inert atmosphere (Argon or Nitrogen) to protect the oxygen-sensitive Pd(0) catalyst and phosphine ligands. • Temperature: Reactions are typically heated between 80-110 °C to ensure efficient oxidative addition and catalytic turnover.[4][9] |
Experimental Workflow Overview
The overall process, from setup to final product, follows a logical sequence designed to ensure an oxygen-free environment and effective purification.
Caption: General experimental workflow for the amination reaction.
Detailed Experimental Protocol
This protocol provides a reliable starting point for the amination of this compound with a generic secondary amine (e.g., morpholine). Note: This should be adapted and optimized for other amine coupling partners.
Materials & Equipment:
-
Schlenk flask or sealed reaction vial with a magnetic stir bar
-
Inert gas line (Argon or Nitrogen) with bubbler
-
Heating mantle or oil bath with thermocouple
-
Standard laboratory glassware
-
Syringes and needles
-
Silica gel for chromatography
Reagent Table (Example Reaction):
| Reagent | MW ( g/mol ) | Mmol | Equivalents | Amount |
| This compound | 344.14 | 1.0 | 1.0 | 344 mg |
| Morpholine | 87.12 | 1.2 | 1.2 | 105 µL |
| Pd₂(dba)₃ | 915.72 | 0.025 | 0.025 (5 mol% Pd) | 23 mg |
| Xantphos | 578.68 | 0.06 | 0.06 | 35 mg |
| Cs₂CO₃ | 325.82 | 2.0 | 2.0 | 652 mg |
| Anhydrous 1,4-Dioxane | - | - | - | 5.0 mL |
Step-by-Step Procedure:
-
Inert Atmosphere Setup: To a dry Schlenk flask containing a stir bar, add this compound (344 mg, 1.0 mmol), Pd₂(dba)₃ (23 mg, 0.025 mmol), Xantphos (35 mg, 0.06 mmol), and Cesium Carbonate (652 mg, 2.0 mmol).
-
Evacuate and Backfill: Seal the flask, and evacuate under high vacuum for 5-10 minutes, then backfill with Argon. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Solvent and Amine Addition: Under a positive pressure of Argon, add anhydrous 1,4-dioxane (5.0 mL) via syringe, followed by the amine nucleophile (e.g., morpholine, 105 µL, 1.2 mmol).
-
Degassing: Bubble Argon gas gently through the stirred reaction mixture for 10-15 minutes to ensure the solvent is fully degassed.
-
Reaction: Seal the flask and immerse it in a preheated oil bath at 100 °C. Stir vigorously for 4-24 hours.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under Argon) and analyzing by TLC or LC-MS until the starting material is consumed.
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter it through a pad of Celite® to remove palladium black and inorganic salts. Wash the pad with additional ethyl acetate (10 mL).
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure N-substituted-1-Boc-3-amino-1H-indazole product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure). 2. Insufficiently strong base. 3. Ligand is not suitable for the substrate. 4. Reaction temperature too low. | 1. Ensure rigorous inert atmosphere technique. Use fresh, high-quality reagents. 2. Switch to a stronger base (e.g., NaOtBu), if the substrate is stable. 3. Screen alternative ligands (e.g., RuPhos, BrettPhos). 4. Increase temperature to 110-120 °C. |
| Formation of De-iodinated Starting Material | 1. Presence of water in the reaction. 2. Beta-hydride elimination side reaction. | 1. Use anhydrous solvents and reagents. Dry the amine over molecular sieves if necessary. 2. This is an inherent pathway; changing the ligand can sometimes suppress it. |
| Boc-Group Cleavage | 1. Reaction temperature is too high for extended periods. 2. Presence of protic impurities. | 1. Reduce reaction temperature if possible, or shorten the reaction time. 2. Ensure all reagents and solvents are strictly anhydrous. |
| Difficult Purification | 1. Unreacted starting materials or side products are co-eluting. 2. Streaking on silica gel due to basic amine product. | 1. Ensure the reaction has gone to completion. Adjust the solvent system for chromatography. 2. Add 0.5-1% triethylamine (Et₃N) to the chromatography eluent to suppress tailing. |
References
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- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis.
- NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples.
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
- Janiszewska, A., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Organic Chemistry Data. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination.
- ResearchGate. (n.d.). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines.
- Spokoyny, A. M., et al. (n.d.). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Supporting Information.
- ResearchGate. (n.d.). Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction.
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The Strategic Application of 1-Boc-3-Iodo-1H-Indazole in Fragment-Based Drug Discovery: A Technical Guide
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone in modern medicinal chemistry, offering an efficient and intelligent approach to identifying novel lead compounds.[1] Unlike traditional high-throughput screening (HTS) of large, complex molecules, FBDD focuses on screening small, low-molecular-weight compounds, or "fragments," which typically exhibit weak but highly efficient binding to their biological targets.[2] This methodology allows for a more thorough exploration of chemical space and often yields lead compounds with superior physicochemical properties.
Within the vast armamentarium of fragments, halogenated scaffolds have gained significant traction. The incorporation of halogens, particularly iodine, can introduce favorable interactions, such as halogen bonding, and provide a versatile synthetic handle for subsequent optimization.[3][4] This guide provides a detailed exploration of a particularly valuable fragment, 1-Boc-3-iodo-1H-indazole , for researchers, scientists, and drug development professionals. We will delve into its synthesis, strategic advantages, and provide detailed protocols for its application in a typical FBDD campaign.
The Indazole Scaffold: A Privileged Motif in Drug Discovery
The indazole core is a prominent heterocyclic motif found in numerous biologically active compounds and approved drugs.[2][5][6][7][8] Its unique bicyclic structure, comprising a benzene ring fused to a pyrazole ring, offers a rigid framework that can be strategically functionalized to interact with various biological targets. The nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, contributing to potent and specific binding. Notably, indazole derivatives have shown a wide array of pharmacological activities, including potent inhibition of kinases, which are critical targets in oncology and inflammatory diseases.[9]
This compound: A Multi-Faceted Fragment
The strategic design of this compound incorporates several key features that make it an exceptional tool for FBDD:
-
The Indazole Core: Provides a proven pharmacophore with favorable binding properties.
-
The Iodine Atom at the 3-Position: Serves a dual purpose. Firstly, it can participate in halogen bonding, a non-covalent interaction that can significantly enhance binding affinity and specificity.[10][11] Secondly, the carbon-iodine bond is a highly versatile synthetic handle for a variety of palladium-catalyzed cross-coupling reactions, enabling rapid and targeted fragment elaboration.
-
The Boc Protecting Group at the 1-Position: The tert-butoxycarbonyl (Boc) group serves to protect the N1-position of the indazole ring. This is often crucial for directing regioselectivity in subsequent cross-coupling reactions at the C3-position and preventing potential interference of the N-H proton in certain biological assays or catalytic cycles.
Below is a diagram illustrating the key functional components of the this compound fragment.
Caption: Key features of the this compound fragment.
Synthesis and Characterization
The synthesis of this compound is a straightforward procedure, typically achieved by the iodination of 1H-indazole followed by N-protection with a Boc group.
Protocol: Synthesis of this compound
Step 1: Iodination of 1H-Indazole to yield 3-Iodo-1H-indazole
-
To a solution of 1H-indazole (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF), add potassium hydroxide (KOH) (2.5 equivalents).
-
Cool the mixture in an ice bath and add a solution of iodine (I₂) (1.2 equivalents) in DMF dropwise.
-
Allow the reaction to stir at room temperature overnight.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with sodium thiosulfate solution to quench any remaining iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-iodo-1H-indazole.
Step 2: N-Boc Protection of 3-Iodo-1H-indazole
-
Dissolve 3-iodo-1H-indazole (1 equivalent) in a suitable solvent such as dichloromethane (DCM).
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) and a base such as triethylamine (TEA) (1.2 equivalents) or 4-dimethylaminopyridine (DMAP) (catalytic amount).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting this compound can be purified by crystallization or column chromatography.[12]
Table 1: Physicochemical Properties and Characterization Data
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃IN₂O₂ | - |
| Molecular Weight | 344.15 g/mol | - |
| Melting Point | 93-95 °C | [12] |
| ¹H NMR (CDCl₃, δ) | 8.09 (d, 1H), 7.55 (t, 1H), 7.46 (d, 1H), 7.33 (t, 1H), 1.71 (s, 9H) | [12] |
| ¹³C NMR (CDCl₃, δ) | 148.35, 139.59, 130.17, 129.98, 124.21, 121.96, 114.56, 102.95, 85.48, 28.18 | [12] |
| Calculated LogP | ~3.5 | (Predicted) |
| Aqueous Solubility | Low | (Predicted) |
Application in Fragment Screening
This compound can be effectively employed in a variety of biophysical screening techniques to identify initial hits.
Differential Scanning Fluorimetry (DSF)
DSF, or thermal shift assay, is a rapid and cost-effective method for identifying fragments that bind to and stabilize a target protein.[13][14][15][16][17]
Protocol: DSF-based Fragment Screening
-
Prepare a stock solution of this compound in 100% DMSO.
-
In a 96- or 384-well PCR plate, prepare a reaction mixture containing the target protein at a final concentration of 2-10 µM in a suitable buffer.
-
Add a fluorescent dye (e.g., SYPRO Orange) to the reaction mixture.
-
Add this compound to the wells to a final concentration of 100-500 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1-2%.
-
Include appropriate controls: protein with DMSO only (negative control) and protein with a known binder (positive control).
-
Seal the plate and perform a thermal melt experiment using a real-time PCR instrument, gradually increasing the temperature from 25 °C to 95 °C.
-
Monitor the fluorescence intensity as a function of temperature. A shift in the melting temperature (Tm) to a higher value in the presence of the fragment indicates binding and stabilization of the protein.
Considerations for Halogenated Fragments: While generally robust, be mindful that highly reactive or aggregating compounds can sometimes interfere with the dye-based readout. It is crucial to perform control experiments and validate hits with orthogonal methods.
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique that provides real-time kinetic and affinity data for fragment-protein interactions.[18][19][20][21][22]
Protocol: SPR-based Fragment Screening
-
Immobilize the target protein onto a suitable SPR sensor chip (e.g., CM5 chip via amine coupling).
-
Prepare a series of dilutions of this compound in a running buffer containing a low percentage of DMSO to match the sample buffer.
-
Inject the fragment solutions over the immobilized protein surface and a reference flow cell.
-
Monitor the change in the SPR signal (response units, RU) over time to generate sensorgrams.
-
Fit the sensorgram data to appropriate binding models to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
-
A reproducible and concentration-dependent binding response confirms a hit.
Considerations for Iodinated Fragments: The iodine atom is not expected to cause significant interference in SPR assays. However, ensuring high purity of the fragment is critical to avoid artifacts from impurities.
X-ray Crystallography
X-ray crystallography provides the ultimate validation of a fragment hit by revealing its binding mode at an atomic level. This structural information is invaluable for guiding the subsequent hit-to-lead optimization process.[1][23][24][25][26]
Protocol: Crystal Soaking with this compound
-
Grow high-quality crystals of the target protein.
-
Prepare a soaking solution containing this compound at a concentration of 1-10 mM in a cryoprotectant-compatible buffer. The final DMSO concentration should be kept as low as possible.
-
Transfer the protein crystals to the soaking solution and incubate for a period ranging from minutes to hours.
-
Flash-cool the soaked crystals in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Solve the crystal structure and analyze the electron density map to confirm the binding of the fragment and determine its precise orientation and interactions within the binding site.
The Advantage of Iodine in Crystallography: The high electron density of the iodine atom can be a significant advantage in crystallographic studies, making it easier to identify the position and orientation of the fragment in the electron density map, especially for weakly binding fragments.[3]
From Hit to Lead: The Power of the 3-Iodo-Indazole Moiety
Once this compound is identified as a hit, the 3-iodo substituent becomes a powerful tool for rapid structure-activity relationship (SAR) exploration and potency improvement. A variety of palladium-catalyzed cross-coupling reactions can be employed to introduce diverse chemical functionalities at this position.
Caption: Hit-to-lead optimization pathways for this compound.
Suzuki Coupling Protocol
The Suzuki coupling is a versatile reaction for forming carbon-carbon bonds between the 3-position of the indazole and various aryl or heteroaryl boronic acids or esters.
-
In a microwave vial, combine this compound (1 equivalent), the desired boronic acid or ester (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂; 2-5 mol%), and a base (e.g., K₂CO₃ or Na₂CO₃; 2-3 equivalents).
-
Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.
-
Seal the vial and heat the reaction mixture in a microwave reactor at 100-140 °C for 15-60 minutes, or by conventional heating.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent.
-
Purify the product by column chromatography.
Sonogashira Coupling Protocol
The Sonogashira coupling enables the introduction of terminal alkynes at the 3-position, providing a linear linker for further exploration of the binding pocket.
-
To a degassed solution of this compound (1 equivalent) and the terminal alkyne (1.2-1.5 equivalents) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂; 2-5 mol%), a copper(I) co-catalyst (e.g., CuI; 5-10 mol%), and a base (e.g., TEA or diisopropylamine).
-
Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until the starting material is consumed.
-
Filter the reaction mixture to remove the catalyst and salts.
-
Concentrate the filtrate and purify the residue by column chromatography.
Case Study: Fragment-Based Discovery of Indazole-Based AXL Kinase Inhibitors
A compelling example of the power of the indazole scaffold in FBDD is the discovery of potent AXL kinase inhibitors.[9][27] In this study, an initial indazole-based fragment hit was identified through a high-concentration biochemical screen. Subsequent screening of an expanded fragment library and structure-guided optimization, including the exploration of various substituents on the indazole core, led to the development of a potent inhibitor with an IC₅₀ in the nanomolar range and favorable in vivo properties. This case study underscores the potential of the indazole scaffold to serve as a starting point for the rapid development of highly potent and selective inhibitors.
Conclusion
This compound is a strategically designed and highly versatile fragment for fragment-based drug discovery. Its privileged indazole core, coupled with the dual functionality of the iodine atom for both potential halogen bonding and facile synthetic elaboration, makes it an invaluable tool for identifying and optimizing novel lead compounds. The straightforward synthesis and compatibility with a wide range of screening and synthetic methodologies empower researchers to efficiently navigate the hit-to-lead process. By leveraging the unique attributes of this fragment, drug discovery teams can accelerate their efforts to develop innovative therapeutics for a multitude of diseases.
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- Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole. (2023).
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- Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery. (2010). ACS Medicinal Chemistry Letters.
- Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery. (2010).
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- Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination. (2016).
- Halo Library, a Tool for Rapid Identification of Ligand Binding Sites on Proteins Using Crystallographic Fragment Screening. (2023). Journal of Medicinal Chemistry.
- Rapid optimisation of fragments and hits to lead compounds from screening of crude reaction mixtures. (2020).
- Orozco, M., et al. (2009). Iodine Atoms: A New Molecular Feature for the Design of Potent Transthyretin Fibrillogenesis Inhibitors. PLoS ONE.
- Iodine atoms: a new molecular feature for the design of potent transthyretin fibrillogenesis inhibitors. (2009). PubMed.
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- Theory and applications of differential scanning fluorimetry in early-stage drug discovery. (2020). Biophysical Reviews.
- Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. (2023). Frontiers in Molecular Biosciences.
- Multiplexed experimental strategies for fragment library screening using SPR biosensors. (2020). Scientific Reports.
- In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. (2020). Frontiers in Chemistry.
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- 6-Iodo-1H-indazol-3-amine. (n.d.). ChemScene.
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- Iodine (I2) as a Janus-Faced Ligand in Organometallics. (2013). Inorganic Chemistry.
- N-Boc-3-iodo-6-methoxy-1H-indazole. (n.d.). AK Scientific, Inc..
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- Structure-Based Virtual Screening and In Silico Evaluation of Marine Algae Metabolites as Potential α-Glucosidase Inhibitors for Antidiabetic Drug Discovery. (2023). MDPI.
- Screening and analysis of fragments using Biacore systems. (n.d.). Cytiva.
- Three Essential Resources to Improve Differential Scanning Fluorimetry (DSF) Experiments. (2020). bioRxiv.
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Application Notes and Protocols for Palladium Catalyst Selection in Reactions of 1-Boc-3-Iodo-1H-indazole
Introduction: The Strategic Importance of 1-Boc-3-Iodo-1H-indazole in Medicinal Chemistry
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with applications in oncology, inflammation, and neurodegenerative diseases. The targeted functionalization of this heterocycle is therefore of paramount importance in drug discovery and development. This compound serves as a versatile and highly valuable building block for this purpose. The presence of the iodine atom at the C-3 position provides a reactive handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments.
The tert-butyloxycarbonyl (Boc) protecting group at the N-1 position is a critical design element. It serves a dual purpose: firstly, it prevents potential complications arising from the acidic N-H proton, which can interfere with the catalytic cycle or lead to undesired side reactions. Secondly, the Boc group can influence the electronic properties of the indazole ring and may play a role in directing or stabilizing intermediates in certain catalytic transformations.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of palladium catalyst selection for the most common and impactful cross-coupling reactions involving this compound. We will delve into the causality behind experimental choices, provide field-proven protocols, and offer a comparative analysis of catalyst systems to empower rational reaction design and optimization.
Pillar 1: The Expertise Behind Catalyst Selection - A Mechanistic Perspective
The success of any palladium-catalyzed cross-coupling reaction hinges on the judicious selection of the palladium source, the ligand, the base, and the solvent. These components work in concert to facilitate the catalytic cycle, which for most of the reactions discussed herein, comprises three fundamental steps: oxidative addition, transmetalation (or a related step), and reductive elimination.
-
Palladium Precursor : The choice of palladium precursor, such as Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄, is often a matter of convenience and stability. Pd(II) sources like Pd(OAc)₂ require in situ reduction to the active Pd(0) species, which is often accomplished by a phosphine ligand or an amine present in the reaction mixture. Pd(0) sources like Pd₂(dba)₃ or Pd(PPh₃)₄ can directly enter the catalytic cycle. For enhanced reproducibility, pre-formed palladium-ligand complexes (pre-catalysts) are often employed.
-
The Ligand: The Heart of the Catalyst : The ligand is arguably the most critical component of the catalyst system. It stabilizes the palladium center, influences its reactivity, and dictates the substrate scope. For electron-rich N-heterocyclic substrates like this compound, bulky and electron-rich phosphine ligands are often the key to success.
-
Bulky Biarylphosphines (e.g., XPhos, SPhos, RuPhos) : These ligands, developed by the Buchwald group, are characterized by their steric bulk which promotes the formation of a monoligated, highly reactive L-Pd(0) species. This facilitates the often rate-limiting oxidative addition step and accelerates the final reductive elimination.
-
Ferrocene-Based Ligands (e.g., dppf) : Ligands like 1,1'-Bis(diphenylphosphino)ferrocene (dppf) offer a unique combination of steric bulk and electronic properties, with a large "bite angle" that can be beneficial in stabilizing the palladium center during catalysis.
-
N-Heterocyclic Carbenes (NHCs) : NHCs are strong σ-donating ligands that form very stable bonds with palladium. This high stability can prevent catalyst decomposition at elevated temperatures and often leads to very high catalytic activity.[1]
-
-
The Base : The base plays a crucial role in several steps of the catalytic cycle. In Suzuki couplings, it activates the boronic acid for transmetalation. In Heck and Sonogashira reactions, it neutralizes the HX acid formed. In Buchwald-Hartwig aminations, it facilitates the deprotonation of the amine. The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, NaOtBu) depends on the specific reaction and the pKa of the substrates involved.
-
The Solvent : The solvent must be capable of dissolving the reactants and catalyst components. Aprotic polar solvents like 1,4-dioxane, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) are commonly used. The addition of water as a co-solvent is often necessary for Suzuki couplings to dissolve the inorganic base and facilitate the formation of the boronate species.
Application Note 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl and vinyl-indazole structures. For this compound, this reaction allows for the introduction of a wide range of aryl and vinyl substituents at the C-3 position.
Catalyst System Selection and Rationale
For the Suzuki coupling of this compound, catalyst systems based on ferrocene-derived ligands have shown excellent efficacy. The use of PdCl₂(dppf) provides a stable and reliable pre-catalyst that is readily available. The dppf ligand's steric and electronic properties are well-suited for this transformation, leading to high yields.[2]
Quantitative Data Summary: Suzuki-Miyaura Coupling
| Parameter | Value | Reference |
| Indazole Substrate | This compound | [2] |
| Coupling Partner | Phenylboronic acid | [1] |
| Catalyst | PdCl₂(dppf) | [1] |
| Catalyst Loading | 3 mol% | [1] |
| Base | K₂CO₃ (2.0 equiv) | [1] |
| Solvent | 1,4-Dioxane/Water (4:1) | [1] |
| Temperature | 80 °C | [1] |
| Reaction Time | 8 hours | [1] |
| Yield | 93% | [1] |
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a reaction vessel, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), PdCl₂(dppf) (0.03 equiv), and potassium carbonate (2.0 equiv).
-
Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times.
-
Add the degassed 1,4-dioxane/water (4:1) solvent mixture via syringe.
-
Heat the reaction mixture to 80 °C and stir vigorously for 8 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-1-Boc-1H-indazole.[1]
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Application Note 2: Heck Reaction for C-C Bond Formation with Alkenes
The Heck reaction provides a valuable route for the synthesis of 3-alkenyl-1H-indazoles by coupling this compound with various alkenes. N-protection is generally considered crucial for the success of Heck reactions on 3-iodoindazoles to prevent unwanted side reactions.[3]
Catalyst System Selection and Rationale
A classical Heck catalyst system comprising Pd(OAc)₂ and a phosphine ligand like triphenylphosphine (PPh₃) is often effective. Pd(OAc)₂ serves as a stable Pd(II) precursor that is reduced in situ. The choice of a relatively simple phosphine ligand is often sufficient for this transformation, although for more challenging substrates, more sophisticated ligands may be required.
Quantitative Data Summary: Heck Reaction
| Parameter | Value | Reference |
| Indazole Substrate | N-protected 3-iodo-indazole | [4] |
| Coupling Partner | Alkene (e.g., Styrene, Acrylate) | [4] |
| Catalyst | Pd(OAc)₂ | [4] |
| Catalyst Loading | 5 mol% | [4] |
| Ligand | PPh₃ (10 mol%) | [4] |
| Base | Et₃N or NaHCO₃ (2.0 equiv) | [4] |
| Solvent | DMF or Acetonitrile | [4] |
| Temperature | 80-120 °C | [4] |
| Yield | Moderate to High (Substrate dependent) | [4] |
Experimental Protocol: Heck Reaction
-
In a sealed tube, dissolve this compound (1.0 equiv), the desired alkene (1.5 equiv), Pd(OAc)₂ (0.05 equiv), and PPh₃ (0.1 equiv) in a suitable solvent (e.g., DMF).
-
Add the base (e.g., Et₃N, 2.0 equiv) to the mixture.
-
Degas the mixture by bubbling an inert gas (e.g., Argon) through the solution for 15-20 minutes.
-
Seal the tube and heat the reaction mixture at 100-120 °C for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[4]
Visualization: Heck Reaction Catalytic Cycle
Caption: Catalytic cycle for the Heck reaction.
Application Note 3: Sonogashira Coupling for the Synthesis of Alkynyl Indazoles
The Sonogashira coupling is the premier method for forming a C-C bond between a terminal alkyne and an aryl halide, providing access to valuable 3-alkynyl-1H-indazoles. This reaction typically employs a dual catalyst system of palladium and copper(I).
Catalyst System Selection and Rationale
A common and effective catalyst system for the Sonogashira coupling of this compound is PdCl₂(PPh₃)₂ in combination with a copper(I) iodide (CuI) co-catalyst. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. The use of an amine base like triethylamine is crucial, as it also serves as a solvent in many cases.[1]
Quantitative Data Summary: Sonogashira Coupling
| Parameter | Value | Reference |
| Indazole Substrate | N-protected 3-iodo-indazole | [1] |
| Coupling Partner | Terminal Alkyne (e.g., Phenylacetylene) | [1] |
| Catalyst | PdCl₂(PPh₃)₂ | [1] |
| Catalyst Loading | 5 mol% | [1] |
| Co-catalyst | CuI (10 mol%) | [1] |
| Ligand | PPh₃ (10 mol%) | [1] |
| Base/Solvent | Triethylamine/DMF | [1] |
| Temperature | 70 °C | [1] |
| Reaction Time | 24-48 hours | [1] |
| Yield | High (Substrate dependent) | [1] |
Experimental Protocol: Sonogashira Coupling
-
To a reaction vessel, add the this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.05 equiv), CuI (0.1 equiv), and PPh₃ (0.1 equiv).
-
Evacuate the vessel and backfill with an inert gas.
-
Add DMF and triethylamine, followed by the terminal alkyne (1.1 equiv).
-
Heat the reaction mixture at 70 °C for 24-48 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[1]
Visualization: Sonogashira Coupling Catalytic Cycles
Sources
Application Notes and Protocols: Facile Deprotection of 1-Boc-3-Iodo-1H-indazole
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, providing robust and reliable protection for amine functionalities.[1][2] Its stability across a wide array of reaction conditions, coupled with its clean and efficient removal under acidic treatment, has made it indispensable in peptide synthesis and the construction of complex molecular architectures.[1][3] The indazole scaffold, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anti-cancer properties.[4][5] Specifically, 3-iodo-1H-indazole serves as a versatile synthetic intermediate, enabling further functionalization through various cross-coupling reactions.[4][5][6]
This guide provides a comprehensive protocol for the deprotection of 1-Boc-3-iodo-1H-indazole to yield the parent 3-iodo-1H-indazole. We will delve into the underlying reaction mechanism, provide a detailed, field-proven experimental protocol, and discuss critical aspects of reaction monitoring, product characterization, and safety.
Mechanism of Acid-Catalyzed Boc Deprotection
The removal of the Boc group is typically achieved using a strong acid, with trifluoroacetic acid (TFA) being the reagent of choice due to its efficacy and volatility, which simplifies product isolation.[1][7] The reaction is an acid-catalyzed elimination that proceeds through a well-established E1 mechanism.
The key steps are as follows: [1][2][8]
-
Protonation: The strong acid (TFA) protonates the carbonyl oxygen of the Boc group, activating it for cleavage.
-
Carbocation Formation: The protonated carbamate becomes unstable, leading to the cleavage of the tert-butyl C-O bond. This generates a highly stable tert-butyl cation and an unstable carbamic acid intermediate.
-
Decarboxylation: The carbamic acid rapidly decomposes, releasing gaseous carbon dioxide and the free amine of the indazole.
-
Salt Formation: In the acidic medium, the newly liberated amine is immediately protonated by the excess TFA to form the corresponding trifluoroacetate salt.
A critical aspect of this mechanism is the generation of the electrophilic tert-butyl cation.[9][10][11] This reactive intermediate can potentially alkylate any nucleophilic sites on the substrate or solvent, leading to unwanted side products. While the indazole ring itself is not highly nucleophilic, the use of scavengers can be considered in complex systems to trap the tert-butyl cation and ensure a clean reaction.[9][10][11]
Caption: Key mechanistic steps of Boc deprotection using TFA.
Experimental Protocol
This protocol provides a robust method for the deprotection of this compound on a laboratory scale.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | ≥95% | ChemicalBook[12] | Starting material |
| Dichloromethane (DCM) | Anhydrous, ACS | Sigma-Aldrich | Reaction solvent |
| Trifluoroacetic Acid (TFA) | Reagent grade, ≥99% | Sigma-Aldrich | Deprotecting agent |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Fisher Scientific | For basic work-up |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | VWR | Drying agent |
| Diethyl Ether (Et₂O) | ACS Grade | Fisher Scientific | For precipitation of TFA salt (optional) |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | Extraction solvent |
| Hexanes | ACS Grade | VWR | TLC eluent |
| Silica Gel TLC Plates | F254 | Merck | For reaction monitoring |
Safety Precautions
-
Trifluoroacetic Acid (TFA) is highly corrosive and toxic. It causes severe skin burns and eye damage, and its vapors are destructive to the respiratory tract.[13][14][15][16][17] Always handle TFA in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, and acid-resistant gloves (e.g., butyl rubber or Viton®).[17]
-
Dichloromethane (DCM) is a suspected carcinogen and should be handled with care in a well-ventilated area.
-
The reaction generates carbon dioxide gas. Ensure the reaction vessel is not sealed to avoid pressure buildup.[1][8]
Step-by-Step Procedure
Caption: Experimental workflow for Boc deprotection of this compound.
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Dissolve the solid in dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Cooling: Place the flask in an ice-water bath and stir for 5-10 minutes until the solution temperature reaches 0 °C.
-
Addition of TFA: While stirring at 0 °C, add trifluoroacetic acid (TFA) dropwise. A common concentration range is 20-50% TFA in DCM (v/v).[18][19] For a standard reaction, a 1:1 mixture of TFA and DCM can be used.[20] A vigorous bubbling of CO₂ gas should be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir for 1-3 hours.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC).[21][22][23] Spot the reaction mixture against the starting material on a silica gel plate and elute with a suitable solvent system (e.g., 3:1 Hexanes/Ethyl Acetate). The disappearance of the starting material spot (higher Rf) and the appearance of a new, more polar spot (lower Rf, often baseline) indicates the reaction is proceeding.
-
Work-up: Once the reaction is complete, choose one of the following work-up procedures based on the desired final product form.
-
Procedure A: Isolation of the TFA Salt
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.
-
To obtain a solid product, the resulting oil can be triturated or precipitated by adding cold diethyl ether.[11]
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum. The product is the stable 3-iodo-1H-indazole trifluoroacetate salt.
-
-
Procedure B: Isolation of the Free Base
-
Carefully pour the reaction mixture into a separatory funnel containing a chilled, saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: This quenching is highly exothermic and releases large volumes of CO₂ gas. Add slowly and with vigorous swirling.
-
Continue adding the NaHCO₃ solution until the aqueous layer is basic (pH > 7), confirmed with pH paper.
-
Extract the aqueous layer with DCM or Ethyl Acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[12]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the free base of 3-iodo-1H-indazole.
-
-
Analytical Characterization and Troubleshooting
Reaction Monitoring and Product Characterization
| Technique | Observation for Starting Material (this compound) | Expected Observation for Product (3-iodo-1H-indazole) |
| TLC | Higher Rf value in non-polar eluent systems (e.g., 3:1 Hexanes/EtOAc). | Lower Rf value (more polar); may appear at the baseline. The TFA salt is very polar. |
| ¹H NMR | Presence of a characteristic singlet around δ 1.7 ppm corresponding to the 9 protons of the tert-butyl group.[12] | Disappearance of the singlet at δ 1.7 ppm. A broad singlet for the N-H proton will appear (often >10 ppm in DMSO-d₆).[24] Aromatic protons will shift upon removal of the Boc group. |
| ¹³C NMR | Signals corresponding to the quaternary and methyl carbons of the Boc group (~85 ppm and ~28 ppm, respectively).[12] | Disappearance of the Boc carbon signals. |
| LC-MS | Mass peak corresponding to [M+H]⁺ or [M+Na]⁺ of the starting material. | Mass peak corresponding to [M+H]⁺ of the deprotected product (a mass loss of 100.12 Da). |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Insufficient reaction time or temperature. 2. Insufficient amount of acid. 3. Steric hindrance around the Boc group.[9] | 1. Allow the reaction to stir for a longer period. Gentle warming (e.g., to 40 °C) can be attempted if the substrate is stable. 2. Increase the concentration of TFA. 3. Consider using a stronger acid system, such as 4M HCl in dioxane.[9][25] |
| Formation of Side Products | 1. Alkylation of the indazole ring or other nucleophilic groups by the tert-butyl cation. | 1. Add a scavenger like triisopropylsilane (TIS) or anisole (5-10 equivalents) to the reaction mixture before adding TFA to trap the carbocation.[9][11] |
| Oily Product / Difficult Isolation | 1. TFA salts are often hygroscopic or form oils.[19] 2. Residual solvent or TFA. | 1. Convert the TFA salt to the free base using the basic work-up (Procedure B). 2. Co-evaporate the crude product with a non-polar solvent like toluene to azeotropically remove residual TFA.[25] |
| Low Yield after Basic Work-up | 1. The product may have some solubility in the basic aqueous layer. 2. Emulsion formation during extraction. | 1. Perform additional extractions of the aqueous layer. 2. Add brine to the separatory funnel to help break up emulsions. |
References
- Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]
- Trifluoroacetic acid. Wikipedia. [Link]
- How to do work-up of a BOC deprotection reaction by TFA?
- BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- ICSC 1673 - TRIFLUOROACETIC ACID.
- Common Name: TRIFLUOROACETIC ACID HAZARD SUMMARY. NJ.gov. [Link]
- Amine Protection and Deprotection. Master Organic Chemistry. [Link]
- Trifluoroacetic Acid SOP. University of Washington. [Link]
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing. [Link]
- Boc Deprotection Mechanism | Organic Chemistry. YouTube. [Link]
- Methods for preparing indazole compounds.
- TFA Deprotection. Scribd. [Link]
- SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]
- how to do TLC plates and N-boc deprotection. YouTube. [Link]
- Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Awuah Lab. [Link]
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
- Supporting Information: - Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. The Royal Society of Chemistry. [Link]
- Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-aryl
- Boc Deprotection - TFA. Common Organic Chemistry. [Link]
- 3-Iodo-indazole - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
- Boc De-protection. Reddit. [Link]
- Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. [Link]
- Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH.
- Preparation of 1H-Indazole-3-carbonitrile. Organic Syntheses. [Link]
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Application Notes and Protocols: Strategic C3-Position Functionalization of Indazole via 1-Boc-3-Iodo-1H-indazole
Abstract
The indazole scaffold is a cornerstone of modern medicinal chemistry, integral to the structure of numerous therapeutic agents.[1] Functionalization at the C3-position is a critical strategy for modulating the pharmacological properties of these molecules. However, direct C3-functionalization presents significant regioselectivity challenges. This guide provides a comprehensive overview and detailed protocols for the strategic use of 1-Boc-3-iodo-1H-indazole as a versatile intermediate to achieve precise and efficient C3-functionalization. We will explore its synthesis and subsequent application in pivotal palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations.
Introduction: The Strategic Importance of C3-Functionalized Indazoles
Indazoles are bicyclic heteroaromatic compounds that have garnered immense interest in drug discovery due to their diverse biological activities.[1] The ability to selectively introduce a wide array of substituents at the C3-position is paramount for generating novel chemical entities with enhanced potency, selectivity, and pharmacokinetic profiles. Direct C-H functionalization at this position is often challenging and can lead to mixtures of isomers.[2] The introduction of a halogen, particularly iodine, at the C3-position provides a reliable handle for a multitude of transformative cross-coupling reactions.[1]
The use of a Boc (tert-butoxycarbonyl) protecting group at the N1-position serves a dual purpose. Firstly, it enhances the stability and solubility of the indazole core. Secondly, and more critically, it directs the regioselectivity of subsequent reactions, preventing unwanted side reactions at the nitrogen atom, which can be an issue in unprotected systems.[3] This guide will demonstrate that this compound is a key building block for accessing a diverse library of C3-functionalized indazoles.
Synthesis of the Key Intermediate: this compound
The preparation of this compound is a crucial first step. The process involves two key transformations: the iodination of the indazole core at the C3-position, followed by the protection of the N1-position with a Boc group.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Detailed Protocol for the Synthesis of this compound
Materials:
-
1H-Indazole
-
Iodine (I₂)
-
Potassium Hydroxide (KOH)
-
N,N-Dimethylformamide (DMF)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
4-Dimethylaminopyridine (DMAP)
-
Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Protocol:
Step 1: Synthesis of 3-Iodo-1H-indazole [1]
-
To a solution of 1H-indazole (1.0 eq) in DMF, add potassium hydroxide (2.0 eq) and stir at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C and add a solution of iodine (1.1 eq) in DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous sodium thiosulfate.
-
Extract the product with ethyl acetate (3 x).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of this compound [2]
-
Dissolve 3-iodo-1H-indazole (1.0 eq) in acetonitrile.
-
Add triethylamine (1.5 eq) and a catalytic amount of DMAP.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
The resulting crude product is often of sufficient purity for subsequent reactions, but can be further purified by column chromatography if necessary.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of carbon and nitrogen-based substituents at the C3-position.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between the C3-position of the indazole and various aryl or vinyl boronic acids or esters.[2][4]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Materials:
-
This compound
-
Aryl or vinyl boronic acid/ester (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq)
-
Solvent (e.g., Dioxane/H₂O, Toluene/H₂O)
Protocol:
-
In a reaction vessel, combine this compound (1.0 eq), the boronic acid/ester (1.2 eq), the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C and stir for 2-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
| Catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 75-90 |
| Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 80-95 |
Sonogashira Coupling: C-C Triple Bond Formation
The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between the C3-position of the indazole and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[5][6][7]
Caption: Catalytic cycles of the Sonogashira coupling.
Materials:
-
This compound
-
Terminal alkyne (1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Base (e.g., Triethylamine, Diisopropylamine)
-
Solvent (e.g., THF, DMF)
Protocol:
-
To a solution of this compound (1.0 eq) and the terminal alkyne (1.5 eq) in the chosen solvent, add the palladium catalyst and copper(I) iodide.
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Add the amine base and stir the reaction at room temperature to 50 °C for 2-8 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once complete, filter the reaction mixture through a pad of celite and wash with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(PPh₃)₂Cl₂ / CuI | TEA | THF | 25 | 85-95 |
| Pd(OAc)₂ / PPh₃ / CuI | DIPEA | DMF | 50 | 80-90 |
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, allowing for the introduction of primary and secondary amines at the C3-position of the indazole core.[8][9]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Materials:
-
This compound
-
Primary or secondary amine (1.2-1.5 eq)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃) (1-3 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP) (2-6 mol%)
-
Base (e.g., NaOtBu, K₃PO₄) (1.5-2.0 eq)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Protocol:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium pre-catalyst, the phosphine ligand, and the base.
-
Add the anhydrous solvent, followed by this compound (1.0 eq) and the amine (1.2-1.5 eq).
-
Seal the vessel and heat the reaction mixture to 80-110 °C for 4-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product via column chromatography.
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | 70-90 |
| Pd(OAc)₂ / BINAP | K₃PO₄ | Dioxane | 110 | 65-85 |
Deprotection of the Boc Group
The final step to access the N-unsubstituted C3-functionalized indazole is the removal of the Boc protecting group. This is typically achieved under acidic conditions.
Protocol for Boc Deprotection:
-
Dissolve the 1-Boc-3-substituted-1H-indazole in a suitable solvent such as dichloromethane (DCM) or dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, carefully neutralize the reaction with a base (e.g., saturated aqueous NaHCO₃).
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer, dry, and concentrate to afford the deprotected C3-functionalized indazole.
Conclusion
This compound stands out as a pivotal intermediate for the synthesis of C3-functionalized indazoles. The protocols detailed herein for its synthesis and subsequent application in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions provide a robust and versatile platform for researchers in medicinal chemistry and drug development. The strategic use of this building block allows for the efficient and regioselective introduction of a wide range of substituents, paving the way for the discovery of novel indazole-based therapeutic agents.
References
- Vera, G., Diethelm, B., Terraza, C. A., & Recabarren-Gajardo, G. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2051.
- Giraud, F., Anizon, F., & Moreau, P. (2019). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Arkivoc, 2019(3), 99-139.
- Khan, I., & Ali, S. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 453.
- Manarin, F., et al. (2011). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. Letters in Organic Chemistry, 8(7), 469-474.
- PubMed. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles With Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles Under Microwave Irradiation.
- Jin, L., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Applied Sciences, 13(7), 4095.
- ResearchGate. (2024). Synthesis and Utilization of 1H-Indazole N-Oxides in the Production of C3-Functionalized 1H-Indazoles.
- Collot, V., et al. (1999). Suzuki-type cross-coupling reaction of 3-iodoindazoles with aryl boronic acids: A general and flexible route to 3-arylindazoles. Tetrahedron Letters, 40(22), 4167-4170.
- ResearchGate. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism.
- Liu, H., et al. (2018). Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. Journal of the American Chemical Society, 140(40), 12844-12848.
- Bandarage, U. K., et al. (2007). One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. Molecules, 12(11), 2447-2456.
- Wikipedia. Buchwald–Hartwig amination.
- El Kazzouli, S., et al. (2012). Direct C-3-Arylations of 1H-Indazoles. European Journal of Organic Chemistry, 2012(24), 4488-4492.
- ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination.
- Chen, Y.-C., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega, 7(27), 23456-23467.
- Chemistry LibreTexts. Buchwald-Hartwig Amination.
- Chen, Y., et al. (2020). Preparation of 1H-Indazole-3-carbonitrile. Organic Syntheses, 97, 314-326.
- Wikipedia. Sonogashira coupling.
- Fraile, A., et al. (2010). Efficient synthesis of new 3-heteroaryl-1-functionalized 1H-indazoles. Tetrahedron Letters, 51(48), 6332-6336.
- OUCI. Synthesis and Utilization of 1H-Indazole N-Oxides in the Production of C3-Functionalized 1H-Indazoles.
- Organic Chemistry Portal. Sonogashira Coupling.
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Application Notes & Protocols: The Strategic Utility of 1-Boc-3-Iodo-1H-indazole in the Synthesis of Bioactive Molecules
Abstract
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically significant agents, particularly in oncology.[1][2][3][4] Its unique electronic properties and ability to act as a versatile hydrogen bond donor/acceptor make it an ideal core for designing targeted therapies, most notably kinase inhibitors.[1][5][6] This guide provides an in-depth exploration of 1-Boc-3-iodo-1H-indazole , a pivotal building block that has streamlined the synthesis of complex indazole-based molecules. The strategic placement of the C3-iodo group provides a reactive handle for sophisticated carbon-carbon and carbon-nitrogen bond-forming reactions, while the N1-Boc protecting group offers stability and regiochemical control. We will dissect the causality behind key reaction choices and provide detailed, field-proven protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, empowering researchers to leverage this versatile reagent in their drug discovery programs.
The Indazole Core: A Privileged Scaffold in Drug Design
The indazole ring system, a fusion of benzene and pyrazole, is a bioisostere of indole and is found in numerous FDA-approved drugs such as the kinase inhibitors Axitinib and Pazopanib.[1][7][8] Its significance lies in the N1-proton's ability to form a critical hydrogen bond with the hinge region of the ATP-binding pocket in many protein kinases, a fundamental interaction for achieving potent inhibition.[5] The functionalization of the indazole core, particularly at the C3 position, is a primary strategy for modulating potency, selectivity, and pharmacokinetic properties.[9][10]
This compound emerges as a superior starting material for several reasons:
-
Regiocontrol: The tert-butyloxycarbonyl (Boc) group reliably protects the more nucleophilic N1 position, preventing unwanted side reactions and directing functionalization to other sites.[10][11]
-
Activation: While protecting, the electron-withdrawing nature of the Boc group can influence the reactivity of the ring system.
-
Versatile Handle: The carbon-iodine bond at the C3 position is relatively weak, making it an excellent electrophilic partner for a wide array of palladium-catalyzed cross-coupling reactions.[12]
Synthesis of the Key Building Block: this compound
A robust and reproducible synthesis of the starting material is paramount. The process typically involves a two-step sequence from commercially available 1H-indazole.
dot
Caption: Two-step synthesis of the key indazole building block.
Protocol 2.1: Synthesis of 3-Iodo-1H-indazole
This protocol is adapted from established literature procedures.[10][12]
-
Reaction Setup: To a solution of 1H-indazole (1.0 eq) in N,N-Dimethylformamide (DMF), add potassium hydroxide (KOH) (2.0-2.5 eq). Stir the mixture at room temperature for 15-30 minutes.
-
Iodination: In a separate flask, dissolve iodine (I₂) (1.5-2.0 eq) in DMF. Add this solution dropwise to the indazole mixture. A slight exotherm may be observed.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench excess iodine. A precipitate should form.
-
Isolation: Filter the solid, wash thoroughly with water, and dry under vacuum to yield 3-iodo-1H-indazole.
Protocol 2.2: Synthesis of this compound
This procedure protects the N1 position, yielding the final reagent.[10]
-
Reaction Setup: Suspend 3-iodo-1H-indazole (1.0 eq) in acetonitrile (CH₃CN). Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq), triethylamine (Et₃N) (1.5 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.05 eq).
-
Reaction Monitoring: Stir the mixture vigorously at room temperature for 8-12 hours. The reaction should become a clear solution. Monitor for completion by TLC or LC-MS.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can be purified by flash column chromatography on silica gel to afford the title compound.
Core Applications: Palladium-Catalyzed Cross-Coupling
The C3-iodo functionality is primed for palladium-catalyzed reactions, enabling the construction of diverse molecular architectures.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki reaction is indispensable for creating biaryl and heteroaryl-aryl linkages, which are prevalent motifs in kinase inhibitors.[10][11][13]
Causality & Insights: The choice of catalyst, base, and solvent is critical. Catalysts like Pd(PPh₃)₄ are effective, but ligands such as dppf (1,1'-bis(diphenylphosphino)ferrocene) often provide higher yields and better functional group tolerance.[10] The base (e.g., K₂CO₃, Cs₂CO₃) is crucial for the transmetalation step, with milder bases being sufficient for reactive aryl iodides. A mixed solvent system like dioxane/water ensures solubility for both the organic and inorganic reagents.[14]
dot
Caption: General experimental workflow for Suzuki-Miyaura coupling.
-
Reaction Setup: In a reaction vessel (e.g., microwave vial or Schlenk flask), combine this compound (1.0 eq), the desired arylboronic acid or ester (1.2-1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or N₂) for 10-15 minutes.
-
Solvent and Catalyst Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1 v/v). Add the palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%) under a positive flow of inert gas.
-
Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed (typically 2-16 hours), as monitored by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography.[14]
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
This reaction is a powerful tool for installing primary or secondary amines onto the indazole core, a key step in the synthesis of many bioactive compounds.[15][16]
Causality & Insights: The success of this amination hinges on the ligand. Bulky, electron-rich biarylphosphine ligands (e.g., Xantphos, RuPhos, BrettPhos) are essential.[15] They accelerate the rate-limiting reductive elimination step and prevent catalyst decomposition. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) is required to deprotonate the amine and facilitate the formation of the key palladium-amido intermediate. The reaction must be performed under strictly anhydrous and anaerobic conditions.
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 eq), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 eq).
-
Inert Atmosphere: Seal the vessel, evacuate, and backfill with an inert gas. Repeat this cycle three times.
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe, followed by the amine coupling partner (1.2 eq).
-
Reaction: Heat the mixture to 90-110 °C. Monitor the reaction progress by LC-MS.
-
Work-up and Purification: After cooling, quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl). Extract with an organic solvent, wash with brine, dry, and concentrate. Purify the residue by column chromatography.[15]
Case Study: Synthesis of a Kinase Inhibitor Core
To illustrate the practical application, we outline the synthesis of a 1-Boc-3-(pyridin-4-yl)-1H-indazole core, a structure found in various kinase inhibitors, including analogs of Akt inhibitors.[17]
| Step | Reaction Type | Key Reagents | Expected Yield |
| 1 | Suzuki-Miyaura Coupling | This compound, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, PdCl₂(dppf), K₂CO₃ | 75-90% |
| 2 | Boc-Deprotection | Trifluoroacetic acid (TFA), Dichloromethane (DCM) | >95% |
Protocol 4.1: Deprotection to Yield the Bioactive Scaffold
The final step in many synthetic sequences is the removal of the Boc group to unmask the N1-H, which is often crucial for biological activity.
-
Reaction Setup: Dissolve the Boc-protected indazole (1.0 eq) in dichloromethane (DCM).
-
Deprotection: Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours until deprotection is complete (monitored by LC-MS).
-
Work-up: Concentrate the mixture under reduced pressure. Dissolve the residue in ethyl acetate and carefully neutralize by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Isolation: Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate to yield the final 3-aryl-1H-indazole product.[11]
Troubleshooting and Self-Validation
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low Yield in Suzuki Coupling | Inactive catalyst; inefficient base; poor quality boronic acid. | Use a fresh bottle of catalyst or a pre-catalyst. Switch to a stronger base like Cs₂CO₃. Ensure the boronic acid is pure and not decomposed. |
| Dehalogenation of Starting Material | Presence of a hydride source; ligand promoting side reaction. | Use high-purity, anhydrous solvents. Screen different phosphine ligands.[14] |
| Incomplete Buchwald-Hartwig Reaction | Insufficiently strong base; oxygen contamination; poor ligand choice. | Switch to a stronger base (e.g., NaOtBu). Ensure rigorous inert atmosphere technique. Screen bulky biarylphosphine ligands. |
| Failure of Boc-Deprotection | Insufficient acid or reaction time. | Increase the equivalents of TFA or the reaction time. Monitor closely by LC-MS. |
Conclusion
This compound is a masterful tool for the modern medicinal chemist. Its predictable reactivity and versatility in palladium-catalyzed cross-coupling reactions provide a reliable and efficient pathway to novel and diverse libraries of indazole-based compounds. The protocols and insights provided herein serve as a comprehensive guide for researchers aiming to construct sophisticated bioactive molecules, accelerating the journey from chemical synthesis to potential therapeutic breakthroughs.
References
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Publishing.
- The Indazole Scaffold: A Journey from Serendipitous Discovery to Targeted Therapies. (2025). BenchChem.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2020).
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PubMed Central.
- Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. (2020).
- Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applic
- Application Notes and Protocols: The Strategic Use of 4-Iodo-3-methyl-1H-indazole in the Synthesis of Potent Kinase Inhibitors. (2025). BenchChem.
- Recent Advances in C–H Functionalization of 2H-Indazoles. (n.d.).
- The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023). MDPI.
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021).
- Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. (n.d.).
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole. (2025). BenchChem.
- Buchwald–Hartwig amin
- Synthesis and evaluation of indazole based analog sensitive Akt inhibitors. (2010).
- Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (2025). PubMed Central.
- Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. (n.d.).
- Hartwig-Buchwald amination on solid supports: a novel access to a diverse set of 1H-benzotriazoles. (2007). PubMed.
- Technical Support Center: Optimizing Suzuki Coupling Conditions for 4-Iodo-3-methyl-1H-indazole. (2025). BenchChem.
- C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. (n.d.). HAL Open Science.
- Methods for preparing indazole compounds. (2006).
Sources
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]
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- 3. researchgate.net [researchgate.net]
- 4. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. | Semantic Scholar [semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. soc.chim.it [soc.chim.it]
- 13. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]
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- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 1-Boc-3-Iodo-1H-indazole
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 1-Boc-3-Iodo-1H-indazole. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific transformation. Low yields in this reaction are a common yet solvable issue. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve the problems in your experiments.
Troubleshooting Guide: Addressing Low Yields
Low yields in the Suzuki coupling of this compound can stem from a variety of factors, including catalyst inefficiency, substrate instability, and competing side reactions. This section is designed to help you systematically identify and address the root cause of poor reaction performance.
Question: My Suzuki coupling reaction of this compound with an arylboronic acid is giving me a low yield of the desired product. What are the most likely causes?
Answer:
Several factors can contribute to low yields in this specific Suzuki coupling. The primary areas to investigate are the stability of the starting materials, the choice of catalyst and ligand, the reaction conditions (base, solvent, temperature), and the potential for side reactions.
1. Stability of the this compound:
-
Boc Group Stability: The tert-butyloxycarbonyl (Boc) protecting group is generally stable to many basic conditions used in Suzuki couplings.[1][2] However, prolonged heating in the presence of certain bases or protic solvents can lead to partial or complete cleavage of the Boc group.[3] If deprotection occurs, the resulting 3-iodo-1H-indazole may exhibit different reactivity or solubility, potentially complicating the reaction and purification.
-
Indazole Ring Stability: The indazole ring itself is a heteroaromatic system that can be sensitive to harsh reaction conditions. Lewis basic nitrogen atoms in the indazole ring can sometimes coordinate to the palladium catalyst, leading to catalyst deactivation.[4]
2. Catalyst and Ligand Selection:
-
Palladium Source: The choice of palladium precursor is critical. While Pd(PPh₃)₄ can be effective, modern catalysts often provide better results. Air-stable pre-catalysts like XPhos Pd G2 or SPhos Pd G2 are often more reliable and efficient.[3]
-
Ligand Choice: The ligand plays a crucial role in the efficiency of the catalytic cycle.[5] For heteroaromatic substrates like indazole, bulky and electron-rich phosphine ligands are often preferred as they can accelerate the oxidative addition and reductive elimination steps.[6][7] Ligands such as SPhos, XPhos, and DavePhos have shown broad utility in challenging Suzuki couplings.[5]
3. Reaction Conditions:
-
Base Selection: The base is essential for activating the boronic acid for transmetalation.[8] Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. The choice of base can significantly impact the reaction outcome. For instance, K₃PO₄ is often effective in couplings involving heteroaryl halides.[3] It's also important to ensure the base is finely powdered and anhydrous for optimal performance.[9]
-
Solvent System: The solvent must be able to dissolve the reactants to a reasonable extent. A mixture of an organic solvent and water (e.g., 1,4-dioxane/water, THF/water) is commonly used.[9][10] Anhydrous conditions with a soluble base like potassium trimethylsilanolate (TMSOK) can also be effective, especially for heteroaryl couplings.[4]
-
Temperature: While aryl iodides are generally reactive, some Suzuki couplings require elevated temperatures (e.g., 80-110 °C) to proceed efficiently.[9][10] However, excessively high temperatures can lead to decomposition of the starting materials or the catalyst.
4. Side Reactions:
-
Protodeborylation: This is a common side reaction where the boronic acid is replaced by a hydrogen atom, consuming the boronic acid and reducing the yield.[11][12][13] This can be particularly problematic with heteroaryl boronic acids.[14] Using boronic esters (e.g., pinacol esters) can improve stability and mitigate this issue.[15]
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct, especially at higher temperatures or with certain catalysts.
-
Dehalogenation: The iodo-indazole can be reduced to the corresponding indazole, removing the electrophilic coupling partner.[15]
Question: I suspect my Boc group is being cleaved during the reaction. How can I confirm this and what can I do to prevent it?
Answer:
Confirmation of Boc Cleavage:
You can monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Look for a new spot or peak corresponding to the deprotected 3-iodo-1H-indazole. Comparing the Rf value or retention time and mass with an authentic sample of 3-iodo-1H-indazole can confirm your suspicion.
Prevention Strategies:
-
Milder Base: If you are using a strong base, consider switching to a milder one. For example, if you are using an alkoxide base, try switching to a carbonate like K₂CO₃ or Cs₂CO₃.
-
Lower Temperature: High temperatures can promote Boc cleavage. Try running the reaction at a lower temperature for a longer period.
-
Alternative Protecting Group: If Boc cleavage remains a persistent issue, you may need to consider an alternative N-protecting group that is more robust under your Suzuki coupling conditions. A tosyl (Ts) group, for instance, is more stable to basic conditions, though its removal requires different conditions.
Frequently Asked Questions (FAQs)
Q1: What is the role of the Boc protecting group on the indazole nitrogen?
The Boc group serves multiple purposes. It protects the N-H proton, preventing it from interfering with the reaction. It also improves the solubility of the indazole derivative in organic solvents commonly used for Suzuki couplings. Furthermore, the electron-withdrawing nature of the Boc group can influence the electronic properties of the indazole ring, which may affect the reactivity of the C-I bond.[16]
Q2: Should I use a boronic acid or a boronic ester?
While boronic acids are commonly used, boronic esters (like pinacol esters) offer several advantages. They are often more stable, less prone to protodeborylation, and easier to purify.[15][17] If you are experiencing issues with boronic acid decomposition, switching to the corresponding pinacol ester is a highly recommended troubleshooting step.
Q3: How critical is the degassing of the reaction mixture?
Degassing is extremely important. The palladium(0) active catalyst is sensitive to oxygen and can be oxidized to an inactive palladium(II) species. Thoroughly degassing the solvent and blanketing the reaction with an inert gas (like argon or nitrogen) throughout the experiment is crucial for maintaining catalyst activity and achieving good yields.[18]
Q4: I am observing the formation of a black precipitate (palladium black) in my reaction. What does this mean and how can I prevent it?
The formation of palladium black indicates that the palladium catalyst is precipitating out of the solution, leading to catalyst deactivation. This can be caused by several factors:
-
Ligand Dissociation: If the ligand dissociates from the palladium center, the unstable Pd(0) can agglomerate and precipitate.
-
Inefficient Ligand: The chosen ligand may not be effective at stabilizing the palladium catalyst under the reaction conditions.
-
High Temperatures: Excessive heat can accelerate catalyst decomposition.
To prevent this, ensure you are using a suitable ligand that can effectively stabilize the palladium catalyst. Using a more robust pre-catalyst and avoiding excessively high temperatures can also help. Some studies suggest that using ionic liquids as solvents can help to avoid the formation of palladium black.[16]
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of this compound
This is a starting point protocol that can be optimized based on your specific substrates.
-
To a dry reaction vessel (e.g., a Schlenk tube or microwave vial) add this compound (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the palladium pre-catalyst (e.g., XPhos Pd G2, 1-5 mol%) and the ligand (if not using a pre-catalyst) under a positive flow of inert gas.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Screening of Reaction Conditions
When troubleshooting, it is often useful to run a small-scale screen of different conditions in parallel.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Pd Catalyst | Pd(PPh₃)₄ | XPhos Pd G2 | SPhos Pd G2 | PdCl₂(dppf) |
| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ | t-BuOK |
| Solvent | Dioxane/H₂O | Toluene/H₂O | THF/H₂O | DMF |
| Temperature | 80 °C | 100 °C | 110 °C | Room Temp |
Table 1: Example of a reaction condition screening matrix.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
A simplified representation of the Suzuki-Miyaura catalytic cycle.
Troubleshooting Decision Tree
A decision tree to guide troubleshooting for low yields.
References
- BenchChem. (n.d.). A Comparative Guide to Phosphine Ligands for Enhanced Suzuki Coupling Efficiency.
- ChemRxiv. (2024). Bulky phosphine ligands promote palladium-catalysed protodeboronation.
- Journal of the American Chemical Society. (2025). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation.
- National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- ResearchGate. (2025). The Reactivity of the N-Boc Protecting Group: An Underrated Feature.
- ResearchGate. (2025). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling.
- Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- National Institutes of Health. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate.
- National Institutes of Health. (n.d.). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling.
- National Institutes of Health. (2018). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling.
- Wikipedia. (n.d.). Protodeboronation.
- ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?.
- ResearchGate. (2025). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.
- Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base).
- National Institutes of Health. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters.
- Chemistry Steps. (n.d.). Boc Protecting Group for Amines.
- Wiley Online Library. (2020). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature.
- BenchChem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling Conditions for 4-Iodo-3-methyl-1H-indazole.
- ResearchGate. (2025). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching.
- National Institutes of Health. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
- ResearchGate. (n.d.). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Amides via Site-Selective N–C Bond Cleavage by Cooperative Catalysis.
- MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism.
- Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- National Institutes of Health. (n.d.). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence.
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- ResearchGate. (2025). Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Ambient Temperature Ionic Liquids: Evidence for the Importance of Palladium Imidazolylidene Complexes.
- Datapdf.com. (n.d.). Palladium-Catalyzed Suzuki-Type Cross-Couplings of.
- Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?.
- YouTube. (2020). Suzuki cross-coupling reaction.
- Organic Chemistry Frontiers (RSC Publishing). (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction.
- ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling.
- Chemical Science (RSC Publishing). (n.d.). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity.
- ResearchGate. (2025). ChemInform Abstract: Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes.
- ResearchGate. (2025). (PDF) The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism.
- Journal of the American Chemical Society. (n.d.). Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation.
- ResearchGate. (2025). (PDF) Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki—Miyaura Cross-Coupling and Hydroxydeboronation Reactions.
- National Institutes of Health. (n.d.). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors.
Sources
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- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
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- 12. pubs.acs.org [pubs.acs.org]
- 13. Protodeboronation - Wikipedia [en.wikipedia.org]
- 14. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Yoneda Labs [yonedalabs.com]
- 16. mdpi.com [mdpi.com]
- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Side Products in 1-Boc-3-iodo-1H-indazole Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Boc-3-iodo-1H-indazole. This guide is designed to provide expert insights and practical solutions for identifying and mitigating common side products encountered during cross-coupling reactions. By understanding the underlying mechanisms, you can optimize your reaction conditions to achieve higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: I'm performing a Suzuki-Miyaura coupling with this compound and I'm observing a significant amount of a byproduct with a mass corresponding to the starting indazole without the iodine. What is this and how can I prevent it?
A1: This common byproduct is 1-Boc-1H-indazole, the result of a hydrodehalogenation (or deiodination) side reaction.[1][2] In this process, the iodine atom at the 3-position is replaced by a hydrogen atom.
Causality: This can occur through several pathways. It can be a competing reaction pathway within the palladium catalytic cycle, particularly if there are sources of hydride in the reaction mixture.[3][4] Additionally, certain bases or solvents can promote this side reaction.
Troubleshooting Strategies:
-
Inert Atmosphere: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can interfere with the catalytic cycle and promote side reactions.
-
Solvent & Base Choice: Use anhydrous solvents. The presence of water can be a proton source for hydrodehalogenation. Consider screening different bases; sometimes a weaker base can disfavor this side reaction.
-
Catalyst and Ligand: The choice of palladium catalyst and ligand can significantly influence the competition between the desired cross-coupling and hydrodehalogenation. Experiment with different ligand systems to find one that favors the productive pathway.
Q2: In my Suzuki coupling, I'm also seeing a byproduct that appears to be a dimer of my boronic acid coupling partner. What is causing this?
A2: This side product is the result of homocoupling of the boronic acid.[5] This is a well-known side reaction in Suzuki-Miyaura couplings.
Causality: Homocoupling is often promoted by the presence of oxygen, which can facilitate the oxidative coupling of two boronic acid molecules.[5] It can also be influenced by the choice of palladium catalyst and reaction conditions.
Troubleshooting Strategies:
-
Rigorous Degassing: Thoroughly degas your solvent and reaction mixture to remove dissolved oxygen. This is one of the most critical steps to minimize homocoupling.[5]
-
Catalyst Selection: Using a pre-formed Pd(0) catalyst can sometimes reduce the amount of homocoupling compared to the in situ reduction of a Pd(II) source.[5]
-
Reaction Stoichiometry: Using a slight excess of the boronic acid can sometimes drive the desired cross-coupling reaction to completion and minimize the relative amount of the homocoupled product.
Q3: I'm attempting a Sonogashira coupling and I'm getting a complex mixture of products, including what appears to be a dimer of my this compound. What's happening?
A3: The dimeric product you are observing is likely 1,1'-di-Boc-3,3'-biindazole, formed via a homocoupling (or Ullmann-type) reaction of your starting material.[6][7][8]
Causality: This side reaction is catalyzed by the palladium and/or copper catalyst used in the Sonogashira reaction.[9] It is more likely to occur if the rate of the desired cross-coupling with the alkyne is slow.
Troubleshooting Strategies:
-
Copper Co-catalyst: The presence and amount of the copper(I) co-catalyst can influence the rate of homocoupling. In some cases, running the reaction under "copper-free" Sonogashira conditions can mitigate this side product.[1]
-
Reaction Temperature: Lowering the reaction temperature may disfavor the homocoupling reaction relative to the desired Sonogashira coupling.
-
Ligand Choice: The phosphine ligand used can influence the relative rates of the catalytic cycles. Experimenting with different ligands may help to suppress the homocoupling pathway.
Q4: During my Buchwald-Hartwig amination, I'm noticing the formation of 3-iodo-1H-indazole. Why is the Boc protecting group being cleaved?
A4: The tert-butyloxycarbonyl (Boc) protecting group is known to be labile under certain conditions.[10][11][12] Its cleavage during your Buchwald-Hartwig amination is likely due to the reaction conditions.
Causality: While generally stable to many bases, the Boc group can be cleaved under strongly basic or nucleophilic conditions, especially at elevated temperatures.[11][13][14] Some amine coupling partners or the bases used in the Buchwald-Hartwig reaction can be sufficiently nucleophilic or basic to promote this deprotection.[15][16][17] There are reports of N-deprotection of N-Boc indazole during cross-coupling reactions.[18]
Troubleshooting Strategies:
-
Base Selection: Consider using a weaker, non-nucleophilic base. Carbonate bases (e.g., Cs₂CO₃, K₂CO₃) are often milder than alkoxides (e.g., NaOtBu, KOtBu).
-
Lower Reaction Temperature: If possible, try running the reaction at a lower temperature to minimize the rate of Boc cleavage.
-
Alternative Protecting Groups: If Boc cleavage remains a persistent issue, consider using a more robust protecting group for the indazole nitrogen, such as a benzyl (Bn) or a 2-(trimethylsilyl)ethoxymethyl (SEM) group.[10]
Troubleshooting Guides
Problem: Low Yield and Multiple Side Products in Suzuki-Miyaura Coupling
Symptom: Your reaction yields are low, and TLC/LC-MS analysis shows the presence of starting material, the desired product, 1-Boc-1H-indazole (hydrodehalogenation), and the homocoupled boronic acid product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Problem: Formation of Protodeborylated Byproduct
A common and often overlooked side reaction in Suzuki-Miyaura couplings is protodeborylation (also known as protodeboronation).[19][20][21] This involves the cleavage of the C-B bond of the boronic acid and its replacement with a C-H bond, leading to the formation of the corresponding arene or heteroarene.[19][20]
Mechanism of Protodeborylation:
The mechanism of protodeborylation can be complex and is often pH-dependent.[19][22] It can be promoted by acidic or basic conditions and the presence of water.[23] For certain heteroaromatic boronic acids, the reaction can proceed rapidly through a zwitterionic intermediate under neutral pH conditions.[19]
Caption: Simplified pathway of protodeborylation.
Mitigation Strategies for Protodeborylation:
| Strategy | Rationale |
| Use Anhydrous Conditions | Minimize the primary proton source for the reaction. |
| Control pH | For sensitive boronic acids, carefully control the pH with appropriate buffer systems.[19] |
| Use Boronate Esters | MIDA boronates or pinacol esters can provide a "slow release" of the boronic acid, keeping its concentration low and minimizing side reactions.[19] |
| Optimize Reaction Time | Shorter reaction times can reduce the extent of boronic acid decomposition. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and a suitable base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the ligand if required.[18]
-
Add a degassed solvent system (e.g., 1,4-dioxane/water or DME/water).[18][24]
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Sonogashira Coupling
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), the terminal alkyne (1.2-1.5 equiv), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).[9][24]
-
Add a degassed solvent (e.g., DMF or THF) and a suitable base (e.g., triethylamine or diisopropylamine).[9][24]
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Remove the solvent under reduced pressure and purify the residue by flash column chromatography.
References
- Protodeboronation - Wikipedia.
- Genna, D. T. (2016). Development of Organic Transformations Based on Protodeboronation. ACS Symposium Series.
- Homocouplings of aryl halides in water. Reaction conditions - ResearchGate.
- Wang, L., et al. (2006). Palladium-catalyzed homocoupling and cross-coupling reactions of aryl halides in poly(ethylene glycol). The Journal of Organic Chemistry.
- Ina, M., et al. (2000). Palladium-Catalyzed (Ullmann-Type) Homocoupling of Aryl Halides: A Convenient and General Synthesis of Symmetrical Biaryls via Inter- and Intramolecular Coupling Reactions. Organic Letters.
- Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. (2022). Organic Chemistry Portal.
- Wang, L., et al. (2006). Palladium-Catalyzed Homocoupling and Cross-Coupling Reactions of Aryl Halides in Poly(ethylene glycol). The Journal of Organic Chemistry.
- Protodeboronation and its application in synthesis - ResearchGate.
- Zhang, G., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances.
- Lloyd-Jones, G. C., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.
- Lindsley, C. W., et al. (2010). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Letters.
- Buchwald–Hartwig amination - Wikipedia.
- Giraud, F., et al. (2020). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. ARKIVOC.
- Venkateswarlu, Y., et al. (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Synthetic Communications.
- Gerokonstantis, D. T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. ARKIVOC.
- Lee, S., et al. (2018). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry.
- Dolfing, J., & Tiedje, J. M. (1991). Influence of substituents on reductive dehalogenation of 3-chlorobenzoate analogs. Applied and Environmental Microbiology.
- Zhang, H., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules.
- Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. (2020). ARKIVOC.
- Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines | Request PDF - ResearchGate.
- Chen, Y., et al. (2020). Preparation of 1H-Indazole-3-carbonitrile. Organic Syntheses.
- Methods for preparing indazole compounds - Google Patents.
- Baciocchi, E., et al. (1981). Dehalogenation reactions of vicinal dihalides. Part III. Dehalogenations of 1-chloro-2-iodo-1,2-diphenylethane induced by a variety of nucleophiles. The nucleophilic reactivity towards iodine. Journal of the Chemical Society, Perkin Transactions 2.
- Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines | Request PDF - ResearchGate.
- Zimmermann, V., & Bräse, S. (2007). Hartwig-Buchwald amination on solid supports: a novel access to a diverse set of 1H-benzotriazoles. Journal of Combinatorial Chemistry.
- Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Cacchi, S., et al. (2003). One-Pot and Regiospecific Synthesis of 2,3-Disubstituted Indoles from 2-Bromoanilides via Consecutive Palladium-Catalyzed Sonogashira Coupling, Amidopalladation, and Reductive Elimination. The Journal of Organic Chemistry.
- Agarwal, V., et al. (2017). Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse. Chemical Society Reviews.
- BH amination side products and purification : r/chemistry - Reddit.
Sources
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- 2. Influence of substituents on reductive dehalogenation of 3-chlorobenzoate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Palladium-catalyzed homocoupling and cross-coupling reactions of aryl halides in poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]
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- 18. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
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- 23. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 24. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
Technical Support Center: Optimizing Cross-Coupling Reactions with 1-Boc-3-iodo-1H-indazole
Welcome to the technical support center for 1-Boc-3-iodo-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common cross-coupling reactions involving this versatile building block. Here, we will delve into the nuances of reaction optimization, drawing upon established principles of organometallic chemistry to help you achieve success in your synthetic endeavors.
The this compound scaffold is a valuable precursor in medicinal chemistry, offering a handle for the introduction of diverse functionalities at the 3-position through palladium-catalyzed cross-coupling reactions. However, achieving high yields and purity can be challenging. This guide provides a structured approach to troubleshooting and optimizing Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Section 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, enabling the coupling of this compound with a wide array of boronic acids and their derivatives.[1][2] Given that the reactivity of aryl halides in the oxidative addition step typically follows the trend I > OTf > Br >> Cl, this compound is expected to be a highly reactive coupling partner.[2]
Troubleshooting Guide: Suzuki-Miyaura Coupling
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive Catalyst | Ensure the palladium catalyst is fresh. For Pd(0) catalysts like Pd(PPh₃)₄, handle under an inert atmosphere to prevent oxidation. Consider using more air and moisture-stable pre-catalysts.[2] |
| Inefficient Base | The choice and quality of the base are critical. For N-heterocyclic substrates, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used.[2] Ensure the base is finely powdered and anhydrous. The addition of water as a co-solvent can aid in dissolving the base.[2][3] | |
| Poor Solvent Choice | The solvent system must sufficiently dissolve the reactants. Common systems include 1,4-dioxane/water, THF/water, and DMF/water.[2] The ratio of organic solvent to water can be optimized. | |
| Low Reaction Temperature | While aryl iodides are generally reactive, some couplings require elevated temperatures. If the reaction is sluggish, cautiously increase the temperature (e.g., to 100-120 °C).[2] | |
| Significant Side Products | Homocoupling of Boronic Acid | This is often promoted by the presence of oxygen. Rigorous degassing of the reaction mixture is crucial.[2][4] |
| Protodeboronation | This is the cleavage of the C-B bond of the boronic acid. It is more common with heteroaryl boronic acids.[2] Using anhydrous conditions and a carefully chosen base can mitigate this. | |
| Dehalogenation | Reduction of the iodo-indazole can occur. Ensure solvents are high-purity and consider the choice of phosphine ligand, as it can influence this side reaction.[2] | |
| N-Deprotection | While the Boc group is generally stable, harsh basic conditions or high temperatures can lead to its removal.[5][6] If this is observed, consider using a milder base or lower temperature. |
Suzuki-Miyaura Coupling FAQs
Q1: Why is a base necessary in the Suzuki coupling?
A2: The base is crucial for activating the organoboron species to form a more nucleophilic boronate, which facilitates the transmetalation step in the catalytic cycle.[1][2]
Q2: What role does the phosphine ligand play?
A2: The phosphine ligand stabilizes the palladium(0) catalyst, preventing its decomposition into palladium black.[3][7] Its steric and electronic properties also influence the rates of oxidative addition and reductive elimination, thereby affecting the overall reaction efficiency.[1][8][9]
Q3: Can I use boronic esters instead of boronic acids?
A3: Yes, boronic esters, such as pinacol esters, can be used and are often more stable and less prone to protodeboronation than their corresponding boronic acids.[1]
Standard Protocol for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be required for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf), 3 mol%)[10]
-
Base (e.g., K₂CO₃, 2.0 equiv)[11]
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)[2]
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel, add this compound, the arylboronic acid, and the base.
-
Seal the vessel and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent mixture via syringe.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Suzuki-Miyaura Reaction Workflow
Caption: A typical workflow for a Suzuki-Miyaura coupling reaction.
Section 2: Sonogashira Coupling
The Sonogashira coupling is a powerful method for the formation of C(sp)-C(sp²) bonds, reacting this compound with terminal alkynes.[12] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[12]
Troubleshooting Guide: Sonogashira Coupling
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive Catalyst System | Ensure both the palladium catalyst and the copper(I) co-catalyst (e.g., CuI) are active. Use fresh reagents. |
| Inappropriate Base | An amine base like triethylamine or diethylamine is commonly used, which can also serve as the solvent.[12] Ensure the base is anhydrous. | |
| Poor Solvent Choice | While amine bases can act as solvents, other solvents like DMF or THF can be used. The solvent must dissolve all reaction components.[13] | |
| Glaser Coupling (Alkyne Homocoupling) | Presence of Oxygen | Rigorously degas all solvents and reagents and maintain a strict inert atmosphere to minimize this side reaction. |
| High Copper Loading | Reduce the amount of the copper(I) co-catalyst. | |
| Dehalogenation | Hydride Sources | Use high-purity, anhydrous solvents and reagents. |
Sonogashira Coupling FAQs
Q1: Is the copper co-catalyst always necessary?
A1: While traditional Sonogashira couplings use a copper co-catalyst, copper-free variations have been developed. These often require specific ligands and conditions to proceed efficiently.[14]
Q2: What is the role of the amine base?
A2: The amine base neutralizes the hydrogen halide byproduct formed during the reaction. It also serves to deprotonate the terminal alkyne, forming the reactive copper acetylide intermediate.[12]
Q3: Can I run the reaction at room temperature?
A3: Yes, one of the advantages of the Sonogashira coupling is that it can often be carried out under mild conditions, including at room temperature.[12]
Standard Protocol for Sonogashira Coupling
This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 5 mol%)[15]
-
Copper(I) iodide (CuI, 10 mol%)[15]
-
Base/Solvent (e.g., Triethylamine/DMF, 2:1 v/v)[15]
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a reaction vessel, dissolve this compound and the terminal alkyne in the solvent system.
-
Degas the solution by bubbling with an inert gas for 15-20 minutes.
-
Add the palladium catalyst and copper(I) iodide under a positive flow of inert gas.
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride, water, and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
Sonogashira Reaction Troubleshooting Logic
Caption: A troubleshooting flowchart for Sonogashira coupling reactions.
Section 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for constructing C-N bonds by coupling this compound with a primary or secondary amine.[16][17][18] The success of this reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand.[19][20]
Troubleshooting Guide: Buchwald-Hartwig Amination
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | Inappropriate Ligand | The choice of ligand is critical. Screen a variety of bulky, electron-rich biarylphosphine ligands (e.g., Xantphos, RuPhos, BrettPhos).[16][18] |
| Incorrect Base | Strong, non-nucleophilic bases like NaOtBu or LHMDS are often used.[19] However, for some substrates, weaker bases like K₃PO₄ or Cs₂CO₃ may be more suitable. | |
| Catalyst Deactivation | The amine substrate or product can sometimes coordinate to the palladium center and inhibit catalysis. Using a higher ligand-to-palladium ratio can sometimes mitigate this. | |
| Dehalogenation | Competing Reaction Pathway | This side reaction can be influenced by the ligand, base, and solvent. Switching to a more sterically hindered ligand or a different base may help.[14] |
| N-Arylation of the Indazole | Unprotected NH | While the Boc group should prevent this, if deprotection occurs, the free NH of the indazole can compete with the desired amine nucleophile. Ensure the Boc group remains intact. |
Buchwald-Hartwig Amination FAQs
Q1: What are the best general-purpose ligands for this reaction?
A1: There is no single "best" ligand, as the optimal choice is substrate-dependent. However, biarylphosphine ligands such as RuPhos and BrettPhos are known for their broad applicability and high activity.[16]
Q2: Why are bulky ligands so effective?
A2: Bulky ligands promote the reductive elimination step of the catalytic cycle, which is often rate-limiting. They also help to stabilize the monoligated palladium species that is thought to be the active catalyst.[7][9]
Q3: Can I use ammonia as the amine source?
A3: The direct coupling of ammonia is challenging due to its strong binding to palladium. However, ammonia equivalents, such as benzophenone imine, can be used, followed by hydrolysis to yield the primary amine.[17]
Standard Protocol for Buchwald-Hartwig Amination
This is a general protocol and should be optimized for each specific amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst, 2 mol%)[20]
-
Ligand (if not using a pre-catalyst)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, base, this compound, and a stir bar to a reaction vessel.
-
Add the anhydrous, degassed solvent.
-
Add the amine via syringe.
-
Seal the vessel and heat to the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, and dry.
-
Concentrate the solution and purify the product by column chromatography.
Key Parameter Relationships in Buchwald-Hartwig Amination
Caption: Interplay of key parameters for successful Buchwald-Hartwig amination.
References
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.).
- Suzuki reaction - Wikipedia. (2023, December 27).
- Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (n.d.).
- Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle - ResearchGate. (2025, August 9).
- What's the role of the phosphine ligand in Suzuki couplings? : r/chemistry - Reddit. (2019, August 11).
- Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC. (2023, February 7).
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10).
- Sonogashira coupling - Wikipedia. (2023, November 29).
- Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30).
- Effects of solvent, base, and temperature on the Sonogashira coupling... - ResearchGate. (2021, July).
- Buchwald–Hartwig amination - Wikipedia. (2023, December 16).
- Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - MDPI. (n.d.).
- An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - NIH. (2021, July 1).
- Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. (n.d.).
- Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. (n.d.).
- The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism - MDPI. (2023, March 23).
- Synthesis and reactivity of azole-based iodazinium salts - Beilstein Journals. (n.d.).
- Hartwig-Buchwald amination on solid supports: a novel access to a diverse set of 1H-benzotriazoles - PubMed. (2007, November-December).
- Optimization of reaction conditions for the Suzuki-Miyaura coupling - ResearchGate. (n.d.).
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. (2022, July 10).
- C3-INDAZOLE FUNCTIONALIZATION: A REVIEW Francis Giraud, Fabrice Anizon, Pascale Moreau Institute of Chemistry of Clermont-Ferran. (n.d.).
- Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - NIH. (2010, November 1).
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H. (2025, January 22).
- 15 K. Sapeta and M. A. Kerr Previous discussion of the synthesis and chemical reactivity of 1H-indazoles (synonyms. (n.d.).
- Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - NIH. (2018, August 16).
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - NIH. (2021, April 27).
- (PDF) Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions - ResearchGate. (2016, May 23).
- A Practical Mild, One-Pot, Regiospecific Synthesis of 2,3-Disubstituted Indoles via Consecutive Sonogashira and Cacchi Reactions - Organic Chemistry Portal. (n.d.).
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- 6. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. books.lucp.net [books.lucp.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Large-Scale Synthesis of 1-Boc-3-Iodo-1H-indazole
Welcome to the technical support center for the synthesis of 1-Boc-3-iodo-1H-indazole. This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the large-scale production of this critical building block. As a key intermediate in the development of various pharmaceuticals, particularly kinase inhibitors, a robust and scalable synthesis is paramount.[1] This document provides field-proven insights to help you navigate the challenges of this synthesis, ensuring efficiency, purity, and safety.
Synthetic Strategy Overview
The large-scale synthesis of this compound is typically approached via two primary routes. The choice between them often depends on the cost of starting materials, throughput requirements, and purification capabilities.
-
Route A: Iodination followed by Boc Protection. This is the most common and often more cost-effective route. It involves the direct iodination of 1H-indazole at the C3 position, followed by the protection of the N1 position with a tert-butyloxycarbonyl (Boc) group.
-
Route B: Boc Protection followed by Iodination. In this route, 1H-indazole is first protected with the Boc group, and the resulting 1-Boc-1H-indazole is then subjected to iodination. This can sometimes offer different selectivity but may involve more complex handling of the intermediates.
The C3 position of the indazole ring is inherently electron-rich, making it the most reactive site for electrophilic substitution, which is why direct iodination is generally highly regioselective for this position.[2]
Workflow of the Preferred Synthetic Route (Route A)
Caption: General workflow for the two-step synthesis of this compound.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis in a practical Q&A format.
FAQ 1: Iodination Step (1H-Indazole → 3-Iodo-1H-indazole)
Question: My iodination reaction is showing low conversion and multiple spots on TLC. What are the likely causes and solutions?
Answer: This is a common issue that can stem from several factors. Low conversion and side product formation are often linked.
-
Cause 1: Insufficient Base or Deprotonation. The iodination of indazole under basic conditions (e.g., I₂/KOH) proceeds through the deprotonation of the indazole N-H, which increases the nucleophilicity of the ring system.[1] Insufficient base can lead to a sluggish reaction.
-
Solution: Ensure you are using a sufficient molar excess of a strong enough base (e.g., KOH, sodium hydride). On a large scale, ensure efficient mixing to avoid localized areas of low base concentration.
-
-
Cause 2: Inactive Iodinating Agent. While stable, iodine (I₂) can sublime, and other agents like N-Iodosuccinimide (NIS) can degrade over time.
-
Solution: Use a fresh, high-purity iodinating agent. For NIS, ensure it has been stored properly in a cool, dark, and dry place.[3]
-
-
Cause 3: Side Reactions. The primary side products are often regioisomers (e.g., 5-iodo-indazole) or di-iodinated products, especially if the reaction is forced with excess iodine or high temperatures.[2][3]
-
Solution:
-
Control Stoichiometry: Carefully control the equivalents of the iodinating agent. A slight excess may be needed, but a large excess should be avoided.
-
Temperature Control: Running the reaction at a lower temperature can improve selectivity by favoring the formation of the thermodynamically more stable C3-iodo isomer.[2]
-
Reagent Choice: NIS is often considered a milder and more selective iodinating agent than I₂/KOH, which can minimize over-iodination.[1][4]
-
-
| Iodinating Agent | Typical Conditions | Advantages | Disadvantages |
| Iodine (I₂) / Base | KOH or K₂CO₃ in DMF or Dioxane | Cost-effective, readily available.[1][5] | Can lead to over-iodination; requires careful control.[3] |
| N-Iodosuccinimide (NIS) | DMF or Acetonitrile, often with a base | Mild, highly selective, easier to handle.[1][4] | More expensive than I₂. |
| Iodine Monochloride (ICl) | Lewis acid catalyst | Highly reactive. | Can be aggressive and lead to byproducts if not controlled.[6] |
FAQ 2: Boc Protection Step (3-Iodo-1H-indazole → this compound)
Question: The Boc protection of 3-iodo-1H-indazole is incomplete, even after extended reaction times. How can I drive it to completion?
Answer: Incomplete Boc protection is typically an issue of reagent purity, reaction conditions, or competing side reactions.
-
Cause 1: Purity of Starting Material. Impurities in the 3-iodo-1H-indazole from the previous step, particularly acidic impurities, can consume the base (e.g., triethylamine, DMAP) needed for the reaction.
-
Solution: Ensure the 3-iodo-1H-indazole is purified and thoroughly dried before use. A simple aqueous workup followed by recrystallization or a silica plug can remove many common impurities.
-
-
Cause 2: Reaction Conditions. The reaction requires an adequate base to deprotonate the indazole N-H, allowing it to attack the di-tert-butyl dicarbonate ((Boc)₂O).
-
Solution:
-
Base Selection: While triethylamine is common, a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.
-
Solvent: Ensure you are using an anhydrous aprotic solvent like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile.
-
Ultrasound: For lab-scale or smaller pilot-scale reactions, sonication has been reported to dramatically reduce reaction times to as little as 10 minutes.[7]
-
-
-
Cause 3: N1 vs. N2 Isomerization. While N1 protection is thermodynamically favored, kinetic N2 protection can occur. The ratio of N1 to N2 alkylation (or acylation) can be influenced by the solvent, counter-ion, and substituents on the indazole ring.[8][9]
-
Solution: Using a standard protocol with (Boc)₂O and a base like triethylamine or DMAP in a non-polar solvent generally yields the desired N1-Boc isomer as the major product. If N2 isomer formation is suspected, careful analysis by NMR is required.
-
FAQ 3: Purification and Stability
Question: I am struggling to purify the final this compound. It appears to be degrading on the silica gel column. What are my options?
Answer: Both purification and stability can be challenging. The Boc group is notoriously labile to acid, and iodo-aromatic compounds can be sensitive to light.
-
Purification Strategy:
-
Avoid Acidic Conditions: Standard silica gel can be slightly acidic, which can cause partial deprotection of the Boc group during long column chromatography runs.[10] Consider neutralizing the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base (e.g., 1% triethylamine in the eluent).
-
Crystallization: This is the preferred method for large-scale purification. Experiment with various solvent systems (e.g., ethyl acetate/hexanes, isopropanol, ethanol/water) to find conditions that yield high-purity crystals.[3]
-
Minimize Contact Time: If chromatography is necessary, use flash chromatography with optimized conditions to minimize the time the compound spends on the stationary phase.
-
-
Product Stability and Storage:
-
Light Sensitivity: Iodo-substituted aromatic compounds can be sensitive to light and may slowly decompose over time.[2]
-
Thermal Stability: While generally stable, avoid excessive heat.
-
Storage: Store the purified product in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) for long-term stability.[11]
-
Troubleshooting Decision Tree: Low Yield in Boc Protection
Caption: Decision tree for troubleshooting low yields in the Boc protection step.
Experimental Protocols
The following protocols are provided as a starting point and should be optimized for your specific scale and equipment.
Protocol 1: Synthesis of 3-Iodo-1H-indazole
-
Setup: In a well-ventilated fume hood, equip a reactor with a mechanical stirrer, a temperature probe, and a nitrogen inlet.
-
Charge: Charge the reactor with 1H-indazole (1.0 eq.) and dimethylformamide (DMF, approx. 5-10 volumes).
-
Cooling & Base Addition: Cool the mixture to 0-5 °C. Add powdered potassium hydroxide (KOH, approx. 2.0-3.0 eq.) portion-wise, ensuring the internal temperature does not exceed 10 °C. Stir for 30-60 minutes at this temperature.
-
Iodine Addition: In a separate vessel, dissolve iodine (I₂, 1.1-1.5 eq.) in DMF (2-3 volumes). Add this solution dropwise to the reactor, maintaining the internal temperature below 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring progress by TLC or LC-MS.[12]
-
Work-up: Once the reaction is complete, carefully pour the mixture into an aqueous solution of sodium thiosulfate to quench excess iodine. Add an aqueous solution of potassium carbonate to precipitate the product.
-
Isolation: Filter the resulting solid, wash thoroughly with water, and dry under vacuum to yield crude 3-iodo-1H-indazole. The product can be further purified by recrystallization from a suitable solvent like ethanol.
Protocol 2: Synthesis of this compound
-
Setup: Equip a clean, dry reactor with a mechanical stirrer, temperature probe, and nitrogen inlet.
-
Charge: Charge the reactor with 3-iodo-1H-indazole (1.0 eq.), dichloromethane (DCM, 10 volumes), and triethylamine (Et₃N, 1.5 eq.).
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) to the mixture. If the reaction is slow, add a catalytic amount of DMAP (0.05 eq.).
-
Reaction: Stir the mixture at room temperature until the starting material is consumed (monitor by TLC/LC-MS). The reaction is typically complete within a few hours.[7]
-
Work-up: Quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., hexanes/ethyl acetate) or by flash column chromatography.
Safety Considerations
A thorough risk assessment must be conducted before performing any chemical synthesis.[13][14]
-
Iodinating Agents: Iodine (I₂) is corrosive and can cause severe skin and eye irritation. N-Iodosuccinimide (NIS) is also an irritant. Handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3]
-
Solvents: Dimethylformamide (DMF) is a reproductive toxin and should be handled with extreme care, using appropriate engineering controls to minimize exposure. Dichloromethane (DCM) is a suspected carcinogen.
-
Bases: Potassium hydroxide (KOH) is highly corrosive. Avoid contact with skin and eyes.
-
Thermal Hazards: Be aware of potential exotherms, especially during the addition of base and iodinating agents on a large scale. Ensure adequate cooling capacity is available.
References
- BenchChem. (n.d.). tert-Butyl 5-Amino-3-iodo-1H-indazole-1-carboxylate.
- BenchChem. (n.d.). Regioselectivity issues in the functionalization of indazoles.
- BenchChem. (n.d.). Technical Support Center: Large-Scale Synthesis of 4-Iodo-3-methyl-1H-indazole.
- Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
- IOSR Journal. (2026, January 6).
- NIH. (n.d.).
- BenchChem. (n.d.). troubleshooting failed reactions with 4-Iodo-3-methyl-1H-indazole.
- ResearchGate. (n.d.). (PDF) Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution.
- Organic Syntheses. (2020, October 16). Preparation of 1H-Indazole-3-carbonitrile.
- BenchChem. (n.d.). Technical Support Center: Synthesis of 4-Iodo-3-methyl-1H-indazole.
- Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds.
- Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- (2026, August 6).
- Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals.
- NIH. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- NIH. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- Arkivoc. (n.d.). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH.
- (2026, October 31). (PDF) Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH.
- (2013, October 21). MSDS of 5-Iodo-1H-indazole-3-carboxylic acid.
- (n.d.). Synthesis of 1H-Indazoles via Silver(I)
Sources
- 1. soc.chim.it [soc.chim.it]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. 1-Boc-3-iodoindazole synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 10. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1190319-68-6 N-Boc-3-iodo-6-methoxy-1H-indazole AKSci 8091DK [aksci.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. orgsyn.org [orgsyn.org]
- 14. orgsyn.org [orgsyn.org]
preventing premature de-Boc protection of 1-Boc-3-Iodo-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 1-Boc-3-iodo-1H-indazole. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of the tert-butyloxycarbonyl (Boc) protecting group on the indazole core, particularly focusing on preventing its premature removal during synthetic manipulations.
Troubleshooting Guide: Premature De-Boc Protection
This section addresses specific issues you may encounter during your experiments, providing causal explanations and actionable solutions to maintain the integrity of your this compound.
Problem: Significant Boc Deprotection Observed During Aqueous Workup
Symptoms:
-
Appearance of a new, more polar spot on Thin Layer Chromatography (TLC) analysis post-workup, corresponding to 3-iodo-1H-indazole.
-
Reduced yield of the desired Boc-protected product after extraction and isolation.
-
1H NMR analysis of the crude product shows the absence or significant decrease of the characteristic t-butyl peak around 1.5 ppm.[1]
Root Cause Analysis:
The Boc group is notoriously labile under acidic conditions.[2][3][4] An aqueous workup, especially if not carefully controlled, can inadvertently create an acidic environment. This can occur if:
-
The reaction quenching step generates acidic byproducts.
-
Acidic reagents from a previous step are not adequately neutralized.
-
The use of brines or water that are not pH-neutral.
dot
Caption: Mechanism of Acid-Catalyzed Boc Deprotection.
Preventative Measures & Solutions:
-
Neutralize Before Workup: Before adding water or aqueous solutions, ensure the reaction mixture is neutralized or slightly basic. A gentle wash with a saturated sodium bicarbonate (NaHCO₃) solution is often effective.
-
Use pH-Neutral Water: Employ deionized water that has been confirmed to be at or near pH 7.
-
Minimize Contact Time: Perform extractions as quickly as possible to reduce the exposure time of your compound to the aqueous phase.
-
Alternative Workup: If the product is not water-soluble, consider a non-aqueous workup. This could involve filtering the reaction mixture through a pad of celite or silica gel and washing with an appropriate organic solvent.
Problem: Loss of Boc Group During Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Symptoms:
-
Isolation of the de-Boc protected cross-coupled product, or the parent 3-iodo-1H-indazole, as the major product.
-
Complex reaction mixture with multiple spots on TLC, indicating a mixture of starting material, desired product, and deprotected species.
Root Cause Analysis:
While the Boc group is generally stable to many palladium-catalyzed cross-coupling conditions, certain factors can lead to its premature cleavage:
-
High Temperatures: Although often requiring temperatures above 100°C for thermolytic cleavage, prolonged heating, even at moderately elevated temperatures (e.g., 80-100°C), can initiate Boc removal.[5][6] Some studies have shown that microwave heating can lead to concomitant Boc deprotection during Suzuki couplings.[7]
-
Lewis Acidity of Palladium Catalysts: Some palladium species or additives can exhibit Lewis acidic character, which can catalyze Boc deprotection.
-
Basic Conditions: While generally stable to mild bases, some strong bases or specific basic conditions, particularly with certain heterocyclic systems, can lead to Boc cleavage.[8] For instance, complete deprotection of Boc-protected indazoles has been observed under certain Buchwald-Hartwig amination conditions.[9]
dot
Caption: Factors Leading to De-Boc Protection in Cross-Coupling.
Optimization Strategies:
| Parameter | Recommendation | Rationale |
| Temperature | Screen for the lowest effective temperature. Consider starting at room temperature and gradually increasing if the reaction is sluggish. | Minimizes the risk of thermal deprotection.[5] |
| Catalyst System | Choose a palladium catalyst and ligand system known for its mildness. For example, catalysts with bulky, electron-rich phosphine ligands can sometimes be more gentle. | Reduces potential Lewis acid-catalyzed deprotection. |
| Base Selection | Use the mildest base that effectively promotes the catalytic cycle. Consider bases like K₂CO₃ or Cs₂CO₃ over stronger bases like NaOtBu, where applicable. | Avoids base-mediated cleavage of the Boc group.[8] |
| Reaction Time | Monitor the reaction closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed. | Prevents prolonged exposure to potentially harsh conditions.[10] |
| Protecting Group | If deprotection remains an issue, consider alternative N-protecting groups that are more robust to the planned reaction conditions, such as benzyl (Bn) or 2-(trimethylsilyl)ethoxymethyl (SEM).[8] | Offers a more stable alternative for challenging transformations. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of premature Boc deprotection?
A1: The most common pathway for Boc deprotection is acid-catalyzed hydrolysis.[2][4] The mechanism involves protonation of the carbamate's carbonyl oxygen by an acid.[2][11] This initial step facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.[2][11] The unstable carbamic acid then spontaneously decomposes, releasing carbon dioxide and the free amine (in this case, 3-iodo-1H-indazole).[2][12]
Q2: Can "hidden" sources of acid in my reagents or solvents cause deprotection?
A2: Absolutely. Solvents like dichloromethane (DCM) can degrade over time to produce trace amounts of HCl, especially if not stored properly. Similarly, certain grades of reagents may contain acidic impurities. It is crucial to use freshly distilled or inhibitor-free solvents and high-purity reagents to minimize these risks.
Q3: Are there any "Boc-friendly" acidic conditions?
A3: While the Boc group is defined by its acid lability, there is a spectrum of reactivity. Very mild and controlled acidic conditions might be tolerated for short periods. However, for reactions requiring acidic catalysis, it is generally safer to assume that the Boc group will be cleaved. If an acid is necessary for another transformation on the molecule, a more acid-stable protecting group should be considered.
Q4: How can I monitor for premature deprotection during my reaction?
A4: The best way to monitor for deprotection is through in-process analytical techniques.
-
Thin Layer Chromatography (TLC): This is a quick and effective method. The deprotected 3-iodo-1H-indazole will be significantly more polar than the this compound and will have a lower Rf value.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more definitive evidence by showing the mass of the deprotected species.
Q5: I suspect my compound is deprotecting upon storage. What are the best storage conditions for this compound?
A5: To ensure long-term stability, this compound should be stored in a cool, dark, and dry place, preferably under an inert atmosphere like argon or nitrogen.[13] This minimizes exposure to light, moisture, and atmospheric acids that could contribute to slow degradation over time.
Experimental Protocols
Protocol 1: Standard Boc Protection of 3-Iodo-1H-indazole
This protocol is a general procedure for the N-Boc protection of 3-iodo-1H-indazole.
-
Dissolve 3-iodo-1H-indazole (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add triethylamine (TEA, 1.5 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).[8]
-
Cool the mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) portion-wise.[8]
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Monitoring Boc Deprotection by HPLC
This protocol provides a standard method for monitoring the progress of reactions and assessing the purity of this compound.[10]
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% TFA or formic acid for better peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210-254 nm.
-
Sample Preparation: At various time points, withdraw a small aliquot of the reaction mixture, quench the reaction if necessary, dilute with the initial mobile phase composition, and inject.
References
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Acids.
- Chemistry Steps. (n.d.). Boc Protecting Group for Amines.
- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
- ResearchGate. (2025). Deprotection of a Primary Boc Group under Basic Conditions.
- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
- ResearchGate. (2025). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration.
- ResearchGate. (2024). Is the protecting group boc of the amino group stable at 37°C?.
- GenScript. (n.d.). Terminology of Antibody Drug for Boc Deprotection.
- YouTube. (2022). Boc Deprotection Mechanism.
- Common Organic Chemistry. (n.d.). Boc Protection.
- National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- Reddit. (2022). BOC deprotection under basic conditions in anion-exchange HPLC?.
- National Institutes of Health. (n.d.). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence.
- ACS Publications. (2009). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions.
- ResearchGate. (2016). How to confirm BOC deprotection by TFA ?.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Thermal Methods.
- ACS Publications. (n.d.). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions.
- MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism.
- ResearchGate. (2025). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism.
- ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- Reddit. (2021). Having great trouble with a Boc-protection reaction.
- Royal Society of Chemistry. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid.
- ResearchGate. (2025). Functionalization of indazoles and azaindazoles via Palladium-catalyzed Cross-Coupling and transition metal-free C–H activation: current advances and applications – an eight-year update.
- ResearchGate. (2025). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines.
- Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- Arkivoc. (n.d.). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH.
- Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.
- HETEROCYCLES, Vol. 90, No. 1, 2015. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW.
Sources
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- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
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- 5. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
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- 12. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Improving the Aqueous Solubility of 1-Boc-3-Iodo-1H-indazole
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and detailed methodologies for improving the solubility of 1-Boc-3-Iodo-1H-indazole in aqueous reaction media, with a focus on facilitating reactions like the Suzuki-Miyaura cross-coupling. As Senior Application Scientists, we have curated this information to be both technically accurate and practically applicable in your laboratory settings.
Troubleshooting Guide & FAQs
This section addresses common issues encountered when working with this compound in aqueous environments.
Question: My reaction is sluggish or fails to proceed. Could low solubility of this compound be the cause?
Answer: Yes, poor solubility is a frequent cause of slow or incomplete reactions. This compound is a crystalline solid with low inherent aqueous solubility.[1] For a reaction to occur efficiently, the reactants must be in the same phase to interact. If your starting material remains as a solid precipitate in the aqueous reaction mixture, the effective concentration in the solution is too low for the reaction to proceed at a reasonable rate.
Question: I've observed that my this compound is not dissolving in the aqueous phase of my biphasic reaction system. What can I do?
Answer: This is a classic challenge in biphasic reactions, such as some variations of the Suzuki-Miyaura coupling.[2][3] To overcome this, you need to facilitate the transfer of the indazole derivative from the organic phase to the aqueous phase where the water-soluble reagents (like boronic acids and bases) reside. Here are a few approaches:
-
Co-solvents: Introduce a water-miscible organic solvent to create a single-phase system.
-
Phase Transfer Catalysts (PTCs): These catalysts help transport reactants across the phase boundary.[4][5]
-
Surfactants: These molecules form micelles that can encapsulate the hydrophobic indazole and bring it into the aqueous phase.[6]
Question: I tried using a co-solvent, but my reaction yield is still low. What could be the problem?
Answer: While co-solvents can improve solubility, the choice and ratio of the co-solvent are critical. Some potential issues include:
-
Inappropriate Solvent Choice: The co-solvent must be miscible with water and capable of dissolving this compound. Common choices for Suzuki reactions include THF, dioxane, DMF, and toluene.[7][8]
-
Incorrect Solvent Ratio: Too little co-solvent may not sufficiently solubilize your starting material. Conversely, too much organic solvent can sometimes hinder the reaction rate in biphasic systems by diluting the reactants.[4]
-
Catalyst Incompatibility: Your palladium catalyst and ligands must be soluble and stable in the chosen solvent mixture.
Question: Are there any "green chemistry" approaches to improve solubility without using large amounts of organic solvents?
Answer: Absolutely. Modern synthetic methods increasingly focus on sustainability. For your application, consider these options:
-
Surfactant-mediated aqueous catalysis: Using a surfactant in water can create micelles that act as "nanoreactors," effectively solubilizing the organic substrate in the aqueous medium.[6][9]
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules like your indazole derivative, increasing their solubility in water.[10][11]
-
Water as the sole solvent: While challenging for this substrate, some modern catalyst systems are designed to work in pure water, often with the aid of specialized ligands or surfactants.[7][10][11]
In-Depth Methodologies
This section provides detailed protocols and the scientific rationale behind them to help you make informed decisions in your experimental design.
Method 1: Co-Solvent System Optimization
The use of a co-solvent is often the first approach to address solubility issues. The goal is to create a homogeneous reaction mixture where all reactants are in the same phase.
Rationale: By adding a water-miscible organic solvent in which this compound is soluble, you create a single-phase system. This increases the effective concentration of the reactants and facilitates their interaction, leading to a higher reaction rate.
Experimental Protocol:
-
Solvent Screening: In separate vials, test the solubility of a small amount of this compound in various water-miscible organic solvents commonly used for Suzuki reactions (e.g., Dioxane, THF, DMF, Acetonitrile).
-
Reaction Setup:
-
To a reaction vessel, add this compound (1.0 eq), the boronic acid derivative (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Add the chosen co-solvent and water in a specific ratio (e.g., 3:1, 1:1, 1:3 Dioxane:Water).
-
Stir the mixture at the desired reaction temperature.
-
-
Monitoring and Optimization: Monitor the reaction progress by TLC or LC-MS. If the reaction is slow or incomplete, adjust the co-solvent to water ratio or try a different co-solvent.
Data Presentation: Co-Solvent Recommendations
| Co-Solvent | Typical Ratio (Organic:Water) | Notes |
| Dioxane | 3:1 to 1:1 | A common and effective choice for Suzuki reactions. |
| THF | 3:1 to 1:1 | Another widely used ether-based solvent. |
| DMF | 1:1 to 1:3 | A more polar aprotic solvent, can also act as a ligand. |
| Acetonitrile | 1:1 to 1:3 | A polar aprotic solvent, often used in milder conditions. |
Method 2: Phase Transfer Catalysis (PTC)
In a biphasic system (e.g., Toluene/Water), a PTC can be highly effective. The PTC has both hydrophilic and hydrophobic parts, allowing it to transport one reactant from one phase to another to react.[5]
Rationale: The phase transfer catalyst, often a quaternary ammonium salt, pairs with an anionic reactant in the aqueous phase (like the boronate salt) and transports it into the organic phase where the this compound is dissolved. This brings the reactants together, allowing the catalytic cycle to proceed.[2][3]
Experimental Protocol:
-
Reaction Setup:
-
In a reaction vessel, dissolve this compound (1.0 eq) and the palladium catalyst in an organic solvent (e.g., Toluene).
-
In a separate vessel, dissolve the boronic acid derivative (1.2 eq) and base (e.g., K₂CO₃, 2.0 eq) in water.
-
Add the aqueous solution to the organic solution.
-
Add the phase transfer catalyst (e.g., Tetrabutylammonium bromide (TBAB) or Aliquat 336, 0.1 eq).
-
-
Reaction Conditions: Stir the biphasic mixture vigorously at the desired temperature to ensure a large surface area between the two phases for efficient transfer.
-
Work-up: After the reaction is complete, the two phases can be easily separated for product isolation.
Data Presentation: Common Phase Transfer Catalysts
| Catalyst | Structure | Key Features |
| TBAB | (CH₃CH₂CH₂CH₂)₄N⁺Br⁻ | Commonly used and effective for many reactions. |
| Aliquat 336 | [CH₃(CH₂)₇]₃N⁺CH₃ Cl⁻ | More hydrophobic and thermally stable than TBAB, often used in smaller quantities.[12] |
Method 3: Surfactant-Mediated Micellar Catalysis
This approach uses surfactants to form micelles in water. These micelles have a hydrophobic core and a hydrophilic exterior, creating a microenvironment where the organic-soluble this compound can be "dissolved" in the aqueous bulk phase.[6]
Rationale: When the surfactant concentration is above its critical micelle concentration (CMC), it self-assembles into micelles. The hydrophobic indazole derivative partitions into the hydrophobic core of the micelles. This brings it into close proximity with the water-soluble reagents in the surrounding aqueous medium, thereby accelerating the reaction.[6][9]
Experimental Protocol:
-
Reaction Setup:
-
To a reaction vessel, add water and the surfactant (e.g., Sodium dodecyl sulfate (SDS) or Tween 80) at a concentration above its CMC.
-
Add the this compound (1.0 eq), boronic acid derivative (1.2 eq), palladium catalyst, and base.
-
-
Reaction Conditions: Stir the mixture at the desired temperature. The solution may appear cloudy or opalescent due to the presence of micelles.
-
Monitoring: Monitor the reaction by taking aliquots, extracting with an organic solvent, and analyzing by TLC or LC-MS.
Data Presentation: Selected Surfactants for Aqueous Reactions
| Surfactant | Type | Typical Concentration |
| SDS | Anionic | > 8.2 mM (CMC) |
| Tween 80 | Non-ionic | > 0.012 mM (CMC) |
| CTAB | Cationic | > 0.92 mM (CMC) |
Visualizing the Workflow
To aid in selecting the appropriate solubility enhancement strategy, the following decision-making workflow is provided.
Caption: Decision workflow for troubleshooting solubility issues.
References
- Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings.
- Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings | Semantic Scholar.
- Suzuki reaction - Wikipedia.
- Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings - ResearchG
- Recent studies in Suzuki-Miyaura cross-coupling reactions with the aid of phase transfer catalysts | Request PDF - ResearchG
- PTC Suzuki.
- 1-Boc-3-iodoindazole synthesis - ChemicalBook.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC - NIH.
- Highly Efficient Method for Suzuki Reactions in Aqueous Media | ACS Omega.
- Journal of Chemical and Pharmaceutical Research, 2024, 16(12)
- Review on Enhancement of Solubiliz
- Solvent Miscibility Table - Sigma-Aldrich.
Sources
- 1. 1-Boc-3-iodoindazole synthesis - chemicalbook [chemicalbook.com]
- 2. Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings [ouci.dntb.gov.ua]
- 3. Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. scialert.net [scialert.net]
- 10. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. phasetransfercatalysis.com [phasetransfercatalysis.com]
Technical Support Center: Navigating the Purification of 1-Boc-3-Iodo-1H-indazole by Column Chromatography
Welcome to our dedicated technical support center for the column chromatography purification of 1-Boc-3-iodo-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining this key synthetic intermediate in high purity. Here, we move beyond generic protocols to provide in-depth, field-proven insights into the specific hurdles associated with this molecule and offer robust, validated solutions.
The Challenge at a Glance: Why is this compound Purification Tricky?
The purification of this compound by silica gel column chromatography presents a unique set of challenges stemming from the inherent chemical properties of the molecule. The primary obstacle is the lability of the tert-butoxycarbonyl (Boc) protecting group under even mildly acidic conditions, a characteristic inherent to standard silica gel.[1][2][3] This can lead to in-situ deprotection during purification, resulting in contamination of the final product with 3-iodo-1H-indazole. Additionally, as with many halogenated heterocycles, achieving optimal separation from starting materials and reaction byproducts requires careful optimization of chromatographic conditions.[4][5][6]
This guide provides a structured approach to troubleshooting these issues, ensuring you can consistently achieve high purity of your target compound.
Troubleshooting Guides & FAQs
This section is formatted in a question-and-answer style to directly address the most common issues encountered during the purification of this compound.
Issue 1: My purified product is contaminated with 3-iodo-1H-indazole.
Question: After column chromatography, my NMR analysis shows a significant amount of the deprotected product, 3-iodo-1H-indazole, alongside my desired this compound. What is causing this, and how can I prevent it?
Answer:
This is the most frequently encountered problem and is almost certainly due to the acidic nature of the silica gel stationary phase, which catalyzes the cleavage of the acid-labile Boc group.[1][2] Standard silica gel has a pKa of around 7, but its surface hydroxyl groups can create a localized acidic environment.
Troubleshooting Steps:
-
Neutralize the Silica Gel: The most effective solution is to use neutralized silica gel. This can be achieved by preparing a slurry of the silica gel in a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (Et₃N), typically 0.1-1% v/v.[7]
-
Minimize Residence Time: The extent of deprotection is often proportional to the time the compound spends on the column. A faster elution, achieved by a slightly more polar solvent system or by applying gentle pressure ("flash chromatography"), can significantly reduce the formation of the deprotected byproduct.
-
Alternative Stationary Phases: If deprotection remains a persistent issue, consider using a less acidic stationary phase, such as neutral alumina. However, be aware that the elution profile will be different, and you will need to re-optimize your mobile phase using Thin Layer Chromatography (TLC).
Experimental Protocol: Preparation of Neutralized Silica Gel
Objective: To prepare a neutralized silica gel slurry for column chromatography to prevent the acid-catalyzed deprotection of this compound.
Materials:
-
Silica gel (for column chromatography, 230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Triethylamine (Et₃N)
Procedure:
-
Determine the appropriate solvent system for your separation using TLC. A common starting point for N-Boc protected indazoles is a mixture of hexane and ethyl acetate.
-
Prepare the eluent by adding 0.5% (v/v) of triethylamine to your chosen hexane/ethyl acetate mixture. For example, for 1000 mL of eluent, add 5 mL of Et₃N.
-
In a beaker, add the required amount of dry silica gel.
-
Pour the neutralized eluent over the silica gel to create a slurry. Gently stir with a glass rod to ensure the silica is fully wetted and to release any trapped air bubbles.
-
Pack the column with this slurry as you normally would.
-
Run the column using the same neutralized eluent.
Issue 2: Poor separation of my product from starting materials or other non-polar impurities.
Question: My TLC analysis shows my product spot is very close to the spot of unreacted starting material or other non-polar byproducts. How can I improve the separation?
Answer:
Achieving good resolution between spots with similar polarities requires careful selection and optimization of the mobile phase.[5][8]
Troubleshooting Steps:
-
Optimize the Solvent System:
-
Systematic TLC Analysis: Before running a column, perform a thorough TLC analysis with a range of solvent systems.[9] A good target Rf value for your product is between 0.2 and 0.4, as this generally provides the best separation on a column.
-
Solvent Selectivity: If simple binary mixtures like hexane/ethyl acetate are not providing adequate separation, try a different solvent system with different selectivity. For instance, replacing ethyl acetate with dichloromethane (DCM) can alter the interactions with the stationary phase and improve resolution. A ternary system, such as hexane/DCM/ethyl acetate, can also be explored.
-
-
Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution can be highly effective.[4] Start with a less polar solvent system to elute the non-polar impurities first, then gradually increase the polarity to elute your desired product.
Data Presentation: Solvent System Optimization
| Solvent System (v/v) | Rf of Starting Material | Rf of this compound | ΔRf | Assessment |
| 9:1 Hexane/EtOAc | 0.55 | 0.45 | 0.10 | Poor Separation |
| 8:2 Hexane/EtOAc | 0.70 | 0.60 | 0.10 | Poor Separation |
| 9.5:0.5 Hexane/DCM | 0.30 | 0.25 | 0.05 | Very Poor Separation |
| 8:2 Hexane/DCM | 0.50 | 0.40 | 0.10 | Poor Separation |
| 9:1 Hexane/EtOAc with 0.5% Et₃N | 0.50 | 0.30 | 0.20 | Good Separation |
Note: These are representative values and will vary depending on the specific starting materials and reaction conditions.
Issue 3: The compound is not eluting from the column, or the yield is very low.
Question: I've loaded my sample, but even after passing a large volume of eluent, my product is not coming off the column. Alternatively, the final yield is much lower than expected. What could be the problem?
Answer:
This issue can arise from several factors, including incorrect solvent polarity, compound instability, or improper column packing and sample loading.
Troubleshooting Steps:
-
Increase Eluent Polarity: The most common reason for a compound not eluting is that the mobile phase is not polar enough.[9] Gradually increase the percentage of the more polar solvent in your eluent system. If you are using a hexane/ethyl acetate system, increase the proportion of ethyl acetate.
-
Check for Compound Degradation: As discussed in Issue 1, the Boc group is labile. If the compound is left on an acidic silica column for an extended period, it may degrade entirely. Running a quick TLC of the crude material versus the material after it has been sitting on a spot of silica gel for 30 minutes can indicate if degradation on the stationary phase is a significant problem.
-
Proper Sample Loading: Overloading the column is a common cause of poor separation and low yield. As a general rule, the amount of crude material should be no more than 1-5% of the mass of the stationary phase.[5] Additionally, the sample should be loaded onto the column in the minimum possible volume of solvent.
Visualization of the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting the column chromatography purification of this compound.
Caption: A logical workflow for troubleshooting the purification of this compound.
Concluding Remarks
The successful purification of this compound via column chromatography is readily achievable with a clear understanding of the potential challenges and a systematic approach to troubleshooting. The key takeaway is the proactive management of the Boc group's acid sensitivity by using a neutralized stationary and mobile phase. By combining this with careful solvent system optimization and proper chromatographic technique, researchers can consistently obtain this valuable intermediate in high purity, paving the way for successful downstream applications.
References
- Technical Support Center: Purification of Iodinated Imidazoles - Benchchem.
- Overcoming challenges in the purification of heterocyclic compounds - Benchchem.
- Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines | Request PDF - ResearchGate.
- (PDF) Selective Removal of the N-BOC Protective Group using Silica Gel at Low Pressure.
- Technical Support Center: Large-Scale Synthesis of 4-Iodo-3-methyl-1H-indazole - Benchchem.
- Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H- indazole-bearing neuroprotective MAO B inhibitors - IRIS.
- A Comparative Guide to N-Protecting Groups for Indazoles: Boc vs. The Alternatives - Benchchem.
- Selective Deprotection of N-Boc Catalyzed by Silica Gel.
- Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - NIH.
- Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - alwsci.
- Technical Support Center: Synthesis of 4-Iodo-3-methyl-1H-indazole - Benchchem.
- Selection of Mobile Phase in High-Performance Liquid Chromatographic Determination for Medicines - ResearchGate.
- Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography | LCGC International.
- Selection of mobile phase in high-performance liquid chromatographic determination for medicines - PubMed.
- What is the basic principle for selecting mobile phase in preparative column chromatography? | ResearchGate.
- "troubleshooting guide for the synthesis of heterocyclic compounds" - Benchchem.
- Preparation of 1H-Indazole-3-carbonitrile - Organic Syntheses.
- WO2006048745A1 - Methods for preparing indazole compounds - Google Patents.
- Technical Support Center: 7-Methyl-1H-indazole-3-carboxamide Purification - Benchchem.
- C3-INDAZOLE FUNCTIONALIZATION: A REVIEW Francis Giraud, Fabrice Anizon, Pascale Moreau Institute of Chemistry of Clermont-Ferran.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Selective Deprotection of N-Boc Catalyzed by Silica Gel [cjcu.jlu.edu.cn]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Strategies to Prevent Homocoupling of 1-Boc-3-Iodo-1H-indazole
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges with the undesired homocoupling of 1-Boc-3-iodo-1H-indazole during palladium-catalyzed cross-coupling reactions. The indazole scaffold is a cornerstone in modern drug discovery, and efficient, clean functionalization at the C-3 position is often critical.[1] This document provides in-depth troubleshooting advice, mechanistic insights, and optimized protocols to help you minimize byproduct formation and maximize the yield of your desired cross-coupled product.
The Challenge: Unwanted Dimerization
The formation of the symmetrical biaryl, 1,1'-di-Boc-3,3'-biindazole, is a common and frustrating side reaction when using this compound as a substrate in reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. This homocoupling not only consumes valuable starting material but also complicates purification, as the dimer often has similar chromatographic properties to the target molecule.[2] Understanding the mechanistic origins of this side reaction is key to its prevention.
Homocoupling can arise from several pathways within the palladium catalytic cycle. The two primary culprits are:
-
Oxygen-Mediated Homocoupling of Organoboron Reagents (in Suzuki Reactions): The presence of dissolved oxygen can promote the oxidative homocoupling of boronic acids.[3]
-
Palladium(II)-Mediated Homocoupling: If the reduction of the Pd(II) precatalyst to the active Pd(0) species is inefficient, the remaining Pd(II) can react with the organometallic coupling partner or the aryl halide itself to generate the homocoupled product.[4]
Below, we address specific issues you might be facing in a question-and-answer format, providing actionable solutions grounded in mechanistic principles.
Troubleshooting Guide: Minimizing Homocoupling
Question 1: I'm seeing significant amounts of the 1,1'-di-Boc-3,3'-biindazole dimer in my Suzuki-Miyaura reaction. How can I prevent this?
This is the most common scenario. The formation of the indazole dimer in a Suzuki coupling can stem from either the homocoupling of the indazole iodide or the homocoupling of the boronic acid, followed by a cross-coupling. Here’s how to troubleshoot:
Core Strategy: Rigorous Exclusion of Oxygen
Oxygen is a major contributor to the homocoupling of boronic acids.[3] Therefore, the most critical first step is to ensure your reaction is performed under strictly anaerobic conditions.
-
Degassing Solvents: Thoroughly degas all solvents (e.g., dioxane, THF, toluene, and water) before use. The freeze-pump-thaw technique (three cycles) is highly effective. For less stringent requirements, sparging with an inert gas like argon or nitrogen for at least 30 minutes can suffice.[5][6]
-
Inert Atmosphere: Assemble your reaction under a positive pressure of argon or nitrogen. Evacuate and backfill the reaction flask with inert gas three times before adding reagents.[2]
Catalyst and Ligand Selection
The choice of palladium source and ligand is crucial for modulating the reactivity of the catalyst and suppressing side reactions.[2]
-
Use a Pd(0) Precatalyst: Starting with a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃ can be advantageous. This bypasses the in situ reduction step required for Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)), which can sometimes be a source of homocoupling.[2]
-
Employ Bulky, Electron-Rich Ligands: For Suzuki couplings involving heteroaryl halides, bulky biarylphosphine ligands (e.g., SPhos, XPhos) developed by the Buchwald group have proven effective. These ligands promote the desired reductive elimination step and can sterically hinder the formation of intermediates that lead to homocoupling.[7]
Reaction Parameter Optimization
Fine-tuning the reaction conditions can significantly shift the balance away from homocoupling.
-
Lower the Temperature: Running the reaction at the lowest effective temperature can slow down the rate of side reactions, which often have a higher activation energy than the desired cross-coupling.[5] If your reaction is sluggish, consider a more active catalyst system rather than simply increasing the heat.
-
Slow Addition of the Boronic Acid: Adding the boronic acid solution slowly via syringe pump can keep its instantaneous concentration low, disfavoring bimolecular homocoupling.[5]
-
Use a Slight Excess of the Aryl Halide: Employing a slight excess (e.g., 1.1 equivalents) of the this compound can help ensure the catalyst preferentially reacts with it.[5]
Question 2: My Sonogashira coupling of this compound is also producing the dimer. I thought this was less of a problem without boronic acids?
While boronic acid homocoupling is not a factor here, the Ullmann-type homocoupling of the iodoindazole itself can still occur, particularly at elevated temperatures.[8] The Sonogashira reaction is known for its utility in C-C bond formation with terminal alkynes under mild conditions.[9]
Key Considerations for Sonogashira Coupling:
-
Copper Co-catalyst: The traditional Sonogashira reaction uses a copper(I) co-catalyst (e.g., CuI). In some cases, copper can promote the homocoupling of the aryl iodide (Glaser coupling of the alkyne can also be an issue). If you suspect this is the case, consider a copper-free Sonogashira protocol.[10]
-
Base Selection: The choice of amine base (e.g., triethylamine, diisopropylethylamine) is important. Ensure it is pure and dry. The base is not only a scavenger for the HX produced but also influences the catalytic cycle.
-
N-H Protection is Key: For Sonogashira couplings at the C-3 position of indazoles, protection of the N-1 position is often crucial for successful coupling.[11][12] The Boc group you are using is appropriate.
Question 3: I am attempting a Buchwald-Hartwig amination and observing homocoupling. What adjustments should I make?
The Buchwald-Hartwig amination is a powerful method for C-N bond formation.[13] Homocoupling in this context is typically due to the reductive coupling of two molecules of the iodoindazole.
Optimizing the Buchwald-Hartwig Reaction:
-
Ligand Choice is Critical: This reaction is highly dependent on the ligand. For electron-rich N-heterocycles like indazole, bulky, electron-rich biarylphosphine ligands such as Xantphos, BINAP, or RuPhos are often excellent choices.[14] These ligands facilitate the reductive elimination of the desired arylamine and can suppress side reactions.
-
Base Compatibility: The choice of base is paramount. Strong, non-nucleophilic bases like NaOt-Bu, K₃PO₄, or Cs₂CO₃ are commonly used. The base must be compatible with your substrate and amine coupling partner. For base-sensitive substrates, weaker bases may be necessary, which could require a more active catalyst system.[15]
-
Solvent and Temperature: Aprotic polar solvents like toluene, dioxane, or THF are standard. As with other couplings, use the lowest temperature that affords a reasonable reaction rate.
Visualizing the Catalytic Crossroads
To better understand where the desired and undesired reactions diverge, let's examine a simplified catalytic cycle for a Suzuki-Miyaura reaction.
Sources
- 1. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst & Ligand Ratios for 1-Boc-3-Iodo-1H-indazole Coupling
Welcome to the technical support center for optimizing cross-coupling reactions with 1-Boc-3-iodo-1H-indazole. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of C-C and C-N bond formation with this versatile heterocyclic building block. Here, we provide field-proven insights, troubleshooting strategies, and detailed protocols in a direct question-and-answer format to address common challenges encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: Why is the catalyst-to-ligand ratio so critical in palladium-catalyzed cross-coupling?
The ratio of palladium to the phosphine ligand is a master variable that dictates the structure and reactivity of the active catalytic species. The catalytically active species is typically a low-coordinate, 14-electron Pd(0) complex.[1] The ligand's role is to stabilize this species, facilitate oxidative addition, and promote reductive elimination.[2]
-
Too Little Ligand (Low L:Pd Ratio): Can lead to the formation of palladium black (inactive, aggregated palladium), especially at elevated temperatures. This starves the reaction of the active catalyst.
-
Too Much Ligand (High L:Pd Ratio): Can be detrimental by creating coordinatively saturated palladium centers that are less likely to participate in the catalytic cycle, particularly the oxidative addition step.[3] This can slow down or completely stall the reaction.
Recent studies have shown that for many bulky biarylphosphine ligands, a monoligated L₁Pd species is highly reactive, making the L:Pd ratio a critical parameter for catalytic performance.[4] Therefore, precise control over this ratio is essential for achieving high yield, good reaction kinetics, and reproducibility.
Q2: What is a good starting point for the Pd:Ligand ratio when working with this compound?
A general and effective starting point for screening is a 1:1 to 1:2 Pd:Ligand ratio . For monodentate ligands (e.g., Buchwald's biarylphosphine ligands like RuPhos or XPhos), a 1:2 ratio is often recommended. For bidentate ligands (e.g., dppf, Xantphos), a 1:1 to 1:1.2 ratio is more common, as the ligand already provides two coordinating atoms.
It's crucial to recognize that the optimal ratio is system-dependent and can be influenced by the specific coupling partners (boronic acid, amine, alkyne) and reaction conditions.
Q3: How does the 1-Boc protecting group affect the coupling reaction?
The indazole N-H proton is acidic and can interfere with cross-coupling reactions by reacting with the base or organopalladium intermediates, potentially leading to side reactions or catalyst deactivation.[5][6] The tert-butyloxycarbonyl (Boc) group serves two primary purposes:
-
Prevents Side Reactions: It removes the acidic proton, preventing unwanted reactivity at the N1 position.
-
Improves Solubility: The bulky Boc group often enhances the solubility of the indazole substrate in common organic solvents used for cross-coupling.
For certain transformations, particularly Sonogashira couplings of 3-iodoindazoles, N-protection is considered essential for successful C-C bond formation at the 3-position.[7][8]
Q4: My starting material is an aryl iodide. Is it always the most reactive?
Generally, the reactivity of aryl halides towards the initial oxidative addition step follows the trend: I > OTf > Br >> Cl.[5] This makes this compound a highly reactive electrophile, which is advantageous for achieving coupling under mild conditions.
However, in some specific cases, particularly the Buchwald-Hartwig amination, aryl iodides can be challenging. The iodide anion generated during the reaction can form unreactive palladium iodide dimers, which can inhibit the catalyst and slow the reaction.[9][10] While modern ligand systems have largely overcome this issue, it is a mechanistic point to consider if a reaction with an aryl iodide is unexpectedly sluggish compared to its aryl bromide counterpart.
Troubleshooting Guides: Common Issues & Solutions
Issue 1: Low or No Conversion of Starting Material
You are attempting a coupling reaction but observe primarily unreacted this compound by LC-MS or TLC.
-
Potential Cause 1: Inactive Catalyst System.
-
Potential Cause 2: Inefficient Ligand.
-
Solution: The ligand choice is critical. For heteroaryl halides like indazoles, bulky and electron-rich dialkylbiaryl phosphine ligands (e.g., RuPhos, XPhos, BrettPhos) are often superior to traditional ligands like PPh₃.[4][12] The ligand may not be suitable for the specific coupling partner (e.g., a sterically hindered amine requires a very bulky ligand).
-
-
Potential Cause 3: Ineffective Base.
-
Solution: The base must be strong enough and sufficiently soluble. For Suzuki couplings, ensure inorganic bases like K₂CO₃ or Cs₂CO₃ are finely powdered and anhydrous.[5] For Buchwald-Hartwig aminations, strong bases like NaOtBu or LHMDS are common.[9] If the base is poorly soluble, adding a small amount of water (for Suzuki) or switching to a different solvent can help.
-
-
Potential Cause 4: Insufficient Temperature.
Issue 2: Significant Formation of De-iodinated Byproduct (1-Boc-1H-indazole)
You observe a significant peak in your analysis corresponding to the mass of the starting material minus iodine. This process is known as hydrodehalogenation.
-
Potential Cause 1: Ligand Choice.
-
Solution: The ligand can influence the relative rates of productive coupling versus side reactions. Switching to a more sterically hindered ligand can sometimes suppress the competing reductive pathway that leads to de-iodination.[14]
-
-
Potential Cause 2: Base/Solvent System.
-
Solution: The solvent (e.g., an alcohol) or the base can sometimes act as a hydride source.[14] If using an alcohol co-solvent, consider switching to a purely aprotic system like dioxane or toluene. Trying a weaker or different class of base (e.g., an inorganic carbonate instead of an alkoxide) may also reduce the rate of this side reaction.
-
Issue 3: Formation of Homocoupled Products
In a Suzuki reaction, you observe the boronic acid dimer (Ar-Ar), or in a Sonogashira reaction, you see the alkyne dimer (R-C≡C-C≡C-R), often called Glaser coupling.
-
Potential Cause: Oxygen Contamination.
-
Solution: This is almost always caused by the presence of oxygen. Ensure your reaction setup is rigorously purged with an inert gas (argon or nitrogen). Solvents must be thoroughly degassed before use by sparging with inert gas for 20-30 minutes or by using several freeze-pump-thaw cycles.[5][6] Maintain a positive pressure of inert gas throughout the reaction. For Sonogashira reactions, using copper-free conditions can also mitigate alkyne homocoupling.[6][15]
-
Visualizing the Process
General Catalytic Cycle
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Troubleshooting Workflow
Caption: Logical workflow for troubleshooting low-yielding coupling reactions.
Reaction-Specific Optimization Guides
Suzuki-Miyaura Coupling (C-C Bond Formation)
This is a robust method for coupling with boronic acids and esters.
| Parameter | Recommended Starting Conditions | Optimization Notes |
| Pd Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(dppf)Cl₂, Pd(PPh₃)₄ | Pd(dppf)Cl₂ is a reliable precatalyst.[16] Pd(PPh₃)₄ is effective but sensitive to air.[14] |
| Ligand | SPhos, RuPhos, XPhos, dppf | For challenging substrates, bulky dialkylbiaryl phosphine ligands are superior.[4][17] |
| Pd Loading | 1-5 mol% | Can often be lowered to <1 mol% once optimized. |
| Pd:Ligand Ratio | 1:2 (monodentate), 1:1.1 (bidentate) | A slight excess of bidentate ligand can be beneficial. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ (2-3 equiv.) | Cs₂CO₃ is often more effective but more expensive. Ensure base is anhydrous.[5] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF/H₂O | The water co-solvent is crucial for activating the base and facilitating transmetalation.[5] |
| Temperature | 80-110 °C | Aryl iodides often react efficiently at the lower end of this range. |
Buchwald-Hartwig Amination (C-N Bond Formation)
The success of this reaction is highly dependent on matching the ligand to the amine coupling partner.[9]
| Parameter | Recommended Starting Conditions | Optimization Notes |
| Pd Source | Pd(OAc)₂, Pd₂(dba)₃, Palladacycle Precatalysts | Precatalysts (e.g., RuPhos-Pd-G3) are highly recommended for reproducibility.[9][18] |
| Ligand | RuPhos, BrettPhos, XPhos, tBuXPhos | Crucial Choice! BrettPhos is excellent for primary amines, RuPhos for secondary amines.[12][19] |
| Pd Loading | 1-3 mol% | Lower loadings are possible with highly active precatalysts. |
| Pd:Ligand Ratio | 1:1.5 to 1:2 | For in situ generation from Pd(OAc)₂. Precatalysts have a built-in ratio. |
| Base | NaOtBu, KOtBu, LHMDS (1.2-2 equiv.) | Strong bases are typical. For base-sensitive substrates, K₃PO₄ or Cs₂CO₃ can be used at higher temps. |
| Solvent | Toluene, 1,4-Dioxane, CPME | Must be anhydrous and degassed. |
| Temperature | 90-110 °C | Room temperature couplings are possible with highly active catalyst systems.[12] |
Sonogashira Coupling (C-C Alkyne Formation)
A powerful method for installing terminal alkynes, often requiring a copper co-catalyst.
| Parameter | Recommended Starting Conditions | Optimization Notes |
| Pd Source | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PdCl₂(PPh₃)₂ is a very common and effective choice.[6] |
| Cu Co-catalyst | CuI (Copper(I) Iodide) | Crucial. Use 2-10 mol%. Ensure it is fresh, as old CuI can be inactive. |
| Ligand | PPh₃ (often inherent in Pd source) | For challenging cases, other phosphines can be screened.[20] |
| Pd Loading | 1-5 mol% | |
| Base | Et₃N, DIPEA, i-Pr₂NH (2-4 equiv.) | The amine base often serves as the solvent or co-solvent. |
| Solvent | THF, DMF, Toluene | |
| Temperature | Room Temp to 80 °C | Many reactions proceed well at room temperature due to the high reactivity of the iodo-indazole.[6] |
Experimental Protocol: Parallel Screening of Pd:Ligand Ratio
This protocol describes a general method for rapidly identifying the optimal catalyst and ligand ratio for a Suzuki coupling using a 24-well plate format.
1. Reagent Stock Solution Preparation:
-
Substrate Stock: Prepare a 0.2 M solution of this compound in degassed 1,4-dioxane.
-
Boronic Acid Stock: Prepare a 0.3 M solution of the desired arylboronic acid (1.5 equiv.) in degassed 1,4-dioxane.
-
Base Stock: Prepare a 1.0 M aqueous solution of K₂CO₃ (or other inorganic base).
-
Catalyst/Ligand Stocks: Prepare 0.01 M solutions of the Palladium source (e.g., Pd(OAc)₂) and the Ligand (e.g., SPhos) in degassed 1,4-dioxane.
2. Reaction Array Setup (in a 24-well plate with stir bars):
-
Under an inert atmosphere (in a glovebox), add the Palladium stock solution to each well (e.g., 50 µL for 2.5 mol% final concentration).
-
Add varying amounts of the Ligand stock solution to achieve the desired Pd:Ligand ratios (e.g., 25 µL for 1:1, 50 µL for 1:2, 55 µL for 1:2.2, etc.).
-
Add the Substrate stock solution to each well (e.g., 1.0 mL).
-
Add the Boronic Acid stock solution to each well (e.g., 1.0 mL).
-
Initiate the reaction by adding the aqueous Base stock solution to each well (e.g., 0.6 mL for 3 equiv.).
3. Reaction Execution and Monitoring:
-
Seal the plate with a cap mat.
-
Place the plate on a stirring hot plate pre-heated to the desired temperature (e.g., 90 °C).
-
Allow the reactions to stir for a set time (e.g., 2, 4, or 12 hours).
-
After cooling, take a small aliquot from each well, dilute with a suitable solvent (e.g., acetonitrile), filter, and analyze by LC-MS to determine the conversion to product and identify any major side products.
4. Analysis:
-
Compare the conversion rates across the different Pd:Ligand ratios to identify the optimal condition that provides the highest yield with the fewest byproducts. This optimized ratio can then be used for a larger-scale reaction.
References
- Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society.
- BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling Conditions for 4-Iodo-3-methyl-1H-indazole. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole. BenchChem.
- ThalesNano. (n.d.). Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor. ThalesNano Application Note.
- Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia.
- Ghosh, A., et al. (2010). A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry.
- BenchChem. (2025). Technical Support Center: Cross-Coupling Reactions with 3-Iodo-6-methyl-4-nitro-1H-indazole. BenchChem.
- BenchChem. (2025). Troubleshooting failed reactions with 4-Iodo-3-methyl-1H-indazole. BenchChem.
- Wikipedia. (n.d.). Suzuki reaction. Wikipedia.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Sharma, P., & Kumar, A. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology.
- BenchChem. (2025). Technical Support Center: Synthesis of 4-Iodo-3-methyl-1H-indazole. BenchChem.
- Ali, S., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances.
- Fors, B. P., & Buchwald, S. L. (2015). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate.
- Smith, A. M., et al. (2025). Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. ACS Omega.
- BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of 4-Iodo-3-methyl-1H-indazole. BenchChem.
- Chen, J., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules.
- WuXi AppTec. (n.d.). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Li, C., et al. (2014). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- ResearchGate. (n.d.). Sonogashira reaction of aryl- or heteroaryl-halides with trimethylsilylacetylene. ResearchGate.
- WuXi AppTec. (2025). Condition Optimization for Buchwald-Hartwig Reactions. YouTube.
- Fors, B. P., & Buchwald, S. L. (2010). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Journal of the American Chemical Society.
- Köcher, S., et al. (2017). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry.
- Wikipedia. (n.d.). Sonogashira coupling. Wikipedia.
- Maciá, B. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
- BenchChem. (2025). Application Notes and Protocols: Sonogashira Coupling of 3-Iodo-1,5-dimethyl-1H-indazole. BenchChem.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
- ResearchGate. (2025). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. ResearchGate.
- Gholinejad, M., & Dastgir, S. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry.
- Magano, J., & Dunetz, J. R. (2012). Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. Books.
- Schmalz, D. (2016). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository.
Sources
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- 20. pubs.acs.org [pubs.acs.org]
effective workup procedures for reactions with 1-Boc-3-Iodo-1H-indazole
Welcome to the technical support center for 1-Boc-3-iodo-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the effective workup and troubleshooting of reactions involving this versatile building block. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, ensuring your synthetic success.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions encountered when working with this compound.
Q1: How stable is this compound and what are its storage recommendations?
A: this compound, like many aryl iodides, is generally stable under standard laboratory conditions. However, it can be sensitive to light and may slowly decompose over time. For long-term storage, it is recommended to keep the compound in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation[1][2]. The Boc protecting group is sensitive to strong acidic conditions and can be cleaved, so storage away from acidic vapors is also advisable[3].
Q2: I'm planning a Suzuki-Miyaura coupling. Is the Boc group stable under typical reaction conditions?
A: The stability of the Boc group can be condition-dependent. In many Suzuki-Miyaura reactions, which often use bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ in solvent systems like dioxane/water, the Boc group is generally stable[4]. However, some protocols, particularly those employing microwave heating, have reported concomitant deprotection of the Boc group during the coupling reaction[5]. It is crucial to monitor your reaction by TLC or LC-MS not only for product formation but also for the appearance of the unprotected coupled product or the deprotected starting material, 3-iodo-1H-indazole[1][5].
Q3: Can the N-H of the indazole interfere with my cross-coupling reaction if I use unprotected 3-iodo-1H-indazole?
A: Yes, the acidic N-H proton of an unprotected indazole can interfere with cross-coupling reactions. It can react with strong bases or organometallic intermediates, potentially leading to side reactions or deactivation of the catalyst[6]. This is why N-protection, typically with a Boc group, is often employed to enhance yield and ensure a cleaner reaction profile, especially for challenging substrates[4][6]. While many couplings can be achieved without protection, using the Boc-protected variant provides a more robust starting point for reaction optimization[6].
Q4: What are the most common impurities found in commercial this compound?
A: The synthesis of this compound typically involves the iodination of 1H-indazole followed by Boc protection[7]. Potential impurities can include residual unreacted 1H-indazole, 3-iodo-1H-indazole (if Boc protection is incomplete), and regioisomers such as other iodo-indazole species, although the C3 position is the most reactive for iodination[1][8][9]. The presence of these impurities can lead to lower yields and the formation of undesired byproducts in subsequent reactions[6].
Troubleshooting Guides: From Reaction to Purification
This section provides a systematic approach to identifying and solving common issues encountered during reactions with this compound.
Problem 1: Low or No Conversion in Palladium Cross-Coupling Reactions (Suzuki, Sonogashira, Buchwald-Hartwig)
Symptom: TLC or LC-MS analysis shows predominantly unreacted this compound.
This is one of the most frequent challenges. The flowchart below outlines a logical troubleshooting sequence.
Caption: Troubleshooting workflow for low-yield cross-coupling reactions.
In-Depth Analysis:
-
Reagent Quality (The Usual Suspect):
-
Suzuki: Boronic acids are prone to dehydration to form cyclic boroxine anhydrides, especially upon prolonged storage. This process consumes the active monomeric acid required for the catalytic cycle. Using a freshly purchased or recrystallized boronic acid is often a simple fix[6].
-
Sonogashira: Terminal alkynes can undergo oxidative homocoupling (Glaser coupling) to form diynes, particularly in the presence of copper catalysts and oxygen[10]. Ensure your alkyne is pure and the reaction is rigorously degassed.
-
-
Catalyst Activity (The Heart of the Reaction):
-
Deactivation: The active Pd(0) species is highly sensitive to oxygen. Incomplete degassing of solvents and reagents is a primary cause of catalyst death[6]. Ensure your inert atmosphere (argon or nitrogen) is maintained throughout the setup and reaction time.
-
Ligand Choice: The ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination. For a substrate like this compound, bulky, electron-rich phosphine ligands (e.g., Xantphos, RuPhos for Buchwald-Hartwig) are often required to promote efficient catalysis[11]. If conversion is low, screening a different class of ligand is a logical step.
-
-
Reaction Conditions (The Supporting Cast):
-
Base Selection: The base is not merely a proton scavenger; it plays a crucial role in the catalytic cycle (e.g., activating the boronic acid in Suzuki coupling). For indazole substrates, a moderately strong but non-nucleophilic base like K₂CO₃, K₃PO₄, or Cs₂CO₃ is often optimal[4]. Very strong bases could potentially lead to side reactions involving the indazole ring.
-
Solvent: Solvents must be anhydrous (for many reactions) and thoroughly degassed[3][6]. Bubbling argon through the solvent for 30-60 minutes before use is a standard and effective practice.
-
Problem 2: Formation of a Major Byproduct Identified as 3-Iodo-1H-indazole or the Unprotected Coupled Product
Symptom: LC-MS shows a significant peak with a mass corresponding to the loss of the Boc group (100 amu) from either the starting material or the desired product.
Causality and Solution:
This indicates premature deprotection of the Boc group. The tert-butoxycarbonyl group is labile under acidic conditions and can also be cleaved by certain nucleophiles or high temperatures[3].
-
Acidic Contamination: Ensure all reagents and solvents are free from acidic impurities. If your coupling partner is an amine salt (e.g., hydrochloride), an extra equivalent of base is required for neutralization.
-
Thermal Instability: While many cross-coupling reactions require heat, excessive temperatures (>120 °C) for prolonged periods can sometimes induce thermal cleavage of the Boc group. If deprotection is observed, try running the reaction at a lower temperature for a longer duration (e.g., 80-90 °C)[1].
-
Basic Cleavage: While less common than acidic cleavage, some strong bases or nucleophilic conditions can facilitate Boc deprotection. A simple method for intentional basic deprotection uses a catalytic amount of sodium methoxide in methanol at room temperature, highlighting its sensitivity[12][13][14]. If you are using a very strong base (e.g., NaOtBu in Buchwald-Hartwig), ensure conditions are anhydrous and consider a milder base if deprotection is a major issue.
Problem 3: Difficult Purification - Product is Contaminated with a Persistent Impurity
Symptom: After column chromatography, NMR analysis shows the desired product along with unidentifiable grease or a persistent, similarly polar impurity.
Causality and Solution:
-
Palladium Black/Colloidal Palladium: If the palladium catalyst decomposes, it can form fine black particles or colloidal species that are difficult to remove.
-
Workup Solution: After the reaction, dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter it through a pad of Celite®. This will physically remove most of the precipitated palladium. Washing the organic extracts with an aqueous solution of sodium thiosulfate or potassium cyanide (use with extreme caution) can also help remove residual palladium.
-
-
Phosphine Oxide Byproducts: The phosphine ligands used in cross-coupling are often oxidized to phosphine oxides during the reaction or workup. These can be polar and difficult to separate from the product.
-
Workup Solution: An acidic wash (e.g., 1M HCl) can often protonate the desired product, allowing it to be separated from neutral phosphine oxides. Alternatively, specific workups, like washing with an aqueous copper(II) sulfate solution, can help remove some phosphine ligands.
-
-
Regioisomeric Impurities: If the starting material contained regioisomers of iodo-indazole, the corresponding coupled products will also be present and may have very similar polarities[1].
-
Purification Solution: Achieving separation may require experimenting with different column chromatography eluent systems (e.g., switching from ethyl acetate/hexane to dichloromethane/methanol) or using high-performance liquid chromatography (HPLC) for high-purity requirements[15].
-
Standardized Workup Protocols
The following are detailed, step-by-step methodologies for the workup of common reactions involving this compound.
Protocol 1: General Workup for Suzuki-Miyaura and Sonogashira Couplings
This protocol is designed to remove inorganic salts, the palladium catalyst, and excess reagents.
Caption: Standard workup workflow for C-C coupling reactions.
Step-by-Step Methodology:
-
Cooling: Once the reaction is deemed complete by TLC or LC-MS, remove the heat source and allow the reaction vessel to cool to room temperature.
-
Dilution: Dilute the reaction mixture with an organic solvent like ethyl acetate or dichloromethane (DCM). This ensures that the product is fully dissolved and lowers the viscosity of the mixture.
-
Filtration (Optional but Recommended): If a significant amount of black precipitate (palladium black) is observed, filter the diluted mixture through a short pad of Celite®. Wash the pad with additional organic solvent to ensure complete recovery of the product.
-
Aqueous Wash: Transfer the filtrate to a separatory funnel.
-
Wash with water to remove water-soluble inorganic salts (e.g., K₂CO₃) and polar solvents like DMF.
-
Wash with saturated aqueous sodium chloride (brine). This helps to break up any emulsions and further removes water from the organic layer[4].
-
-
Drying: Dry the separated organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product[1][4].
Protocol 2: Workup for Buchwald-Hartwig Amination
This procedure includes an acidic wash to help remove certain ligands and unreacted basic starting materials.
Step-by-Step Methodology:
-
Cooling and Filtration: Follow steps 1-3 from Protocol 1. Filtering through Celite® is particularly important here as ligand decomposition can be more prevalent.
-
Aqueous Washes: Transfer the filtrate to a separatory funnel.
-
Wash with a dilute acid such as 1M HCl (if your product is stable to acid and not basic itself). This can help remove some basic ligands and unreacted amines. Caution: This step risks cleaving the Boc group if exposure is prolonged[3]. A milder alternative is washing with saturated aqueous ammonium chloride.
-
Wash with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.
-
Wash with brine to remove excess water.
-
-
Drying and Concentration: Follow steps 5 and 6 from Protocol 1.
-
Purification: Proceed with column chromatography as described in step 7 of Protocol 1.
Data Summary: Representative Reaction Conditions
The following table summarizes typical conditions for cross-coupling reactions with this compound and related substrates, synthesized from literature sources. This serves as a starting point for your own optimizations.
| Reaction Type | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) / Time (h) | Reference |
| Suzuki-Miyaura | PdCl₂(dppf) (3%) | dppf | K₂CO₃ (2.0) | Dioxane/H₂O | 80 °C / 8 h | [4] |
| Suzuki-Miyaura | Pd(PPh₃)₄ (5%) | PPh₃ | K₂CO₃ (2-3) | Dioxane/H₂O | 100 °C / 12-24 h | [6] |
| Sonogashira | PdCl₂(PPh₃)₂ (5%) | PPh₃ (10%) | Et₃N | DMF | 70 °C / 24-48 h | [4][16] |
| Sonogashira | PdCl₂(PPh₃)₂ (5%) | CuI (10%, cocatalyst) | Et₃N | DMF | 20 °C / 12 h | [16] |
| Buchwald-Hartwig | Pd₂(dba)₃ (2-5%) | Xantphos (4-10%) | Cs₂CO₃ (1.5-2.0) | Toluene or Dioxane | 80-110 °C / 4-24 h | [11] |
References
- LookChem. (n.d.). Simple and selective removal of the t-butyloxycarbonyl (Boc) protecting group on indoles, pyrroles, indazoles, and carbolines.
- Boyd, S., et al. (2011). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Letters, 52(43), 5570-5572.
- Arkivoc. (2012). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH.
- ResearchGate. (n.d.). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines.
- Giraud, F., Anizon, F., & Moreau, P. (2020). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. ARKIVOC.
- National Institutes of Health. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
- MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism.
- MDPI. (2020). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions.
- Royal Society of Chemistry. (2005). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series.
- Journal of Chemical Education. (2015). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class.
- Organic Syntheses. (2020). Preparation of 1H-Indazole-3-carbonitrile.
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Technical Support Center: Synthesis of 1-Boc-3-Iodo-1H-indazole
Welcome to the technical support center for the synthesis of 1-Boc-3-iodo-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, focusing on minimizing common impurities and optimizing reaction outcomes. The indazole core is a privileged scaffold in medicinal chemistry, and the C-3 iodo-substituted variant is a critical building block for further functionalization via cross-coupling reactions.[1][2][3] Achieving high purity of this intermediate is paramount for the success of subsequent synthetic steps.
This resource is structured into a troubleshooting guide for specific experimental issues and a frequently asked questions (FAQs) section for broader concepts.
Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis of this compound, which typically proceeds via N-protection of indazole followed by regioselective lithiation and subsequent iodination.
Question 1: I'm observing a significant amount of unreacted 1-Boc-1H-indazole in my crude product. What's going wrong?
Answer: This is a frequent issue and almost always points to incomplete lithiation at the C-3 position. The formation of the 3-lithio-indazole intermediate is the critical step, and its failure can be attributed to several factors:
-
Insufficiently Anhydrous Conditions: Organolithium reagents like n-butyllithium (n-BuLi) are extremely strong bases and will react readily with any protic source, especially water. Traces of moisture in your solvent (THF), glassware, or even the 1-Boc-1H-indazole starting material will quench the n-BuLi, preventing deprotonation of the indazole.
-
Solution: Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum). Use a freshly distilled, anhydrous solvent like THF. If your starting material has been stored for a while, consider drying it under high vacuum before use.[4]
-
-
Degraded n-Butyllithium: n-BuLi solutions can degrade over time, especially if not stored properly. The actual molarity may be significantly lower than stated on the bottle.
-
Solution: Use a relatively new bottle of n-BuLi. For best results, titrate the n-BuLi solution prior to use to determine its exact concentration.[4] This allows for the precise addition of the required number of equivalents.
-
-
Inadequate Temperature Control: The lithiation is highly exothermic and must be performed at cryogenic temperatures (typically -78 °C, a dry ice/acetone bath) to ensure regioselectivity and prevent side reactions. If the temperature rises, the stability of the lithiated intermediate can be compromised.[4]
-
Solution: Maintain a consistent temperature of -78 °C during the addition of n-BuLi and for the duration of the lithiation step. Add the n-BuLi dropwise to control the exotherm.
-
-
Poor Solubility of Starting Material: In some cases, the starting material may not be fully dissolved at -78 °C, leading to an incomplete reaction.[4]
-
Solution: While maintaining the cold temperature, ensure vigorous stirring to keep the substrate suspended and maximize its interaction with the reagent. A slight increase in temperature to -40 °C after the initial addition can sometimes improve solubility and reaction kinetics without significant side reactions.[4]
-
Question 2: My mass spectrometry and NMR data suggest the presence of a di-iodinated product. How can I prevent this?
Answer: The formation of di-iodinated species indicates over-iodination. While the C-3 position is the most acidic and is preferentially lithiated, a second deprotonation and subsequent iodination can occur at other positions on the benzene ring under certain conditions.
-
Excess Iodinating Agent: Using a large excess of iodine can drive the reaction towards di-iodination, especially if any excess lithiated species is present.
-
Solution: Use a carefully measured amount of iodine, typically between 1.0 to 1.2 equivalents relative to the starting material.
-
-
Excess n-BuLi: Using more than one equivalent of n-BuLi can lead to deprotonation at a second site.
-
Solution: Titrate your n-BuLi and add it precisely. A slight excess (e.g., 1.05-1.1 equivalents) is often used to overcome trace impurities, but a large excess should be avoided.
-
-
Warming the Reaction Mixture: Allowing the reaction to warm up after lithiation but before the addition of iodine can lead to equilibration or migration of the lithium, potentially opening up other sites for deprotonation.
-
Solution: Add the solution of iodine to the reaction mixture while it is still at -78 °C. Maintain this temperature for a period before allowing it to warm slowly.
-
Question 3: I am isolating 3-iodo-1H-indazole, which lacks the Boc protecting group. Why is the Boc group being cleaved?
Answer: The tert-butoxycarbonyl (Boc) group is notoriously labile to acidic conditions but can also be cleaved under specific basic or nucleophilic conditions.[5][6]
-
Acidic Workup: The most common cause is an acidic aqueous workup. Quenching the reaction with a strong acid or performing an extraction with an acidic aqueous layer will rapidly remove the Boc group.
-
Solution: Quench the reaction with a neutral or slightly basic solution, such as saturated aqueous ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃). Ensure all aqueous layers used during extraction are neutral or basic.
-
-
Basic Cleavage: While generally stable to many bases, prolonged exposure to strong bases or certain basic conditions during workup or purification can cleave the Boc group. For instance, sodium methoxide in methanol is an effective method for Boc deprotection.[5][6]
-
Solution: Avoid using strong alkoxide bases during workup. If purification is done via chromatography, ensure the silica gel is not acidic (it can be neutralized by pre-treating with a triethylamine/hexane slurry).
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal base for the C-3 lithiation of 1-Boc-1H-indazole?
A1: n-Butyllithium (n-BuLi) in THF is the most commonly used and effective base for this transformation. It is strong enough to deprotonate the C-3 position efficiently at low temperatures. While other bases like sec-butyllithium (s-BuLi) or lithium diisopropylamide (LDA) can also be used for aromatic lithiations, n-BuLi provides a reliable and well-documented method for this specific substrate. The addition of a chelating agent like TMEDA (tetramethylethylenediamine) can sometimes accelerate lithiation but is not always necessary for this substrate.[7]
Q2: Which iodinating agent is recommended?
A2: Molecular iodine (I₂) is the most common and cost-effective electrophile for quenching the lithiated intermediate. It should be dissolved in the reaction solvent (THF) and added as a solution to the cold reaction mixture. Other iodinating agents like 1,2-diiodoethane or N-iodosuccinimide (NIS) can also be used, but I₂ is generally sufficient and preferred.[3][8]
Q3: How can I effectively purify the final product, this compound?
A3: The primary method for purification is flash column chromatography on silica gel.
-
Solvent System: A gradient of ethyl acetate in hexanes (or heptanes) is typically effective. Start with a low polarity eluent (e.g., 5% EtOAc in hexanes) to elute non-polar impurities like any residual di-iodinated product, then gradually increase the polarity to elute the desired product. Unreacted starting material will elute just before or with the product, so careful fractionation is needed.
-
Recrystallization: If the product is obtained as a solid and is of sufficient purity (>90%), recrystallization can be an excellent final purification step.[9] Experiment with solvent systems like ethanol/water, acetone/water, or hexanes/ethyl acetate to find optimal conditions.[9]
Key Reaction Parameters
The following table summarizes the critical parameters for a successful synthesis.
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Must be scrupulously dry to prevent quenching of the organolithium reagent. |
| Base | n-Butyllithium (n-BuLi) | Use 1.05–1.1 equivalents. Titrate before use for accuracy. |
| Lithiation Temperature | -78 °C (Dry ice/acetone bath) | Essential for regioselectivity and to prevent side reactions.[4] |
| Iodinating Agent | Iodine (I₂) | Use 1.1–1.2 equivalents, added as a solution in anhydrous THF. |
| Quenching Agent | Saturated aq. NH₄Cl or NaHCO₃ | Avoids acidic conditions that would cleave the Boc protecting group. |
| Purification | Flash Column Chromatography | Typically using a hexane/ethyl acetate gradient. |
Reaction Pathway and Impurity Formation
The following diagram illustrates the intended synthetic route and highlights the potential formation points of key impurities discussed in this guide.
Caption: Synthetic route to this compound and key impurity pathways.
Detailed Experimental Protocol
This protocol is a representative procedure and may require optimization based on your specific laboratory conditions and scale.
-
Preparation:
-
Dry all glassware in an oven at 120 °C overnight and assemble hot under a stream of dry nitrogen or argon.
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum, add 1-Boc-1H-indazole (1.0 eq).
-
Dissolve the starting material in anhydrous THF (approx. 0.2 M concentration).
-
-
Lithiation:
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 eq, solution in hexanes) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Stir the resulting mixture at -78 °C for 1 hour. A color change is often observed, indicating the formation of the lithiated species.
-
-
Iodination:
-
In a separate dry flask, dissolve iodine (1.2 eq) in anhydrous THF.
-
Add the iodine solution dropwise to the reaction mixture at -78 °C.
-
Stir the reaction at -78 °C for an additional 1-2 hours.
-
-
Workup:
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Wash the combined organic layers with saturated aqueous sodium thiosulfate solution (to remove excess iodine), followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
-
References
- BenchChem. (2025). A Comparative Guide to N-Protecting Groups for Indazoles: Boc vs.
- BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected NMR Peaks in Indazole Synthesis. BenchChem Technical Support.
- National Institutes of Health (NIH). (n.d.). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence.
- ResearchGate. (2025). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines.
- Narasimhan, S. (1984). Mechanism of aromatic lithiation reactions-Importance of steric factors. Indian Academy of Sciences.
- National Institutes of Health (NIH). (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- ChemicalBook. (2022). Indazole - Synthesis and Reactions as a Chemical Reagent. ChemicalBook.
- ResearchGate. (n.d.). Iodination reaction of commercial indazole.
- Bailey, W. F., & Longstaff, S. C. (2008). Optimization of Organolithium Reactions. Organic Process Research & Development.
- Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
- Reddit. (2023).
- Collman, J. P., Hegedus, L. S., Norton, J. R., & Finke, R. G. (1987). Principles and Applications of Organotransition Metal Chemistry. University Science Books.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- National Institutes of Health (NIH). (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
- Google Patents. (n.d.). Method for separating and purifying substituted indazole isomers.
- PubMed. (2005). Addition of n-butyllithium to an aldimine: role of chelation, aggregation, and cooperative solvation.
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Validation & Comparative
A Strategic Guide for C3 Functionalization: 1-Boc-3-Iodo-1H-Indazole vs. 1-Boc-3-Bromo-1H-Indazole
For researchers, scientists, and drug development professionals, the indazole core represents a "privileged scaffold," a recurring motif in a multitude of approved drugs and clinical candidates, particularly in oncology. The strategic functionalization at the 3-position is a critical step in tuning the pharmacological profile of these molecules. The choice of the C3-halogen handle—specifically between bromine and iodine—is a pivotal decision in any synthetic campaign, directly influencing reaction kinetics, catalyst selection, and overall efficiency. This guide provides an in-depth, data-driven comparison of 1-Boc-3-iodo-1H-indazole and 1-Boc-3-bromo-1H-indazole to empower you with the insights needed for rational synthetic design.
The Decisive Factor: A Tale of Two Carbon-Halogen Bonds
The fundamental difference governing the reactivity of these two building blocks lies in the inherent properties of the carbon-halogen bond. The carbon-iodine (C-I) bond is significantly longer and weaker than the carbon-bromine (C-Br) bond.[1][2] This is a direct consequence of iodine's larger atomic radius and lower electronegativity compared to bromine.
This disparity in bond strength is the primary determinant of their performance in palladium-catalyzed cross-coupling reactions. The oxidative addition of the aryl halide to the Pd(0) catalyst is the first and often rate-limiting step of the catalytic cycle.[3] The lower bond dissociation energy of the C-I bond facilitates a much faster rate of oxidative addition, rendering this compound the more reactive substrate in most scenarios.[1]
Table 1: Core Physicochemical and Reactivity Properties
| Property | 1-Boc-3-bromo-1H-indazole | This compound | Rationale / Implication |
| Molecular Weight | ~297.15 g/mol [4] | ~344.15 g/mol | Affects reagent stoichiometry calculations. |
| Appearance | Off-white to pink solid[5] | Pale yellow crystalline solid[6] | The iodo-indazole can be more susceptible to discoloration from light. |
| C-X Bond Dissociation Energy | ~285 kJ/mol (~68 kcal/mol)[2] | ~213 kJ/mol (~51 kcal/mol)[2] | The weaker C-I bond leads to faster oxidative addition and higher reactivity. |
| Relative Reactivity in Pd Coupling | Good | Excellent | I > Br > Cl is the established reactivity order for oxidative addition.[1] |
Head-to-Head in the Trenches: Performance in Key Cross-Coupling Reactions
The true value of these reagents is demonstrated in their application. Below, we compare their performance in three of the most indispensable transformations in modern drug discovery.
Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation
The Suzuki-Miyaura reaction is the gold standard for constructing biaryl and heteroaryl-aryl linkages.[3] While both indazoles are competent substrates, the iodo derivative offers significant advantages in terms of reaction mildness and efficiency.
This compound frequently allows for the use of less active, more user-friendly catalysts like Pd(PPh₃)₄ and weaker inorganic bases, often at lower temperatures and with shorter reaction times.[7][8][9] The bromo analogue, while robust, may necessitate more sophisticated and air-sensitive biarylphosphine ligands, stronger bases, and higher temperatures to achieve comparable yields, especially with challenging boronic acid partners.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol is a representative starting point, leveraging the high reactivity of the iodide.
-
Reaction Setup: To a flame-dried microwave vial or Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and sodium carbonate (Na₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the vessel and purge with argon or nitrogen for 10-15 minutes.
-
Solvent and Catalyst Addition: Add a degassed solvent mixture of DME/water (2:1). To this suspension, add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%).
-
Reaction: Heat the mixture to 80 °C with vigorous stirring. Monitor progress by TLC or LC-MS. Reactions are often complete within 1-6 hours.[9]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Suzuki Coupling Experimental Workflow
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
Sonogashira Coupling: Forging C(sp²)-C(sp) Bonds
The Sonogashira coupling is the premier method for installing alkyne functionalities.[10][11] Here, the reactivity difference between the iodo and bromo indazoles is even more stark. This compound is an excellent substrate for copper-free Sonogashira conditions.[12][13] This is a significant process advantage, as eliminating the copper(I) co-catalyst prevents the formation of undesired alkyne homocoupling (Glaser coupling) byproducts, which simplifies purification dramatically.[14][15]
Conversely, 1-Boc-3-bromo-1H-indazole almost invariably requires both palladium and copper(I) catalysis, often at elevated temperatures, to achieve efficient coupling.[10]
Table 2: Comparative Sonogashira Coupling Conditions
| Parameter | This compound | 1-Boc-3-bromo-1H-indazole |
| Typical Conditions | Copper-Free[12] | Copper(I) Co-catalyzed[10] |
| Catalyst System | PdCl₂(PPh₃)₂ / Amine Base | PdCl₂(PPh₃)₂ / CuI / Amine Base |
| Temperature | Room Temperature to 70 °C[9] | 70 °C to 100 °C |
| Key Advantage | Avoids alkyne homocoupling, simpler purification.[14] | Lower cost of starting material. |
Buchwald-Hartwig Amination: The Gateway to C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for constructing the aryl-amine bonds prevalent in pharmaceuticals.[16][17] The choice of halide in this context is more nuanced. While the C-I bond's reactivity is an asset, it can sometimes be a liability. With highly electron-rich, bulky phosphine ligands (essential for activating the N-H bond), the arylpalladium(II) iodide intermediate can be prone to side reactions.[18]
In some cases, the greater stability of the arylpalladium(II) bromide complex formed from 1-Boc-3-bromo-1H-indazole can lead to a cleaner reaction profile and higher yields, albeit requiring a more active (and often more expensive) catalyst system and a stronger base (e.g., NaOt-Bu, LHMDS).[19][20] Therefore, while the iodo-indazole is a good starting point, the bromo-indazole should not be discounted, especially if initial trials with the iodide prove problematic.
Practical Considerations: Stability, Storage, and Cost
Beyond reactivity, practical laboratory considerations are important. Aryl iodides, including this compound, are generally more sensitive to light and can decompose over time, often evidenced by a darkening color. For this reason, it is best stored in an amber vial, in a cool, dark place, and preferably under an inert atmosphere for long-term stability. 1-Boc-3-bromo-1H-indazole is typically more robust and less demanding in its storage requirements.[5] From a cost perspective, aryl bromides are often, though not always, less expensive than their iodide counterparts.
Strategic Recommendations: Making the Right Choice
The selection of this compound versus its bromo analogue is a strategic decision that balances reactivity, cost, and reaction sensitivity.
Choose this compound when:
-
Mild conditions are critical to preserve sensitive functional groups elsewhere in the molecule.
-
Rapid reaction optimization and high throughput are priorities in a discovery setting.
-
The planned transformation is a Sonogashira coupling , where a copper-free protocol is highly desirable.
-
You are coupling with a less reactive nucleophile (e.g., a sterically hindered or electron-poor boronic acid).
Choose 1-Boc-3-bromo-1H-indazole when:
-
Cost and scale are primary considerations for a process chemistry route.
-
Long-term storage stability is a logistical advantage.
-
Initial trials with the iodo-analogue in a Buchwald-Hartwig amination lead to side products , suggesting the need for a more stable intermediate.
-
The coupling partner is highly reactive , and the attenuated reactivity of the bromide offers better control.
The Palladium Catalytic Cycle
Caption: A simplified representation of the palladium catalytic cycle for cross-coupling reactions.
By understanding the fundamental principles of reactivity and considering the practical aspects of each reagent, you can make an informed, strategic choice that accelerates your path to novel indazole-based therapeutics.
References
- Title: Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. Source:The Journal of Organic Chemistry. URL:[Link]
- Title: Buchwald–Hartwig amin
- Title: Buchwald-Hartwig Amination. Source:Chemistry LibreTexts. URL:[Link]
- Title: Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent. Source:PubMed Central. URL:[Link]
- Title: Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes (Presentation).
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- Title: Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by a New Biheteroarylphosphine Ligand. Source:eScholarship, University of California. URL:[Link]
- Title: Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Source:Organic Letters. URL:[Link]
- Title: Copper-free Sonogashira cross-coupling reactions: an overview. Source:RSC Advances. URL:[Link]
- Title: Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles With Pinacol Vinyl Boron
- Title: Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradi
- Title: Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradi
- Title: The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling. Source:MDPI. URL:[Link]
- Title: Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction.
- Title: 6-Bromo-1H-indazole, N1-BOC protected. Source:PubChem. URL:[Link]
- Title: Buchwald-Hartwig Cross-Coupling. Source:J&K Scientific LLC. URL:[Link]
- Title: Preparation of sec and tert amines by Buchwald-Hartwig Amination.
- Title: Suzuki Cross-coupling Reaction procedure. Source:Rose-Hulman Institute of Technology. URL:[Link]
- Title: Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles...
- Title: Sonogashira Coupling Reaction with Diminished Homocoupling. Source:Organic Letters. URL:[Link]
- Title: Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Source:Thieme. URL:[Link]
- Title: C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Source:Archive ouverte HAL. URL:[Link]
- Title: The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling...
- Title: Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. Source:PubMed Central. URL:[Link]
- Title: Sonogashira coupling. Source:Wikipedia. URL:[Link]
- Title: Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst... Source:PubMed Central. URL:[Link]
- Title: Sonogashira Coupling. Source:Organic Chemistry Portal. URL:[Link]
- Title: 1H-Indazole. Source:PubChem. URL:[Link]
- Title: 1H-Indazole-3-carboxamide. Source:PubChem. URL:[Link]
- Title: Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides.
- Title: What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? Source:Quora. URL:[Link]
- Title: 1H-indazoles (synonyms). Source:Science of Synthesis. URL:[Link]
- Title: 1-Boc-3-iodoazetidine. Source:ChemBK. URL:[Link]
- Title: C-C bond dissociation energy. Source:Chemistry Stack Exchange. URL:[Link]
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A Comparative Guide to the Structural Validation of Novel Derivatives from 1-Boc-3-Iodo-1H-indazole
The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, serving as the structural core for numerous therapeutic agents, including potent kinase inhibitors used in oncology.[1][2] The functionalization of this privileged heterocycle is key to developing novel drug candidates. 1-Boc-3-iodo-1H-indazole, in particular, is a versatile and highly valuable starting material, enabling the introduction of diverse molecular fragments at the C-3 position through powerful cross-coupling reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings.[3][4][5][6][7]
This guide provides a comprehensive comparison of the essential analytical techniques required to rigorously validate the structure of novel derivatives synthesized from this compound. We will move beyond a simple listing of methods to explain the causality behind experimental choices, presenting a self-validating workflow that builds an irrefutable case for a molecule's structure, from its elemental composition to its precise three-dimensional arrangement.
A Self-Validating Workflow for Structural Elucidation
A robust validation strategy is not reliant on a single technique but is a logical, multi-step process where each method provides orthogonal data that corroborates the others. The workflow begins with a broad confirmation of mass and formula, proceeds to a detailed mapping of the atomic framework, and culminates, when necessary, with the definitive determination of the absolute 3D structure.
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- 3. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
Navigating Indazole Synthesis: A Comparative Guide to Alternatives for 1-Boc-3-Iodo-1H-indazole
The indazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents, including Pazopanib, a potent tyrosine kinase inhibitor.[1] Traditionally, the functionalization of the indazole ring, particularly at the C3-position, has heavily relied on precursors like 1-Boc-3-iodo-1H-indazole. This building block, while effective in cross-coupling reactions, necessitates a multi-step synthesis and the use of expensive and often sensitive organometallic reagents.[2][3]
This guide provides an in-depth comparison of modern, alternative synthetic strategies that bypass the need for pre-functionalized iodo-indazoles. We will explore the mechanistic underpinnings, compare experimental outcomes, and provide detailed protocols for researchers, scientists, and drug development professionals seeking more efficient, atom-economical, and versatile routes to this privileged heterocycle.
The Limitations of the Iodide-First Approach
While the Suzuki, Heck, and Sonogashira coupling reactions of this compound are well-established, this pathway is not without its drawbacks. The synthesis of the starting material itself involves protection and iodination steps.[2] Furthermore, the subsequent coupling reactions often require stringent anhydrous conditions and stoichiometric amounts of organometallic reagents, which can limit functional group tolerance and generate significant metallic waste.
This guide will focus on three major classes of alternative methodologies that construct the indazole core with inherent C3-functionality or provide a more direct path to its elaboration:
-
Transition-Metal-Catalyzed C-H Activation and Annulation
-
[3+2] Dipolar Cycloaddition Reactions
-
Metal-Free Intramolecular Electrophilic Amination
Transition-Metal-Catalyzed C-H Activation/Annulation: A Paradigm Shift
One of the most powerful modern strategies involves the transition-metal-catalyzed reaction of readily available starting materials, such as azobenzenes or aryl hydrazones, with various coupling partners.[1][4][5] This approach forges the N-N bond and functionalizes the C3 position in a single, convergent operation, often with high regioselectivity.
Mechanism and Key Advantages
These reactions typically proceed via a C-H activation mechanism directed by a nitrogen-containing functional group (e.g., azo or hydrazone). A transition metal catalyst, commonly rhodium(III) or palladium(II), coordinates to the directing group and facilitates the cleavage of a proximal C-H bond on the aryl ring.[6][7] This generates a metallacyclic intermediate that can then react with a coupling partner, such as an aldehyde or an alkyne, leading to the formation of the indazole ring after reductive elimination and aromatization.
The primary advantages of this strategy are:
-
Atom Economy: Avoids the installation and subsequent removal of a halogen activating group.
-
Step Economy: Often combines C-N and C-C bond formation in a single pot.
-
Versatility: A wide range of coupling partners can be employed to introduce diverse C3-substituents.
Caption: Generalized workflow for Rh(III)-catalyzed indazole synthesis.
Comparative Performance
| Strategy | Catalyst System | Starting Materials | Typical Yields | Key Advantages | Ref. |
| Rh(III)-Catalyzed C-H/C-H Cross-Coupling | [CpRhCl₂]₂, Cu(OAc)₂ | Aldehyde Phenylhydrazones | 60-90% | High functional group tolerance, scalable. | [6] |
| Rh(III)/Cu(II)-Catalyzed [4+1] Annulation | [CpRhCl₂]₂, Cu(OAc)₂, AgSbF₆ | Azobenzenes, α-carbonyl sulfoxonium ylides | 50-85% | Access to 3-acyl-2H-indazoles. | [5] |
| Co(III)-Catalyzed C-H Addition | Cationic Co(III) Catalyst | Azobenzenes, Aldehydes | 70-95% | Cost-effective metal, operationally simple. | [8] |
Representative Experimental Protocol: Rh(III)-Catalyzed Synthesis of 1H-Indazoles[6]
-
To an oven-dried Schlenk tube, add the aldehyde phenylhydrazone (0.2 mmol, 1.0 equiv.), [Cp*RhCl₂]₂ (3.1 mg, 0.005 mmol, 2.5 mol%), and Cu(OAc)₂ (72.6 mg, 0.4 mmol, 2.0 equiv.).
-
Evacuate and backfill the tube with oxygen (using a balloon) three times.
-
Add 2.0 mL of anhydrous 1,2-dichloroethane (DCE) via syringe.
-
Stir the reaction mixture at 100 °C for 12-24 hours, monitoring by TLC.
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 1H-indazole product.
[3+2] Dipolar Cycloaddition: Building the Ring from Acyclic Precursors
This elegant strategy involves the reaction of a 1,3-dipole with a dipolarophile to construct the five-membered indazole ring. A particularly effective modern variant is the reaction of in situ generated arynes with diazo compounds.[9][10][11] This method provides direct access to C3-substituted indazoles.
Mechanism and Key Advantages
Arynes, highly reactive intermediates, are typically generated in situ from precursors like 2-(trimethylsilyl)aryl triflates upon treatment with a fluoride source (e.g., CsF or TBAF).[12] These arynes then readily undergo a [3+2] cycloaddition with a diazo compound, which can be generated from sources like N-tosylhydrazones.[9] The reaction is often rapid and proceeds under mild conditions.
Key advantages include:
-
High Convergence: Two simple fragments are combined to rapidly build complexity.
-
Mild Conditions: Reactions are often performed at or below room temperature.
-
Predictable Regioselectivity: The substitution pattern on the aryne precursor dictates the final substitution on the indazole's benzene ring.
Caption: Key steps in the synthesis of indazoles via aryne cycloaddition.
Comparative Performance
| Strategy | Dipole Source | Dipolarophile Source | Typical Yields | Key Advantages | Ref. |
| Aryne + N-Tosylhydrazones | N-Tosylhydrazones (in situ diazo) | 2-(TMS)aryl triflates | 60-85% | Readily available, stable, and inexpensive starting materials. | [9] |
| Aryne + α-Diazomethylphosphonates | α-Diazomethylphosphonates | 2-(TMS)aryl triflates | >90% | Excellent yields, tunable reactivity based on phosphoryl group. | [10] |
| Aryne + Sydnones | Sydnones | 2-(TMS)aryl triflates | 70-95% | Rapid, excellent selectivity for 2H-indazoles, decarboxylative. | [12][13] |
Representative Experimental Protocol: Synthesis from Arynes and N-Tosylhydrazones[9]
-
To a mixture of the N-tosylhydrazone (0.6 mmol, 1.5 equiv.) and CsF (1.2 mmol, 3.0 equiv.) in a sealed tube, add 5 mL of anhydrous acetonitrile.
-
Stir the mixture at room temperature for 10 minutes.
-
Add a solution of the 2-(trimethylsilyl)aryl triflate (0.4 mmol, 1.0 equiv.) in 3 mL of acetonitrile.
-
Heat the reaction mixture at 60 °C for 12 hours.
-
After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash chromatography on silica gel to yield the 3-substituted indazole.
Metal-Free Intramolecular Electrophilic Amination: A Greener Alternative
For researchers seeking to avoid transition metals entirely, intramolecular electrophilic amination of 2-aminophenyl ketoximes presents a compelling alternative.[14][15] This method relies on the activation of an oxime hydroxyl group, followed by nucleophilic attack from the ortho-amino group to close the indazole ring.
Mechanism and Key Advantages
The synthesis begins with readily available 2-aminoacetophenones or benzophenones, which are converted to their corresponding oximes. The key step is the activation of the oxime oxygen, typically with an agent like methanesulfonyl chloride (MsCl). This transforms the hydroxyl group into a good leaving group. An intramolecular nucleophilic attack by the aniline nitrogen then occurs, followed by dehydration to yield the aromatic indazole ring.
The main advantages are:
-
Metal-Free: Avoids metal contamination in the final product, which is critical for pharmaceutical applications.
-
Mild Conditions: Reactions are typically run at or below room temperature.
-
High Yields: This method often provides excellent yields with broad functional group tolerance.[14]
Caption: Metal-free synthesis of indazoles via electrophilic amination.
Comparative Performance
| Strategy | Activating Agent | Starting Materials | Typical Yields | Key Advantages | Ref. |
| Electrophilic Amination | Methanesulfonyl Chloride (MsCl) | 2-Aminophenyl Ketoximes | 85-95% | Metal-free, mild conditions, scalable, high yields. | [14][16] |
Representative Experimental Protocol: Metal-Free Synthesis of 1H-Indazoles[16]
-
Dissolve the 2-aminophenyl ketoxime (1.0 mmol, 1.0 equiv.) in dichloromethane (5 mL) in a round-bottom flask.
-
Add triethylamine (0.21 mL, 1.5 mmol, 1.5 equiv.) and cool the solution to 0 °C in an ice bath.
-
Add methanesulfonyl chloride (0.09 mL, 1.2 mmol, 1.2 equiv.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash chromatography on silica gel to afford the pure 1H-indazole.
Conclusion and Future Outlook
The synthesis of functionalized indazoles has evolved significantly beyond the classical reliance on halogenated precursors like this compound. Transition-metal-catalyzed C-H activation offers a highly efficient and convergent route, enabling the rapid construction of complex indazoles from simple starting materials.[4][17] For applications demanding mild conditions and high convergence, [3+2] cycloaddition reactions with arynes provide an excellent alternative.[11] Finally, for pharmaceutical syntheses where metal contamination is a primary concern, the metal-free intramolecular electrophilic amination strategy stands out for its simplicity, high yields, and environmentally benign nature.[14]
The choice of reagent and strategy will ultimately depend on the specific target molecule, desired functional group tolerance, and scalability requirements. By understanding the principles and practicalities of these modern alternatives, researchers can select the most appropriate and efficient pathway to access this vital heterocyclic scaffold.
References
- Title: Transition‐Metal‐Catalyzed Syntheses of Indazoles. Source: Wiley Online Library URL:[Link]
- Title: Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones. Source: Organic Letters URL:[Link]
- Title: Two-Step Synthesis of 2H-Indazoles via C–H Activation of Azobenzenes. Source: Organic Letters URL:[Link]
- Title: Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives.
- Title: Synthesis of 2H-Indazoles by the [3+2] Cycloaddition of Arynes and Sydnones.
- Title: Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Deriv
- Title: Switchable Synthesis of 3-Substituted 1H-Indazoles and 3,3-Disubstituted 3H-Indazole-3-phosphonates Tuned by Phosphoryl Groups. Source: The Journal of Organic Chemistry URL:[Link]
- Title: Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes. Source: The Journal of Organic Chemistry URL:[Link]
- Title: Rh(iii)-catalyzed double C–H activation of aldehyde hydrazones: a route for functionalized 1H-indazole synthesis.
- Title: Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture.
- Title: Indazole – an emerging privileged scaffold: synthesis and its biological significance.
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- Title: Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. Source: Bentham Science URL:[Link]
- Title: Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes.
- Title: Synthesis and Photophysical Properties of 3-Substituted-1H-Indazoles: A Pd-Catalyzed Double C–N Bond Formation Strategy via 1,6-Conjugate Addition.
- Title: 2H-Indazole synthesis. Source: Organic Chemistry Portal URL:[Link]
- Title: (PDF) Transition‐Metal‐Catalyzed Syntheses of Indazoles.
- Title: The Preparation of Indazoles Via Metal Free Intramolecular Electrophilic Amination of 2‐Aminophenyl Ketoximes (2012). Source: SciSpace URL:[Link]
- Title: A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction.
- Title: The Preparation of Indazoles Via Metal Free IntramolecularElectrophilic Amination of 2-Aminophenyl Ketoximes.
- Title: C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Source: HAL Open Science URL:[Link]
- Title: Efficient synthesis of new 3-heteroaryl-1-functionalized 1H-indazoles.
- Title: Methods for preparing indazole compounds.
- Title: Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1 H -Indazoles.
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A Comparative Guide to the Strategic Advantages of the Boc Protecting Group in 3-Iodo-1H-Indazole Reactions
For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds like 1H-indazole is a cornerstone of modern medicinal chemistry.[1][2][3] The 3-iodo-1H-indazole derivative, in particular, serves as a versatile building block for introducing molecular complexity via palladium-catalyzed cross-coupling reactions.[4][5] However, the acidic N-H proton of the indazole ring presents a significant challenge, often leading to undesired side reactions, poor regioselectivity, and diminished yields.[3][6]
This guide provides an in-depth, objective comparison of the tert-butyloxycarbonyl (Boc) protecting group against common alternatives in the context of 3-iodo-1H-indazole chemistry. We will explore the causality behind its advantages, supported by experimental data, and provide validated protocols to empower your synthetic strategies.
The Critical Role of N-Protection in Indazole Chemistry
The indazole nucleus possesses two nitrogen atoms (N-1 and N-2) that can be alkylated or arylated.[3] In cross-coupling reactions, the unprotected N-H group can compete with the intended C-I bond transformation, leading to complex product mixtures.[7] Protecting this nitrogen is therefore not merely a procedural step but a critical strategic decision that dictates the outcome of the synthesis. The choice of protecting group profoundly impacts solubility, stability, reactivity, and the conditions required for its eventual removal.[8]
The Boc group has emerged as a preeminent choice for indazole protection due to its unique combination of stability, ease of introduction, and versatile, mild deprotection options.[8][9]
Key Advantages of the Boc Group in 3-Iodo-1H-Indazole Reactions
-
Facile Introduction and Enhanced Solubility : The Boc group is readily introduced onto the indazole nitrogen using di-tert-butyl dicarbonate ((Boc)₂O) with a base like triethylamine (TEA) and a catalyst such as 4-(dimethylamino)pyridine (DMAP), often achieving high yields.[10] The resulting N-Boc-3-iodo-1H-indazole exhibits significantly improved solubility in common organic solvents used for cross-coupling reactions (e.g., dioxane, toluene, THF) compared to the often poorly soluble unprotected parent compound.
-
Robust Stability and Orthogonality : The Boc group is stable to a wide range of non-acidic conditions, including mild bases, nucleophiles, and catalytic hydrogenation.[8][11] This stability makes it compatible with numerous subsequent transformations and orthogonal to other common protecting groups like Fmoc (base-labile) and Cbz (hydrogenolysis-labile), allowing for selective deprotection in complex molecules.[11]
-
Prevention of Competing N-Arylation : In palladium-catalyzed reactions, the primary function of the Boc group is to prevent the undesired N-arylation of the indazole ring, thereby directing the reaction exclusively to the C-3 iodo position. This ensures cleaner reaction profiles and higher yields of the desired C-C or C-N coupled products.[4][12]
-
Mild and Flexible Deprotection : The key advantage of the Boc group is its lability under acidic conditions.[8][11] It can be efficiently cleaved using reagents like trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane, often at room temperature.[13] This mild removal is crucial for substrates containing other acid-sensitive functional groups. Furthermore, non-acidic deprotection methods, such as using sodium methoxide in methanol, are also available, adding to its versatility.[8]
-
Unique Concomitant Deprotection in Cross-Coupling : A significant and strategic advantage observed in Suzuki-Miyaura reactions is the ability of the Boc group to undergo concomitant (in-situ) deprotection under microwave heating conditions.[10] This streamlines the synthetic sequence by combining the C-C bond formation and deprotection into a single, high-yield step, directly affording the 3-aryl-1H-indazole.[10] This is a notable improvement over thermal conditions, which often fail to yield the product, and surpasses other groups like p-tosyl that may also deprotect but with significantly lower yields.[10]
Performance Comparison of N-Protecting Groups for 3-Iodo-1H-Indazole
The selection of an optimal N-protecting group is contingent on the planned synthetic route, required stability, and desired deprotection strategy. The table below compares the Boc group with other common alternatives.
| Protecting Group | Abbreviation | Typical Introduction Reagents | Typical Deprotection Conditions | Stability Profile | Key Features & Considerations |
| tert-Butyloxycarbonyl | Boc | (Boc)₂O, TEA, DMAP[8][10] | Strong Acid (TFA, HCl); Specific basic conditions (NaOMe/MeOH)[8] | Stable to hydrogenolysis and mild base. Labile to strong acid. | Excellent choice. Versatile, mild removal options. Enables unique concomitant deprotection/coupling reactions.[10] |
| Benzyl | Bn | BnBr, NaH or K₂CO₃[8] | Catalytic Hydrogenolysis (H₂, Pd/C)[8] | Stable to acid and base. | Removal by hydrogenolysis is clean but incompatible with reducible groups (alkenes, alkynes, nitro). |
| Trityl | Trt | TrCl, Et₃N[8] | Mild Acid (e.g., dilute TFA, formic acid) | Very acid-labile. Stable to base and hydrogenolysis. | Bulky group that can influence reactivity. Its high acid sensitivity may limit its use in some multi-step syntheses. |
| Tosyl | Ts | TsCl, Pyridine[8] | Reductive Cleavage (e.g., Mg/MeOH, SmI₂) | Very stable to both acidic and basic conditions. | Harsh removal conditions limit its application. Significantly reduces the nucleophilicity of the indazole nitrogen.[8] |
| 2-(Trimethylsilyl)ethoxymethyl | SEM | SEM-Cl, NaH[8] | Fluoride sources (TBAF); Strong Acid (HCl) | Stable to a wide range of conditions. | Removal with fluoride is mild and selective, but the reagent can be costly. |
Experimental Data: Suzuki-Miyaura Coupling of 3-Iodo-1H-Indazole Derivatives
The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation and serves as an excellent benchmark for comparing the performance of protected 3-iodoindazoles.[1][4][14]
| Entry | N-Protecting Group | Boronic Acid | Catalyst / Base / Solvent | Conditions | Product / Yield (%) | Key Finding / Reference |
| 1 | Boc | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ / Dioxane, H₂O | Microwave, 150 °C, 15 min | 3-(4-Methoxyphenyl)-1H-indazole / 99% | Demonstrates highly efficient coupling with concomitant Boc deprotection under microwave conditions.[10] |
| 2 | Boc | 3-Pyridinylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ / Dioxane, H₂O | Microwave, 150 °C, 15 min | 3-(3-Pyridinyl)-1H-indazole / 95% | High tolerance for heteroaromatic coupling partners.[10] |
| 3 | Boc | 2-Furanboronic acid | PdCl₂(dppf) / K₂CO₃ / BMImBF₄, H₂O | 110 °C, 12 h | tert-butyl 3-(2-furyl)-1H-indazole-1-carboxylate / 95% | Excellent yield under thermal conditions in an ionic liquid, with the Boc group remaining intact.[4] |
| 4 | None (Unprotected) | Pinacol vinyl boronate | Pd(dppf)Cl₂ / K₂CO₃ / Dioxane, H₂O | Microwave, 150 °C, 10 min | 3-Vinyl-1H-indazole / 85% | Shows that unprotected coupling is possible for some substrates, particularly vinyl boronate, avoiding a protection/deprotection sequence.[15] |
| 5 | Boc (with nitro group) | Phenylboronic acid | Pd(dppf)Cl₂ / K₂CO₃ / Dioxane, H₂O | Microwave, 150 °C, 10 min | 3-Iodo-5-nitro-1H-indazole / 86% | With a strong electron-withdrawing group, the Boc group becomes highly labile, leading to deprotection without coupling.[15] |
Analysis of Experimental Data: The data clearly illustrates the superior performance of the N-Boc protecting group, particularly under microwave-assisted Suzuki conditions where it facilitates a streamlined coupling/deprotection sequence to afford the desired NH-indazole in excellent yields (Entries 1 & 2).[10] While thermal conditions can also be effective, they may leave the Boc group intact, requiring a separate deprotection step (Entry 3).[4] It is also critical to consider the substrate's electronic properties; strong electron-withdrawing groups can render the N-Boc group too labile, leading to premature deprotection and failure of the coupling reaction (Entry 5).[15]
Validated Experimental Protocols
The following protocols are generalized and may require optimization for specific substrates. Reaction progress should be monitored by TLC or LC-MS.[16]
Protocol 1: N-Boc Protection of 3-Iodo-1H-indazole
This procedure reliably installs the Boc group on the indazole nitrogen, yielding a mixture of N-1 and N-2 isomers which are often used collectively in subsequent reactions or separated if regiochemical purity is required.
-
Reagents & Materials:
-
3-Iodo-1H-indazole (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equiv)
-
Triethylamine (TEA) (1.5 equiv)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 equiv)
-
Dichloromethane (DCM), anhydrous
-
-
Step-by-Step Procedure:
-
To a stirred solution of 3-iodo-1H-indazole in anhydrous DCM at 0 °C, add TEA, DMAP, and (Boc)₂O sequentially.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction with the addition of saturated aqueous NH₄Cl solution.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford tert-butyl 3-iodo-1H-indazole-1-carboxylate. A typical yield is >90%.[10]
-
Protocol 2: Microwave-Assisted Suzuki Coupling & Concomitant Deprotection
This protocol leverages the unique properties of the Boc group to achieve C-C bond formation and deprotection in a single, efficient operation.
-
Reagents & Materials:
-
tert-butyl 3-iodo-1H-indazole-1-carboxylate (1.0 equiv)
-
Aryl or heteroarylboronic acid (2.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
2M Aqueous Sodium Carbonate (Na₂CO₃) solution
-
1,4-Dioxane
-
-
Step-by-Step Procedure:
-
In a heavy-walled microwave reaction tube, combine the N-Boc-3-iodoindazole, boronic acid, and Pd(PPh₃)₄.
-
Add 1,4-dioxane and the 2M Na₂CO₃ solution (typically a 4:1 or 3:1 ratio of dioxane:water).
-
Seal the tube and place it in a microwave reactor. Irradiate the mixture at 150 °C for 15-20 minutes.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the layers and extract the aqueous phase twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the desired 3-aryl-1H-indazole. Isolated yields are often >80%.[10]
-
Protocol 3: Standard Acid-Mediated N-Boc Deprotection
This is the standard procedure for removing the Boc group when it is desired to isolate the N-Boc protected coupled product first.
-
Reagents & Materials:
-
N-Boc protected indazole (1.0 equiv)
-
Trifluoroacetic acid (TFA) (10-20 equiv) or 4M HCl in 1,4-dioxane
-
Dichloromethane (DCM)
-
-
Step-by-Step Procedure:
-
Dissolve the N-Boc protected indazole in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA dropwise. Alternatively, add a solution of 4M HCl in dioxane.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours, monitoring by TLC.
-
Once the reaction is complete, carefully concentrate the mixture under reduced pressure.
-
Redissolve the residue in an appropriate solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ solution to neutralize the acid.
-
Wash with brine, dry over Na₂SO₄, and concentrate to yield the deprotected indazole.
-
Visualization of Workflows
The following diagrams illustrate the synthetic logic and workflows discussed.
Caption: Synthetic pathways for 3-aryl-1H-indazoles.
Caption: Decision matrix for selecting an N-protecting group.
Conclusion
The tert-butyloxycarbonyl (Boc) group offers a powerful and versatile tool for the strategic manipulation of 3-iodo-1H-indazole. Its primary advantages—robust stability, mild and flexible removal conditions, and the unique ability to facilitate streamlined coupling and deprotection reactions—make it a superior choice for many synthetic campaigns. While alternative protecting groups have their place, the balance of features offered by the Boc group provides a reliable and efficient pathway to complex indazole derivatives, accelerating research and development in medicinal chemistry.
References
- BenchChem. (2025). A Comparative Guide to N-Protecting Groups for Indazoles: Boc vs.
- MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. [Link]
- Lindsley, C. W., et al. (2011). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. NIH Public Access. [Link]
- ResearchGate. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. [Link]
- BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 4-Iodo-3-methyl-1H-indazole.
- BenchChem. (2025). comparing reactivity of 4-Iodo-3-methyl-1H-indazole with other iodoindazoles.
- Thakur, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- Sammelson, R. E., et al. (2009). One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles.
- Jinxiang Chemical. (2025).
- Buchwald, S. L., et al. (2021). Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis.
- Beilstein Journals. (2015). EXPERIMENTAL PROCEDURES. [Link]
- ResearchGate. (2022). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]
- Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
- Giraud, F., Anizon, F., & Moreau, P. (2020). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. [Link]
- Google Patents. (2006). Methods for preparing indazole compounds.
- ResearchGate. (2014). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. [Link]
- Arkivoc. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. [Link]
- Gunanathan, C., et al. (2021). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
- Royal Society of Chemistry. (2021). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
- MDPI. (2018).
- MDPI. (2018). Reaction between Indazole and Pd-Bound Isocyanides—A Theoretical Mechanistic Study. [Link]
- ResearchGate. (2018). Reaction between Indazole and Pd-Bound Isocyanides—A Theoretical Mechanistic Study. [Link]
- BenchChem. (2025). advantages of using a Boc protecting group over other amine protecting groups.
- BenchChem. (2025). Technical Support Center: Large-Scale Synthesis of 4-Iodo-3-methyl-1H-indazole.
- Organic Syntheses. (2020). Preparation of 1H-Indazole-3-carbonitrile. [Link]
- NIH National Library of Medicine. (2021).
- BenchChem. (2025). Technical Support Center: Synthesis of 4-Iodo-3-methyl-1H-indazole.
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A Comparative Guide to Palladium Catalysts for the Functionalization of 1-Boc-3-Iodo-1H-Indazole
Introduction: The Strategic Importance of 1-Boc-3-Iodo-1H-Indazole in Modern Drug Discovery
The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its functionalization, particularly at the C-3 position, allows for the exploration of chemical space to develop novel drug candidates with enhanced potency and selectivity. This compound stands out as a key building block in this endeavor. The Boc (tert-butyloxycarbonyl) protecting group on the indazole nitrogen prevents unwanted side reactions and enhances solubility, while the iodine atom at the C-3 position serves as a versatile handle for palladium-catalyzed cross-coupling reactions.[2] This guide provides a comparative analysis of various palladium catalysts for three of the most powerful C-C bond-forming reactions: the Suzuki-Miyaura, Heck, and Sonogashira couplings, utilizing this compound as the electrophilic partner. Our focus is to provide researchers, scientists, and drug development professionals with the experimental data and mechanistic insights necessary to make informed decisions in catalyst selection for their synthetic campaigns.
The Crucial Role of N-Protection
Before delving into the specific cross-coupling reactions, it is imperative to address the significance of the Boc protecting group. For many palladium-catalyzed reactions involving 3-iodoindazoles, N-protection is highly recommended, and in some cases, essential. The unprotected N-H of the indazole can interfere with the catalytic cycle, leading to catalyst inhibition and the formation of undesired byproducts.[2] The Boc group effectively mitigates these issues, ensuring cleaner and more efficient transformations.
Suzuki-Miyaura Coupling: A Robust Method for Biaryl Synthesis
The Suzuki-Miyaura reaction is a widely employed method for the formation of C(sp²)–C(sp²) bonds, offering mild reaction conditions and a broad tolerance of functional groups.[3] In the context of this compound, this reaction enables the introduction of a diverse array of aryl and heteroaryl moieties at the C-3 position.
Comparative Performance of Palladium Catalysts in the Suzuki-Miyaura Coupling
A systematic study by Jin et al. (2023) provides a direct comparison of several common palladium catalysts for the Suzuki-Miyaura coupling of 3-iodo-1H-indazole with various organoboronic acids. While the study focused on the N-H free indazole, the relative performance of the catalysts is instructive for the N-Boc protected analogue. Their findings, supplemented with data from other sources, are summarized below.
| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| PdCl₂(dppf) | dppf | Na₂CO₃ | Toluene/H₂O | 100 | 2 | 93 | [4] |
| PdCl₂(dtbpf) | dtbpf | Na₂CO₃ | Toluene/H₂O | 100 | 2 | 85 | [4] |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | 1,4-Dioxane/H₂O | 120 (MW) | 0.67 | 75-87 | [5] |
| Pd(OAc)₂ | None | Na₂CO₃ | Toluene/H₂O | 100 | 2 | 68 | [4] |
| PdCl₂ | None | Na₂CO₃ | Toluene/H₂O | 100 | 2 | 55 | [4] |
Analysis of Catalyst Performance:
The data clearly indicates that ferrocene-based divalent palladium complexes, such as PdCl₂(dppf) and PdCl₂(dtbpf), exhibit superior catalytic activity compared to simple palladium salts like Pd(OAc)₂ and PdCl₂.[4] This enhanced performance can be attributed to the electron-rich and sterically demanding nature of the dppf and dtbpf ligands. These ligands stabilize the palladium center, facilitate the rate-determining oxidative addition step, and promote the reductive elimination to afford the desired product.[6] Pd(PPh₃)₄ also demonstrates good to excellent yields, though often requiring microwave irradiation to achieve shorter reaction times.[5]
Experimental Protocol: Suzuki-Miyaura Coupling
The following protocol is a generalized procedure adapted from the literature for the Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid (1.2 equiv)
-
PdCl₂(dppf) (2 mol%)
-
Na₂CO₃ (2.0 equiv)
-
Toluene/Water (4:1)
Procedure:
-
To a reaction vessel, add this compound, the boronic acid, PdCl₂(dppf), and Na₂CO₃.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon).
-
Add the degassed toluene/water solvent mixture.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Suzuki-Miyaura Coupling Workflow.
Heck Reaction: Introducing Alkenyl Moieties
The Heck reaction is a powerful tool for the formation of C(sp²)–C(sp²) bonds via the coupling of an aryl or vinyl halide with an alkene.[7] For this compound, this reaction provides a direct route to 3-alkenyl-1H-indazoles, which are versatile intermediates for further synthetic transformations.
Comparative Performance of Palladium Catalysts in the Heck Reaction
While direct comparative studies for this compound are less common, the literature on related 3-iodoindazoles provides valuable insights into catalyst selection.
| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | 12 | Good | [8] |
| Pd(OAc)₂ | None | NaHCO₃ | DMF | 125 | 6 | Moderate | [8] |
| PdCl₂(dppf) | dppf | KOH | Dioxane | 100 | 12 | Good | [9] |
Analysis of Catalyst Performance:
The use of a phosphine ligand, such as triphenylphosphine (PPh₃) or dppf, is generally beneficial for the Heck reaction, often leading to higher yields and cleaner reactions compared to ligandless systems.[6][8] Pd(OAc)₂ is a commonly used and cost-effective palladium source. The choice of base and solvent also plays a crucial role in the reaction outcome.
Experimental Protocol: Heck Reaction
The following is a representative protocol for the Heck reaction with this compound.
Materials:
-
This compound
-
Alkene (e.g., methyl acrylate) (1.5 equiv)
-
Pd(OAc)₂ (5 mol%)
-
PPh₃ (10 mol%)
-
Et₃N (2.0 equiv)
-
DMF (N,N-Dimethylformamide)
Procedure:
-
In a sealed tube, dissolve this compound, the alkene, Pd(OAc)₂, and PPh₃ in DMF.
-
Add Et₃N to the mixture.
-
Seal the tube and heat the reaction mixture at 100 °C for 12 hours.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
After cooling, dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Caption: Heck Reaction Catalytic Cycle.
Sonogashira Coupling: Forging Carbon-Carbon Triple Bonds
The Sonogashira reaction provides an efficient pathway for the formation of a C(sp²)–C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[10] This reaction is particularly valuable for introducing alkynyl functionalities onto the indazole core, which can serve as versatile handles for further transformations, such as click chemistry or cyclization reactions.
Comparative Performance of Palladium Catalysts in the Sonogashira Coupling
The Sonogashira coupling typically employs a dual catalytic system of palladium and a copper(I) co-catalyst.
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 70 | 24-48 | Good | [11] |
| Pd(PPh₃)₄ / CuI | Et₃N | THF | Room Temp | 12 | High | [10][12] |
Analysis of Catalyst Performance:
The combination of a palladium catalyst with a copper(I) co-catalyst is standard for the Sonogashira reaction. PdCl₂(PPh₃)₂ and Pd(PPh₃)₄ are both effective palladium sources.[10][11] The use of a copper co-catalyst facilitates the transmetalation step, allowing the reaction to proceed under milder conditions. The choice of base, typically an amine like triethylamine, is also critical for the reaction's success.[11]
Experimental Protocol: Sonogashira Coupling
The following is a general procedure for the Sonogashira coupling of this compound.
Materials:
-
This compound
-
Terminal alkyne (1.1 equiv)
-
PdCl₂(PPh₃)₂ (5 mol%)
-
Copper(I) iodide (CuI) (10 mol%)
-
PPh₃ (10 mol%)
-
Et₃N (Triethylamine)
-
DMF (N,N-Dimethylformamide)
Procedure:
-
To a reaction vessel, add this compound, PdCl₂(PPh₃)₂, CuI, and PPh₃.
-
Evacuate and backfill the vessel with an inert gas.
-
Add DMF and triethylamine, followed by the terminal alkyne.
-
Heat the reaction mixture at 70 °C for 24-48 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with aqueous ammonium chloride solution and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
Sources
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- 3. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Pd-catalyzed intermolecular consecutive double Heck reaction “on water” under air: facile synthesis of substituted indenes - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide to HPLC and NMR Methods for Assessing the Purity of 1-Boc-3-Iodo-1H-indazole
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic intermediates like 1-Boc-3-iodo-1H-indazole is a cornerstone of reliable and reproducible research. This guide provides an in-depth comparison of two primary analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the theoretical underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis to guide the selection of the most appropriate technique for your specific needs.
Introduction to this compound and the Imperative of Purity
This compound is a valuable heterocyclic building block in medicinal chemistry and organic synthesis, frequently employed in the construction of more complex molecular architectures, including potent enzyme inhibitors.[1] The presence of impurities, which can arise from the synthetic route, can significantly impact the outcome of subsequent reactions, leading to lower yields, the formation of undesired byproducts, and complications in purification. Potential impurities may include regioisomers (e.g., other iodinated indazoles), unreacted starting materials, or byproducts from side reactions.[2][3] Therefore, rigorous purity assessment is not merely a quality control step but a critical component of the scientific process.
High-Performance Liquid Chromatography (HPLC): A High-Resolution Separation Technique
HPLC is a powerful chromatographic method that separates components of a mixture based on their differential interactions with a stationary phase and a liquid mobile phase.[4] For a compound like this compound, reversed-phase HPLC (RP-HPLC) is the most suitable and widely used mode.[5]
The "Why" Behind the HPLC Protocol
The goal of a well-developed HPLC method is to achieve baseline separation of the main peak (this compound) from all potential impurities.[6] This allows for accurate quantification of the purity, typically expressed as a percentage of the total peak area. The choice of column, mobile phase, and detection wavelength are critical parameters that are optimized to achieve this separation. A C18 column is a common choice for moderately polar compounds like our analyte.[5] The mobile phase, a mixture of an aqueous component (often with an acid modifier like formic acid to improve peak shape) and an organic solvent (like acetonitrile), is manipulated in a gradient to ensure that both early- and late-eluting impurities are resolved.
Experimental Protocol: RP-HPLC for this compound
Instrumentation and Materials:
-
HPLC system equipped with a UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
HPLC-grade acetonitrile, water, and formic acid
-
Volumetric flasks, pipettes, and autosampler vials
-
Reference standard of this compound (purity >99%)
Preparation of Solutions:
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
-
Standard Solution: Accurately weigh approximately 5 mg of the this compound reference standard and dissolve it in the diluent in a 50 mL volumetric flask to achieve a concentration of about 100 µg/mL.
-
Sample Solution: Prepare the sample solution of synthesized this compound at the same concentration as the standard solution using the diluent.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-20 min, 30-90% B; 20-25 min, 90% B; 25-26 min, 90-30% B; 26-30 min, 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Structural and Quantitative Tool
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.[7] For purity assessment, quantitative NMR (qNMR) is a highly accurate and direct method.[8][9] Unlike HPLC, which relies on the response factor of a detector, qNMR directly relates the integral of a signal to the number of protons giving rise to that signal.[8]
The "Why" Behind the qNMR Protocol
The principle of qNMR lies in comparing the integral of a specific, well-resolved proton signal from the analyte with the integral of a known amount of an internal standard.[10][11] The internal standard must be of high purity, stable, and have signals that do not overlap with those of the analyte.[10] For this compound, the singlet corresponding to the nine protons of the Boc group is an excellent choice for quantification due to its high intensity and typically clear region in the ¹H NMR spectrum.
Experimental Protocol: Quantitative ¹H NMR for this compound
Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆)
-
Internal standard of known purity (e.g., maleic acid)
-
Analytical balance
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a vial.[8]
-
Accurately weigh a known amount of the internal standard (e.g., 5-10 mg of maleic acid) into the same vial.
-
Dissolve the mixture in a precise volume of deuterated solvent (e.g., 0.75 mL of DMSO-d₆).
-
Transfer the solution to an NMR tube.
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantification, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.
-
Ensure a good signal-to-noise ratio by acquiring an adequate number of scans.
Data Processing and Purity Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate the well-resolved signal of the analyte (e.g., the Boc group singlet) and a well-resolved signal of the internal standard.
-
Calculate the purity using the following formula:[8]
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / m_analyte) * (m_std / M_std) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = Mass
-
P = Purity of the standard
-
"analyte" refers to this compound
-
"std" refers to the internal standard
-
Sources
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- 9. resolvemass.ca [resolvemass.ca]
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A Researcher's Guide to Confirming Regioselectivity in Reactions of 1-Boc-3-Iodo-1H-Indazole
For researchers, scientists, and professionals in drug development, the indazole scaffold is a cornerstone of modern medicinal chemistry. Its versatile structure is a key component in a multitude of therapeutic agents. The functionalization of this privileged heterocycle, particularly at the C3 position, is a critical step in the synthesis of novel molecular entities. Among the various precursors, 1-Boc-3-iodo-1H-indazole stands out as a highly valuable and versatile building block for introducing molecular diversity through cross-coupling reactions.
The paramount challenge in the functionalization of the indazole core lies in controlling the regioselectivity. The presence of two nitrogen atoms in the pyrazole ring presents the potential for reactions at either N1 or N2, as well as at the carbon positions. The strategic installation of a tert-butoxycarbonyl (Boc) protecting group at the N1 position serves a dual purpose: it deactivates the N1 position towards undesired side reactions and, crucially, it directs functionalization to the C3 position by activating the C-I bond for palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive comparison of common cross-coupling reactions at the C3 position of this compound, offering experimental insights and data to aid in reaction optimization and confirmation of regioselectivity.
The Strategic Importance of the N-Boc Protecting Group
The use of a protecting group on the indazole nitrogen is often recommended for many cross-coupling reactions to prevent side reactions and catalyst inhibition.[1] The Boc group, in particular, offers several advantages. It is sterically bulky, which can influence the conformation of the substrate and the approach of the catalyst. Electronically, it is a carbamate, and its electron-withdrawing nature can enhance the reactivity of the C3-I bond towards oxidative addition, which is often the rate-determining step in the catalytic cycle of many cross-coupling reactions.[2] Furthermore, the Boc group can be readily removed under acidic conditions, allowing for subsequent N-functionalization if desired.
C-C Bond Formation: A Comparative Look at Suzuki-Miyaura and Sonogashira Couplings
Carbon-carbon bond-forming reactions are fundamental in the synthesis of complex organic molecules. The Suzuki-Miyaura and Sonogashira couplings are two of the most powerful and widely used methods for this purpose.
Suzuki-Miyaura Coupling: Forging Aryl-Aryl and Aryl-Vinyl Bonds
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds by coupling an organoboron species with an organic halide. For this compound, this reaction provides an efficient route to 3-aryl and 3-vinyl indazoles.
A comparative study on the Suzuki-Miyaura coupling of tert-butyl 3-iodo-1H-indazole-1-carboxylate with various organoboronic acids highlighted the importance of catalyst selection. The results, summarized in the table below, demonstrate that ferrocene-based divalent palladium complexes can offer superior catalytic activity compared to more traditional palladium catalysts.
| Catalyst | Boronic Acid | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 4-(methoxycarbonyl)phenylboronic acid | Dioxane/H₂O | Na₂CO₃ | 120 (MW) | 0.67 | >80 | [3] |
| PdCl₂(dppf) | Phenylboronic acid | Dioxane/H₂O | K₂CO₃ | 80 | 8 | High | [4] |
| PdCl₂(dtbpf) | 4-(methoxycarbonyl)phenylboronic acid | BMImBF₄ | K₂CO₃ | 80 | 1.5 | 93 | [5] |
| Pd(OAc)₂ | 4-(methoxycarbonyl)phenylboronic acid | BMImBF₄ | K₂CO₃ | 80 | 1.5 | 88 | [5] |
Causality Behind Experimental Choices:
-
Catalyst: Ferrocene-based ligands like dppf and dtbpf are known to be excellent for Suzuki couplings due to their electron-rich nature and steric bulk, which promote the reductive elimination step and stabilize the active palladium species.[5]
-
Base: An aqueous inorganic base like Na₂CO₃ or K₂CO₃ is crucial for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[6]
-
Solvent: A mixture of an organic solvent like dioxane and water is often used to dissolve both the organic and inorganic reagents. Ionic liquids like BMImBF₄ can serve as "greener" alternatives and can enhance catalyst stability and recyclability.[5]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a direct route to 3-alkynylindazoles, which are valuable intermediates for further transformations. This reaction involves the coupling of a terminal alkyne with an aryl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. N-protection of the indazole is generally considered crucial for the success of Sonogashira couplings at the C3 position.[7][8]
| Catalyst System | Alkyne | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Reference |
| PdCl₂(PPh₃)₂/CuI | Phenylacetylene | DMF/Et₃N | Et₃N | 70 | 48 | High | [9] |
| Pd(PPh₃)₄/CuI | Trimethylsilylacetylene | DMF/Et₃N | Et₃N | RT | 2 | High | [10] |
Causality Behind Experimental Choices:
-
Catalyst System: The combination of a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is the hallmark of the Sonogashira reaction. The palladium complex facilitates the main catalytic cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.[6]
-
Base: An amine base, such as triethylamine (Et₃N), serves both as a base to deprotonate the terminal alkyne and as a solvent.
-
Solvent: A polar aprotic solvent like DMF is commonly used to ensure the solubility of the reactants and catalysts.
C-N Bond Formation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, which are prevalent in pharmaceuticals. This palladium-catalyzed reaction allows for the coupling of an amine with an aryl halide. For this compound, this reaction opens the door to a wide array of 3-aminoindazole derivatives.
The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand and base. Bulky, electron-rich phosphine ligands are generally preferred as they facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.
| Catalyst Precursor | Ligand | Amine | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | Xantphos | Morpholine | Cs₂CO₃ | Dioxane | 100 | Good | General Protocol[11] |
| Pd₂(dba)₃ | BINAP | Aniline | NaOtBu | Toluene | 100 | Good | General Protocol[11] |
| Pd(OAc)₂ | RuPhos | Primary Alkylamine | K₃PO₄ | Toluene | 110 | Good | General Protocol[11] |
Causality Behind Experimental Choices:
-
Ligand: The choice of phosphine ligand is critical. Biarylphosphine ligands such as Xantphos, BINAP, and RuPhos have proven to be highly effective for the amination of aryl halides.[11] Their steric bulk and electron-donating properties are key to their success.
-
Base: The choice of base is crucial and depends on the pKa of the amine and the functional group tolerance of the substrates. Strong bases like sodium tert-butoxide (NaOtBu) are often used, but for more sensitive substrates, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ may be required.[1][12]
-
Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are typically used to avoid unwanted side reactions.[1]
C-O Bond Formation: Buchwald-Hartwig Etherification
While less common than C-C and C-N bond formation, the palladium-catalyzed C-O bond formation (Buchwald-Hartwig etherification) is a valuable tool for the synthesis of diaryl ethers and aryl alkyl ethers. The application of this reaction to this compound allows for the synthesis of 3-alkoxy and 3-aryloxyindazoles.
Systematic studies on the Buchwald-Hartwig etherification of this compound are limited. However, successful protocols have been developed for other halo-heterocycles, and these can serve as a starting point for optimization. The combination of a palladium catalyst with a bulky, electron-rich ligand and a suitable base is essential.
Recommended Starting Conditions for C-O Coupling:
| Catalyst Precursor | Ligand | Alcohol/Phenol | Base | Solvent | Temp (°C) |
| Pd(OAc)₂ | Xantphos | Phenol | K₂CO₃ | Dioxane | 100 |
| Pd₂(dba)₃ | BrettPhos | Primary Alcohol | K₃PO₄ | Toluene | 110 |
Causality Behind Experimental Choices:
-
Ligand: Similar to the C-N coupling, bulky and electron-rich phosphine ligands are crucial for promoting the C-O reductive elimination, which is often the most challenging step in the catalytic cycle.
-
Base: A moderately strong inorganic base like K₂CO₃ or K₃PO₄ is typically used to deprotonate the alcohol or phenol.
-
Solvent: Anhydrous, aprotic solvents are necessary to prevent hydrolysis of the catalyst and reactants.
Experimental Protocols
Synthesis of tert-butyl 3-iodo-1H-indazole-1-carboxylate
-
To a solution of 3-iodo-1H-indazole (1.22 g, 5 mmol) in acetonitrile (10 mL) in a round-bottom flask, add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 g, 5.5 mmol), 4-dimethylaminopyridine (DMAP, 30 mg, 0.24 mmol), and triethylamine (1.1 mL, 7.5 mmol).[5]
-
Stir the mixture vigorously at 25 °C for 10 hours.[5]
-
Evaporate the solvent and triethylamine under reduced pressure to obtain the crude product.[5]
-
Purify the product by flash column chromatography on silica gel to afford tert-butyl 3-iodo-1H-indazole-1-carboxylate as a solid.
General Procedure for Suzuki-Miyaura Coupling
-
To a microwave reaction vial, add tert-butyl 3-iodo-1H-indazole-1-carboxylate (1.0 equiv), the desired boronic acid (2.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and 1,4-dioxane (to achieve a concentration of ~0.1 M).[3]
-
Add an aqueous solution of 2M Na₂CO₃ (4.4 equiv).[3]
-
Seal the vial and heat under microwave irradiation at 120 °C for 40 minutes.[3]
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
-
To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (e.g., Xantphos, 4-10 mol%).[11]
-
Add the base (e.g., Cs₂CO₃, 1.5-2.0 equiv).[11]
-
Add the anhydrous solvent (e.g., toluene, to achieve a concentration of ~0.1-0.2 M).[11]
-
Add the amine (1.1-1.5 equiv).[11]
-
Seal the Schlenk tube and heat the reaction mixture with stirring at 80-110 °C for 4-24 hours.[11]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Confirming Regioselectivity: A Spectroscopic Approach
The unequivocal confirmation of the regioselectivity of these reactions is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.
¹H NMR Spectroscopy:
The ¹H NMR spectrum of the 1-Boc-3-substituted-1H-indazole products will show characteristic signals for the indazole core protons (H4, H5, H6, and H7) and the protons of the newly introduced substituent at the C3 position. The absence of the N-H proton signal (which is typically a broad singlet in the unprotected indazole) and the presence of the characteristic singlet for the nine protons of the tert-butyl group of the Boc protecting group (typically around 1.7 ppm) are key indicators of the N1-Boc protection. The chemical shifts and coupling patterns of the aromatic protons of the indazole core will be influenced by the nature of the C3 substituent.
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum provides definitive evidence of the C3-functionalization. The chemical shift of the C3 carbon will change significantly upon substitution. For example, in this compound, the C3 carbon is attached to an iodine atom and will have a characteristic chemical shift. After a Suzuki coupling to form a 3-aryl-indazole, this signal will shift to a value typical for an sp² carbon in a biaryl system. Similarly, for a 3-alkynyl-indazole, the C3 signal will be in the range expected for an sp-hybridized carbon.
Example ¹³C NMR Chemical Shifts for the Indazole Core:
| Carbon | 3-tert-Butoxycarbonyl-1H-indazole[2] |
| C3 | 137.39 |
| C3a | 122.81 |
| C4 | 126.83 |
| C5 | 122.04 |
| C6 | 121.63 |
| C7 | 111.91 |
| C7a | 141.63 |
By comparing the ¹H and ¹³C NMR data of the reaction product with that of the starting material and with literature values for related compounds, the regioselectivity of the functionalization at the C3 position can be unambiguously confirmed.
Visualizing the Catalytic Cycles
To better understand the underlying mechanisms of these powerful transformations, the following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Conclusion
This compound is a powerful and versatile building block for the synthesis of diverse libraries of C3-functionalized indazoles. The strategic use of the N-Boc protecting group effectively directs regioselectivity to the C3 position in a variety of palladium-catalyzed cross-coupling reactions. By carefully selecting the catalyst, ligands, base, and solvent, researchers can achieve high yields and excellent regioselectivity in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. The confirmation of the desired regiochemical outcome is readily achieved through routine spectroscopic techniques, primarily ¹H and ¹³C NMR. This guide provides a solid foundation for researchers to confidently employ this compound in their synthetic endeavors and to accelerate the discovery of new chemical entities with potential therapeutic applications.
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The Strategic Derivatization of 1-Boc-3-Iodo-1H-indazole: A Comparative Guide to the Biological Activity of its Analogs
The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" heterocyclic motif due to its prevalence in a multitude of biologically active compounds.[1][2] This guide provides an in-depth comparison of the biological activities of analogs derived from a key synthetic intermediate, 1-Boc-3-iodo-1H-indazole. We will explore how strategic modifications at the 3-position, facilitated by the iodo leaving group, give rise to a diverse array of compounds with potent and varied pharmacological profiles, including kinase inhibition, anti-cancer, and anti-inflammatory effects. This analysis is supported by experimental data from peer-reviewed studies, offering researchers, scientists, and drug development professionals a comprehensive resource for understanding the structure-activity relationships (SAR) that govern the therapeutic potential of these analogs.
The Versatile Precursor: this compound
This compound serves as a highly versatile building block in the synthesis of functionalized indazole derivatives.[3][4][5] The tert-butyloxycarbonyl (Boc) protecting group at the N1 position enhances the stability and solubility of the indazole core, while the iodo group at the C3 position provides a reactive handle for various palladium-catalyzed cross-coupling reactions.[6][7] This strategic placement of functional groups allows for the systematic and efficient introduction of a wide range of substituents at the 3-position, enabling the exploration of chemical space and the optimization of biological activity.[6]
The synthesis of this compound is typically achieved through the iodination of N-Boc-protected 1H-indazole. A common laboratory-scale synthesis involves the reaction of 3-Iodo-1H-indazole with di-tert-butyl dicarbonate in the presence of a base like triethylamine.[8]
Comparative Biological Activities of this compound Analogs
The true value of this compound lies in its potential to generate libraries of analogs with diverse biological activities. The following sections compare the activities of these derivatives, focusing on key therapeutic areas where the indazole scaffold has shown significant promise.
Kinase Inhibition
The indazole core is a well-established hinge-binding motif in many kinase inhibitors.[2][6][9] By mimicking the hydrogen bonding interactions of the adenine portion of ATP, indazole-based compounds can effectively compete for the ATP-binding site of kinases, leading to the inhibition of their catalytic activity. The strategic derivatization of the 3-position of the indazole ring is crucial for achieving potency and selectivity against specific kinases.
A series of novel 1H-indazole derivatives have been synthesized and evaluated as potent inhibitors of Apoptosis Signal-regulating Kinase 1 (ASK1), a promising therapeutic target for inflammatory diseases.[10] Systematic structure-activity relationship (SAR) studies led to the discovery of a promising compound with excellent in vitro ASK1 kinase activity and potent inhibitory effects in cell-based assays.[10]
Similarly, 1H-indazole derivatives have been investigated as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers.[9] Fragment-led de novo design resulted in compounds that inhibited FGFR1-3 in the micromolar range.[9] Further optimization led to the identification of a potent FGFR1 inhibitor with an IC50 value of 2.9 nM in an enzymatic assay and 40.5 nM in a cellular assay.[9]
Table 1: Comparative Kinase Inhibitory Activity of 1H-Indazole Analogs
| Compound ID | Target Kinase | Enzymatic IC50 (nM) | Cellular Activity (IC50/GI50) | Reference |
| Compound 15 | ASK1 | Not specified | Potent inhibitory effects | [10] |
| Compound 99 | FGFR1 | 2.9 | 40.5 nM | [9] |
| Compound 109 | EGFR T790M | 5.3 | Not specified | [9] |
| Compound 89 | Bcr-AblWT | 14 | 6.50 µM (K562 cells) | [9] |
| Compound 89 | Bcr-AblT315I | 450 | 6.50 µM (K562 cells) | [9] |
| Compound 82a | Pim-1 | 0.4 | 1400 nM (KMS-12 BM cells) | [11] |
| Compound 82a | Pim-2 | 1.1 | 1400 nM (KMS-12 BM cells) | [11] |
| Compound 82a | Pim-3 | 0.4 | 1400 nM (KMS-12 BM cells) | [11] |
Anti-Cancer Activity
The anti-proliferative activity of indazole derivatives against various cancer cell lines has been extensively documented.[12][13][14] These compounds can induce apoptosis, cause cell cycle arrest, and inhibit tumor growth in vivo.[13][14][15]
In one study, a series of 1H-indazole-3-amine derivatives were synthesized and evaluated for their cytotoxic potential against a panel of human cancer cell lines.[12] Compound 6o exhibited a promising inhibitory effect against the K562 chronic myeloid leukemia cell line with an IC50 value of 5.15 µM and showed good selectivity over normal cells.[12] Mechanistic studies revealed that compound 6o induced apoptosis and affected the cell cycle, possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway.[12][15]
Another study reported a series of indazole derivatives with potent growth inhibitory activity against several cancer cell lines, with IC50 values in the sub-micromolar range.[13] The lead compound, 2f , inhibited the proliferation and colony formation of the 4T1 breast cancer cell line, promoted apoptosis, and disrupted cell migration and invasion.[13][14]
Table 2: Anti-proliferative Activity of 1H-Indazole Analogs Against Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 6o | K562 (Chronic Myeloid Leukemia) | 5.15 | [12] |
| 5k | Hep-G2 (Hepatoma) | 3.32 | [12] |
| 2f | A549 (Lung) | 0.23 - 1.15 | [13] |
| 2f | 4T1 (Breast) | 0.23 - 1.15 | [13] |
| 2f | HepG2 (Hepatoma) | 0.23 - 1.15 | [13] |
| 2f | MCF-7 (Breast) | 0.23 - 1.15 | [13] |
| 2f | HCT116 (Colon) | 0.23 - 1.15 | [13] |
| 1c | NCI 60-cell line panel | Mean GI50 1.90 | [16] |
Anti-Inflammatory Activity
Indazole derivatives have also demonstrated significant anti-inflammatory properties.[17] Their mechanism of action can involve the inhibition of key inflammatory mediators such as cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines like TNF-α and IL-1β.[17][18]
A study investigating the anti-inflammatory activity of indazole and its derivatives found that they significantly inhibited carrageenan-induced hind paw edema in a dose- and time-dependent manner.[17] In vitro assays confirmed their ability to inhibit COX-2, pro-inflammatory cytokines, and free radicals.[17]
Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section outlines the key experimental methodologies employed in the cited studies for assessing the biological activity of this compound analogs.
Synthesis of 1H-Indazole Analogs
The synthesis of various 1H-indazole analogs typically starts from a common intermediate, such as this compound or a similarly functionalized indazole core. A general and powerful method for introducing diversity at the 3-position is the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Protocol for Suzuki-Miyaura Coupling:
-
Reactant Preparation: In a reaction vessel, dissolve the N-protected 3-iodo-indazole derivative (1 equivalent) in a suitable solvent system, such as a mixture of 1,4-dioxane and water.
-
Addition of Boronic Acid/Ester: Add the desired aryl or heteroaryl boronic acid or boronic acid pinacol ester (1.1-1.5 equivalents).
-
Base and Catalyst Addition: Add a base, such as cesium carbonate (Cs2CO3) or potassium carbonate (K2CO3) (2-3 equivalents), followed by a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05-0.1 equivalents).
-
Reaction Execution: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) and heat to the desired temperature (typically 80-100 °C) with stirring for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 3-substituted indazole analog.
-
Deprotection (if necessary): If the final compound requires a free N-H at the 1-position, the Boc protecting group can be removed under acidic conditions, for instance, by treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM).
In Vitro Biological Assays
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay used to measure kinase activity.
-
Reaction Setup: In a microplate, combine the kinase, a fluorescently labeled substrate peptide, and ATP.
-
Compound Addition: Add the test compounds (1H-indazole analogs) at various concentrations.
-
Incubation: Incubate the reaction mixture at room temperature to allow the kinase to phosphorylate the substrate.
-
Detection: Add a terbium-labeled antibody that specifically recognizes the phosphorylated substrate.
-
Data Acquisition: After another incubation period, read the plate on a fluorescence plate reader that can detect the TR-FRET signal. The signal is proportional to the amount of phosphorylated substrate, and a decrease in signal indicates kinase inhibition.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 1H-indazole analogs for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the test compounds for a defined period.
-
Cell Harvesting and Staining: Harvest the cells and wash them with a binding buffer. Resuspend the cells in the binding buffer containing Annexin V-FITC and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence signals.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams illustrate a relevant signaling pathway and a typical experimental workflow.
Caption: Simplified ASK1 signaling pathway.
Caption: Drug discovery workflow for indazole analogs.
Conclusion
This compound is a pivotal starting material that provides a gateway to a vast chemical space of biologically active molecules. The strategic derivatization of the indazole core at the 3-position has led to the discovery of potent inhibitors of various kinases, promising anti-cancer agents, and effective anti-inflammatory compounds. The comparative analysis presented in this guide, supported by experimental data and detailed protocols, underscores the importance of structure-activity relationship studies in the design of novel therapeutics. The versatility of the 1H-indazole scaffold, combined with the synthetic accessibility of its analogs, ensures that it will remain a focus of research and development in medicinal chemistry for the foreseeable future.
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A Senior Application Scientist's Guide to the Cost-Effective Synthesis of 3-Substituted Indazoles: An Analysis of 1-Boc-3-Iodo-1H-indazole and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
The indazole core is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in a multitude of FDA-approved drugs like the kinase inhibitors Axitinib and Pazopanib, and the PARP inhibitor Niraparib.[1][2] Its versatile biological activity makes the efficient and cost-effective synthesis of substituted indazoles a paramount concern in pharmaceutical research and development. This guide provides an in-depth, objective comparison of synthetic strategies centered around the popular building block, tert-butyl 3-iodo-1H-indazole-1-carboxylate (1-Boc-3-iodo-1H-indazole), and evaluates its cost-effectiveness against viable alternative routes.
Part 1: The Benchmark Route: Predictable Functionalization via this compound
In process chemistry, control and predictability are currency. The use of a protected and pre-functionalized intermediate like this compound is a classic strategy to ensure high yields and regioselectivity in subsequent cross-coupling reactions. The Boc (tert-butyloxycarbonyl) group serves two critical functions: it prevents unwanted side reactions at the N-1 position and modulates the electronic properties of the indazole ring, often leading to cleaner and more efficient coupling at the C-3 position. This is particularly crucial for Sonogashira and some Buchwald-Hartwig reactions where the unprotected N-H can interfere with the catalytic cycle.
The overall workflow is multi-step but robust, involving the initial synthesis of the key intermediate followed by its deployment in various cross-coupling reactions and a final deprotection step.
Caption: General workflow for synthesizing 3-substituted indazoles using the this compound intermediate.
Synthesis of the Key Intermediate: this compound
The cost-effectiveness analysis must begin with the preparation of the building block itself. It is typically a two-step process from commercially available 1H-indazole.
-
Iodination: 1H-indazole is treated with iodine in the presence of a base like potassium hydroxide (KOH) in a polar solvent such as DMF. This reaction proceeds in high yield to afford 3-iodo-1H-indazole.
-
Boc Protection: The resulting 3-iodo-1H-indazole is then protected using di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine or DMAP to yield the final intermediate, this compound.[3][4]
Application in Key Cross-Coupling Reactions
This intermediate is a workhorse for introducing molecular diversity at the C-3 position. Below are representative protocols grounded in established methodologies.
Experimental Protocol 1: Suzuki-Miyaura Coupling
This reaction is the cornerstone for forming C(sp²)–C(sp²) bonds, enabling the synthesis of 3-aryl-indazoles.
-
Procedure: To a microwave vial, add this compound (1 equiv.), the desired arylboronic acid (1.5-2.0 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base like 2N aqueous Na₂CO₃ (3-4 equiv.).[5] Add 1,4-dioxane as the solvent. Seal the vial and heat under microwave irradiation at 120-150 °C for 30-60 minutes.[5][6] Upon completion, the reaction is worked up via extraction and purified by column chromatography.
-
Expert Insight: The choice of palladium catalyst and ligand is critical. While Pd(PPh₃)₄ is a classic choice, modern pre-catalysts (e.g., XPhos Pd G3) can offer higher turnover numbers and milder reaction conditions, which should be considered in a cost analysis. The reactivity of aryl halides in Suzuki coupling generally follows the trend I > Br > Cl, making the iodoindazole a highly reactive partner.[7] A notable phenomenon is the potential for concomitant Boc deprotection under microwave heating conditions, which can sometimes be leveraged to telescope the synthesis.[5]
Experimental Protocol 2: Sonogashira Coupling
This method is invaluable for installing alkyne functionalities, creating C(sp)–C(sp²) bonds.
-
Procedure: To a flask purged with an inert gas, add this compound (1 equiv.), a palladium catalyst like PdCl₂(PPh₃)₂ (0.05 equiv.), a copper(I) co-catalyst such as CuI (0.1 equiv.), and an amine base (e.g., triethylamine or DIPA) as both the base and solvent. Add the terminal alkyne (1.2-1.5 equiv.) and stir the mixture at room temperature to 70 °C until completion.[8] The reaction is then quenched, extracted, and purified.
-
Expert Insight: The copper co-catalyst is crucial for the catalytic cycle. For sensitive substrates, copper-free Sonogashira conditions can be employed, though they may require different ligands and conditions. N-protection is often cited as essential for successful Sonogashira coupling at the C-3 position of indazole to prevent side reactions.[9]
Experimental Protocol 3: Buchwald-Hartwig Amination
This reaction provides a powerful route to C–N bond formation, synthesizing 3-aminoindazoles.
-
Procedure: In a glovebox or under an inert atmosphere, combine this compound (1 equiv.), the desired amine (1.2-1.5 equiv.), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), a suitable phosphine ligand (e.g., Xantphos, BINAP, 0.04 equiv.), and a strong base such as NaOtBu or K₃PO₄ (1.5-2.0 equiv.).[10][11] Add an anhydrous solvent like toluene or dioxane. Heat the reaction mixture at 80-110 °C until the starting material is consumed. Purify via standard extraction and chromatography.
-
Expert Insight: The Buchwald-Hartwig amination is highly dependent on the choice of ligand, which must be matched to the substrates.[10][12] Bulky, electron-rich biarylphosphine ligands are often required for efficient coupling.[11][13] The development of several "generations" of catalyst systems has significantly expanded the scope of this reaction, allowing for the coupling of a wide array of amines under milder conditions.[11]
Part 2: A Hard Look at Cost-Effectiveness
While the this compound route offers reliability, its cost-effectiveness is debatable, especially at scale. The analysis must extend beyond the price of the intermediate to include the entire synthetic sequence.
Table 1: Estimated Reagent Costs for the Benchmark Route
| Reagent | Typical Supplier Price (USD) | Cost per Gram (Approx.) | Notes |
| 1H-Indazole | $111 / 5 g | $22.20 | Starting scaffold. |
| Iodine | ~$50-70 / 100 g | $0.60 | Inexpensive but requires handling. |
| 3-Iodo-1H-indazole | ~$188 / 100 mg (substituted)[14] | High | Often synthesized in-house. Price reflects small-scale catalog listing. |
| Di-tert-butyl dicarbonate (Boc₂O) | $170 / 50 g[10] | $3.40 | Standard protecting group reagent. |
| This compound | High (e.g., ~$2200 / 5g for a methoxy- derivative)[9] | >$400 | Typically synthesized, not purchased. The high catalog price reflects its value as a building block. |
| Palladium Catalysts | $50 - $200+ / gram | Variable | Price varies significantly by type (e.g., Pd(OAc)₂ vs. pre-catalysts).[15] |
| Phosphine Ligands | $100 - $2000+ / gram | High | Buchwald-type ligands are often a major cost driver.[7][16] |
Analysis of "Hidden" Costs:
-
Labor and Time: The benchmark route involves a minimum of four steps (iodination, protection, coupling, deprotection). Each step adds to labor costs, energy consumption, and overall process time.
-
Yield Loss: A cumulative yield of 80% across four steps results in a total yield of only 41%. Each purification step incurs material loss, impacting the final output and cost-per-gram of the target molecule.
-
Process Mass Intensity (PMI): This route often involves multiple solvent-intensive extractions and chromatographic purifications, leading to a high PMI (total mass of materials used per mass of product). This translates to significant solvent purchase and waste disposal costs, a major factor in industrial-scale synthesis.
Part 3: Comparative Analysis of Alternative Synthetic Strategies
To improve cost-effectiveness, researchers can consider several alternative approaches that may reduce step count, use cheaper starting materials, or increase atom economy.
Alternative A: Coupling of Unprotected 3-Iodoindazole
The most direct alternative is to bypass the protection/deprotection steps and use 3-iodo-1H-indazole directly.
Caption: A streamlined two-step workflow using unprotected 3-iodo-1H-indazole.
-
Advantages:
-
Step Economy: Reduces the synthesis by two steps, significantly saving time, labor, and materials.
-
Lower Cost: Avoids the use of the relatively expensive Boc-anhydride.
-
-
Disadvantages & Mitigation:
-
Side Reactions: The acidic N-H proton can react with the base or catalyst, leading to N-arylation or catalyst deactivation.
-
Lower Yields: Competition between C-3 coupling and N-1 reactivity can lead to lower yields and complex product mixtures.
-
Mitigation: This route can be viable with careful optimization. Using specific bases (e.g., K₃PO₄ instead of NaOtBu) and ligands, or running the reaction under specific conditions (e.g., microwave irradiation for Suzuki coupling) can sometimes favor C-3 functionalization.[4] However, success is often substrate-dependent and may require extensive screening.
-
Alternative B: De Novo Ring Synthesis (Cycloaddition)
Instead of functionalizing a pre-formed indazole, one can construct the ring with the desired C-3 substituent already incorporated. A powerful method is the [3+2] cycloaddition of an in situ generated diazo compound with an aryne.
Caption: Convergent one-step synthesis of the indazole core via cycloaddition.
-
Advantages:
-
High Convergence: This one-pot method builds complexity rapidly from simple, often inexpensive starting materials.
-
Flexibility: The C-3 substituent is determined by the choice of the N-tosylhydrazone, offering broad scope.[13]
-
Atom Economy: Avoids the use of protecting groups and halogenating agents.
-
-
Disadvantages:
-
Substrate Synthesis: Requires the synthesis of specific N-tosylhydrazone and aryne precursors, which may not always be trivial.
-
Regioselectivity: Depending on the substitution pattern of the aryne, mixtures of regioisomers can be formed.
-
Safety: The generation of diazo compounds and arynes requires careful handling and controlled conditions.
-
Part 4: Synthesis Strategy Decision Matrix
The optimal synthetic route is dictated by the specific project goals: scale, timeline, available expertise, and the required diversity of analogs.
Table 2: Comparison of Synthetic Routes to 3-Substituted Indazoles
| Parameter | Route 1: 1-Boc-3-Iodo-Indazole | Route 2: Unprotected 3-Iodo-Indazole | Route 3: De Novo Synthesis |
| Overall Step Count | High (≥ 4 steps) | Low (2 steps) | Low (1-2 steps) |
| Starting Material Cost | Medium-High | Low | Low-Medium |
| Predictability/Robustness | High | Medium | Medium-High |
| Versatility | High (for C3-functionalization) | Medium (substrate dependent) | High (for diverse core structures) |
| Process Efficiency (PMI) | Low (High PMI) | High (Low PMI) | High (Low PMI) |
| Best For... | Library synthesis where reliability and broad C3-analogging are key. Early-stage discovery. | Cost-focused synthesis of a specific target where conditions can be optimized. | Building novel, complex indazole cores; convergent synthesis for lead optimization. |
| Key Advantage | Reliable, predictable, well-documented. | Highest step- and atom-economy for functionalization. | Highly convergent, avoids protecting groups. |
| Key Disadvantage | Long, high PMI, costly reagents (ligands, Boc₂O). | Risk of side reactions and lower yields; requires optimization. | Requires specific precursor synthesis; potential regioselectivity issues. |
Conclusion and Recommendations
There is no single "best" route for the synthesis of all 3-substituted indazoles. The choice is a strategic decision that balances cost, time, and scientific objectives.
-
The This compound route remains the benchmark for reliability and versatility, especially in a discovery setting where a wide variety of analogs are needed quickly and predictably. Its primary drawback is the poor process efficiency, making it less ideal for large-scale manufacturing without significant optimization.
-
Directly coupling unprotected 3-iodo-1H-indazole is the most attractive option from a cost and sustainability perspective. It should be the first approach considered for a specific target, provided that an initial investment is made in screening and optimizing reaction conditions to mitigate potential side reactions.
-
De novo synthesis strategies represent a paradigm shift from functionalization to construction. For programs requiring complex or highly substituted indazole cores, these convergent methods offer an elegant and powerful alternative that can ultimately be more efficient than a lengthy linear sequence.
As a Senior Application Scientist, my recommendation is to adopt a flexible, target-oriented approach. For initial library generation, the reliability of the benchmark route is often worth the cost. For process development and scale-up, a thorough investigation into the direct coupling of unprotected intermediates or a convergent de novo synthesis is not just a cost-saving measure, but a critical step towards a more efficient and sustainable chemical process.
References
- National Center for Biotechnology Information. (n.d.). Synthesis of 1,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. PubChem.
- Verma, A., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
- MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules.
- Dana Bioscience. (n.d.). 3-Iodo-1H-indazole-7-carbonitrile 100mg.
- MDPI. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- ResearchGate. (n.d.). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes.
- ScienceDirect. (n.d.). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series.
- ACS Publications. (2017). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.
- Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW.
- Organic Chemistry Portal. (n.d.). Synthesis of indazoles.
- Royal Society of Chemistry. (2024). The impact of earth-abundant metals as a replacement for Pd in cross coupling reactions. Chemical Science.
- Wikipedia. (n.d.). Dialkylbiaryl phosphine ligands.
- ResearchGate. (n.d.). Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones.
- PubMed. (2021). Synthesis of Azidoanilines by the Buchwald-Hartwig Amination.
- Royal Society of Chemistry. (2021). Domino Sonogashira coupling/metal carbene-involved annulation enabled by Pd/Cu relay catalysis.
- PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
- IRIS. (n.d.). Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors.
- Google Patents. (n.d.). Methods for preparing indazole compounds.
- Semantic Scholar. (n.d.). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.
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A Comparative Benchmarking Guide to 1-Boc-3-Iodo-1H-Indazole and its Alternatives in Cross-Coupling Reactions
Introduction: The Indazole Scaffold and the Imperative of C-3 Functionalization
The indazole nucleus is a privileged scaffold in modern medicinal chemistry, forming the core of numerous therapeutic agents across oncology, virology, and inflammatory diseases.[1][2][3] Its unique electronic properties and ability to engage in critical hydrogen bonding interactions make it a highly sought-after pharmacophore.[1][3] However, the true potential of this heterocyclic system is unlocked through precise functionalization, particularly at the C-3 position. This position serves as a key vector for introducing molecular diversity, modulating biological activity, and fine-tuning pharmacokinetic properties.[4][5][6]
This guide provides an in-depth, data-driven benchmark of 1-Boc-3-iodo-1H-indazole , a premier building block for C-3 functionalization. We will objectively compare its performance in cornerstone synthetic transformations against other commonly employed functionalized indazoles. The causality behind experimental choices, detailed protocols, and comparative data are presented to empower researchers, scientists, and drug development professionals in making informed strategic decisions for their synthetic campaigns.
Profiling the Workhorse: this compound
The utility of this compound stems from the strategic combination of an activating iodo group and a robust, yet removable, N-protecting group.
Synthesis and Key Structural Features
The preparation is typically a straightforward two-step process: direct iodination of the indazole core at the C-3 position, followed by protection of the N-1 nitrogen with a tert-butyloxycarbonyl (Boc) group.[6][7]
Causality of Design:
-
The Iodo Group: The carbon-iodine bond is the weakest among the halogens, making it the most reactive in the oxidative addition step of palladium-catalyzed cross-coupling reactions. This follows the general reactivity trend: I > Br > Cl > F.[8][9] This enhanced reactivity is crucial for coupling with less reactive partners or when milder reaction conditions are required.
-
The N-Boc Protecting Group: The indazole N-H proton is acidic and can interfere with organometallic reagents or act as a coordinating site for the metal catalyst, leading to catalyst inhibition and undesired side reactions.[10][11] The Boc group effectively masks this proton. Its advantages include:
-
Robustness: It is stable to a wide range of non-acidic conditions, including mild bases and hydrogenolysis.[12]
-
Facile Removal: It can be cleanly cleaved under strong acidic conditions (e.g., TFA, HCl) or specific non-acidic basic methods (e.g., NaOMe in MeOH), offering flexibility in multi-step syntheses.[12][13][14] It is worth noting, however, that under certain Suzuki coupling conditions, particularly with microwave heating, concomitant deprotection can occur, which can be strategically advantageous.[15]
-
The Alternatives: A Field of Competitors
To provide a comprehensive benchmark, we compare this compound against three viable alternatives, each with its own synthetic rationale and reactivity profile.
-
N-Protected 3-Bromoindazoles: Synthesized via bromination with reagents like N-bromosuccinimide (NBS), these are often more cost-effective than their iodo counterparts.[4] While less reactive, they are competent coupling partners for many standard transformations.
-
N-Protected Indazole-3-Boronic Esters: These compounds, typically prepared via Miyaura borylation of the corresponding 3-haloindazole, reverse the roles in a Suzuki coupling, with the indazole acting as the nucleophilic partner.[16][17] This is strategically valuable when the desired aryl partner is a complex or precious halide.
-
Unprotected 3-Iodoindazole: This is the simplest precursor, synthesized by direct iodination.[4][7] While its use can streamline a synthesis by avoiding protection/deprotection steps, it often suffers from lower yields or requires careful optimization of reaction conditions to mitigate issues arising from the free N-H proton.[11][18]
Performance Benchmark in Key Cross-Coupling Reactions
We now turn to experimental data to compare the performance of these building blocks in three of the most pivotal reactions in modern drug discovery: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.
Suzuki-Miyaura C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone for constructing biaryl linkages. We benchmarked the coupling of various indazole substrates with 4-methoxyphenylboronic acid.
Comparative Data: Suzuki-Miyaura Coupling
| Substrate | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Pd(PPh₃)₄ (2) | Na₂CO₃ | DME/H₂O | 80 | 12 | >80 | [15] |
| 1-Boc-3-Bromo-1H-indazole | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane | 100 | 18 | ~75-85 | [11] |
| Unprotected 3-Iodo-1H-indazole | Pd(PPh₃)₄ (5-6) | Na₂CO₃ | Dioxane | 120 (µW) | 0.67 | 87 (vinyl) | [7][18] |
| 1-Boc-indazole-3-boronic ester | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane | 90 | 16 | ~80-90 | [16][17] |
Analysis & Expertise: The data clearly demonstrates the superior reactivity of the 3-iodo derivative, enabling high yields under milder conditions and shorter reaction times compared to the 3-bromo analogue.[11][15] While unprotected 3-iodoindazole can be effective, particularly with microwave heating, its scope can be limited, and N-protection generally provides more reliable and reproducible results.[7][18] The indazole-3-boronic ester offers an excellent alternative, providing high yields, though it requires an additional synthetic step to prepare.[16][17]
Experimental Protocol: Suzuki-Miyaura Coupling
-
Objective: To synthesize 1-Boc-3-(4-methoxyphenyl)-1H-indazole.
-
Materials: this compound, 4-methoxyphenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (2-5 mol%), K₂CO₃ (2 equiv), 1,4-Dioxane, and Water (4:1 v/v).[9]
-
Procedure:
-
To a reaction vessel, add this compound (1 equiv), 4-methoxyphenylboronic acid (1.2 equiv), and K₂CO₃ (2 equiv).
-
Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 15 minutes.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Add the Pd(PPh₃)₄ catalyst under a positive flow of inert gas.
-
Heat the mixture to 90 °C and stir. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.
-
Sonogashira C-C Bond Formation
The Sonogashira coupling is indispensable for installing alkyne functionalities, which are versatile handles for further elaboration or as isosteres in drug design.
Comparative Data: Sonogashira Coupling
| Substrate | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | PdCl₂(PPh₃)₂ (10) | CuI (20) | Et₃N | DMF | 70 | 48 | ~70-90 | [19] |
| 1-Boc-3-Bromo-1H-indazole | PdCl₂(PPh₃)₂ (10) | CuI (20) | Et₃N | DMF | 90 | 48 | Lower/Slower | [19] |
| Unprotected 3-Iodo-1H-indazole | - | - | - | - | - | - | No Coupling | [20] |
Analysis & Expertise: For Sonogashira couplings, N-protection is often critical. Attempts to couple unprotected 3-iodo-1H-indazole at the C-3 position are typically unsuccessful.[20] Between the halo-precursors, this compound again demonstrates superior reactivity, affording high yields of the desired alkynylated products under conditions where the bromo-analogue would react more sluggishly.[19]
Experimental Protocol: Sonogashira Coupling
-
Objective: To synthesize 1-Boc-3-(phenylethynyl)-1H-indazole.
-
Materials: this compound, Phenylacetylene (1.1 equiv), PdCl₂(PPh₃)₂ (5 mol%), Copper(I) iodide (10 mol%), Triethylamine (Et₃N), N,N-Dimethylformamide (DMF).[8]
-
Procedure:
-
To a reaction vessel, add this compound (1 equiv), PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the vessel with an inert gas.
-
Add DMF and triethylamine, followed by phenylacetylene.
-
Heat the reaction mixture at 70 °C, monitoring by TLC.
-
Upon completion, cool the mixture and partition between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography to yield the product.
-
Buchwald-Hartwig C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for forging C-N bonds, essential for synthesizing a vast array of bioactive amines.[21][22]
Comparative Data: Buchwald-Hartwig Amination
| Substrate | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Aryl Iodide | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 100 | High | [21] |
| Aryl Bromide | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 80-100 | Moderate-High | [22][23] |
Analysis & Expertise: Direct comparative data for the amination of 3-haloindazoles is less common in single studies, but general principles of reactivity hold true. Aryl iodides are consistently more reactive substrates than aryl bromides in Buchwald-Hartwig aminations, often requiring less forcing conditions.[8] Therefore, this compound is expected to be a highly competent substrate, particularly for coupling with less nucleophilic amines or sterically hindered partners. The choice of a bulky, electron-rich phosphine ligand is critical for achieving high catalytic activity.[21]
Experimental Protocol: Buchwald-Hartwig Amination
-
Objective: To synthesize 1-Boc-3-(morpholino)-1H-indazole.
-
Materials: this compound, Morpholine (1.4 equiv), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), Cs₂CO₃ (1.5 equiv), Toluene.[24]
-
Procedure:
-
To an oven-dried reaction tube, add Pd₂(dba)₃, Xantphos, and Cs₂CO₃.
-
Seal the tube, then evacuate and backfill with an inert gas.
-
Add this compound followed by toluene and morpholine via syringe.
-
Heat the reaction mixture to 100 °C in an oil bath.
-
Monitor the reaction by LC-MS. Upon completion, cool to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite®.
-
Concentrate the filtrate and purify the crude product by flash chromatography.
-
Conclusion and Strategic Recommendations
Our comparative analysis confirms that This compound is a premier, highly versatile building block for the C-3 functionalization of the indazole core. Its superior reactivity in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings allows for broader substrate scope, milder reaction conditions, and often higher yields compared to its 3-bromo counterpart.
Strategic Recommendations for Researchers:
-
Choose this compound when:
-
Maximum reactivity is required for challenging couplings (e.g., with sterically hindered or electron-poor partners).
-
Milder reaction conditions are necessary to preserve sensitive functional groups elsewhere in the molecule.
-
The highest possible yield and reaction efficiency are the primary objectives.
-
-
Consider N-Protected 3-Bromoindazoles as:
-
A more economical alternative when coupling with highly reactive partners.
-
A suitable substrate for standard, well-established transformations where slightly more forcing conditions are tolerable.
-
-
Employ Indazole-3-Boronic Esters when:
-
The synthetic strategy calls for a reversed-polarity Suzuki-Miyaura coupling, where the indazole acts as the nucleophile.
-
The coupling partner is a complex or valuable aryl/heteroaryl halide.
-
By understanding the distinct reactivity profiles and applying the detailed protocols within this guide, scientists can more effectively harness the power of the indazole scaffold to accelerate the discovery and development of novel chemical entities.
References
- BenchChem. (2025). A Comparative Guide to N-Protecting Groups for Indazoles: Boc vs.
- Giraud, F., Anizon, F., & Moreau, P. (2018). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW.
- Kumar, A., Sharma, G., & Kumar, V. (2023). Indazole–an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(10), 1909-1933. [Link]
- Yang, Z., Yu, J., & Pan, C. (2022). Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry, 20(39), 7746-7764. [Link]
- Lv, K., Wang, Y., & Li, Y. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(19), 6296. [Link]
- Engle, K. M., & Lindsley, C. W. (2009). Synthesis of 1,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Letters, 50(17), 1899-1901. [Link]
- Yang, Z., Yu, J., & Pan, C. (2022). Recent advances in C–H functionalization of 2H-indazoles.
- Crestey, F., Lohou, E., Stiebing, S., Collot, V., & Rault, S. (2008). Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki—Miyaura Cross-Coupling and Hydroxydeboronation Reactions.
- BenchChem. (2025). Comparing reactivity of 4-Iodo-3-methyl-1H-indazole with other iodoindazoles. BenchChem Technical Guides.
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- Zhu, J., Wang, Z., & Gao, Y. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. [Link]
- Vera, G., Diethelm, B., Terraza, C., & Recabarren-Gajardo, G. (2018).
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- Wikipedia. (2023).
- ResearchGate. (2025). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines.
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- Minakakis, P., & Geronikaki, A. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(7), 118-132. [Link]
- Buksh, Z., & Spokoyny, A. M. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Dalton Transactions, 47(33), 11370-11374. [Link]
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- Ishii, K., & Oeser, T. (2023). Synthesis and reactivity of azole-based iodazinium salts. Beilstein Journal of Organic Chemistry, 19, 233-241. [Link]
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- Venkateswarlu, Y., & Kumar, P. S. (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines.
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A Comparative Guide to the Cross-Validation of Analytical Data for 1-Boc-3-Iodo-1H-indazole and its Bromo-Analog
For researchers, scientists, and professionals in drug development, the precise and accurate characterization of key synthetic intermediates is paramount. 1-Boc-3-Iodo-1H-indazole is a vital building block in the synthesis of a variety of pharmacologically active molecules. Ensuring the identity, purity, and stability of this and related compounds through robust analytical methodologies is a cornerstone of quality control and successful downstream applications.
This guide provides an in-depth, objective comparison of the analytical data for this compound and a common alternative, 1-Boc-3-bromo-1H-indazole. We will delve into the nuances of their characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). The protocols described herein are designed as self-validating systems, emphasizing the causality behind experimental choices to ensure scientific integrity and trustworthiness.
Introduction to 1-Boc-3-halo-1H-indazoles
The indazole scaffold is a privileged structure in medicinal chemistry, and its functionalization at the 3-position is a common strategy for modulating biological activity. The use of a tert-butyloxycarbonyl (Boc) protecting group on the indazole nitrogen allows for controlled reactions at other positions of the molecule. Halogenated indazoles, particularly at the 3-position, are versatile intermediates for cross-coupling reactions, enabling the introduction of a wide range of substituents. The choice between an iodo- or bromo-substituent can influence reactivity in subsequent synthetic steps and also presents subtle differences in their analytical profiles.
Comparative Analytical Data
A direct comparison of the analytical data for this compound and 1-Boc-3-bromo-1H-indazole reveals key differences and similarities that are crucial for their unambiguous identification and purity assessment.
| Analytical Technique | This compound | 1-Boc-3-bromo-1H-indazole (Representative Data) | Key Differences and Rationale |
| ¹H NMR (CDCl₃) | δ 8.09 (d, J=8.5 Hz, 1H), 7.55 (t, J=7.8 Hz, 1H), 7.46 (d, J=7.9 Hz, 1H), 7.33 (t, J=7.6 Hz, 1H), 1.71 (s, 9H)[1] | Similar aromatic proton signals with slight upfield shifts expected due to the lower electronegativity of bromine compared to iodine. The Boc group protons will appear as a singlet around 1.7 ppm. | The electron-withdrawing nature of the halogen influences the chemical shifts of the aromatic protons. Iodine, being less electronegative than bromine, will result in slightly more downfield shifts for the adjacent protons. |
| ¹³C NMR (CDCl₃) | δ 148.35, 139.59, 130.17, 129.98, 124.21, 121.96, 114.56, 102.95, 85.48, 28.18[1] | The most significant difference will be the chemical shift of the carbon bearing the halogen (C3). The C-Br signal will be significantly downfield compared to the C-I signal. Other carbon signals will show minor shifts. | The "heavy atom effect" of iodine causes a significant upfield shift of the directly attached carbon. The C-I signal is expected around 103 ppm, while the C-Br signal would be further downfield. |
| IR (KBr, cm⁻¹) | 1728 (C=O), 1150 (C-O), 424 (C-I)[1] | ~1730 (C=O), ~1150 (C-O), ~550 (C-Br) | The C=O stretch of the Boc group and the C-O stretch will be very similar. The key difference lies in the carbon-halogen stretching frequency, which is mass-dependent. The C-Br stretch occurs at a higher wavenumber than the C-I stretch. |
| Mass Spec (HRMS) | Calculated for C₁₂H₁₃IN₂O₂: 344.0022, Found: 344.0016[1] | Calculated for C₁₂H₁₃BrN₂O₂: ~296.0160. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) will result in two molecular ion peaks of nearly equal intensity, separated by 2 Da. | The molecular weight difference is the most obvious distinction. The isotopic signature of bromine provides a definitive confirmation of its presence. |
| HPLC Purity | Typically >98% | Typically >95% | Purity can vary based on the synthetic route and purification method. The choice of halogen can influence the impurity profile. |
Experimental Protocols and Method Validation
To ensure the reliability of analytical data, it is crucial to follow validated protocols. The following sections detail the methodologies for the key analytical techniques, designed to be self-validating and grounded in established scientific principles.
Workflow for Cross-Validation of Analytical Data
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Boc-3-iodo-1H-indazole
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 1-Boc-3-iodo-1H-indazole. As a specialized heterocyclic compound utilized in complex organic synthesis, particularly in drug discovery, its unique structure—comprising a halogenated indazole core and an acid-labile Boc protecting group—necessitates a nuanced approach to waste management. This document moves beyond a simple checklist to explain the chemical reasoning behind each procedural step, ensuring that researchers, scientists, and drug development professionals can manage their waste streams safely, efficiently, and in accordance with environmental regulations.
Section 1: Hazard Profile and Chemical Causality
Understanding the chemical nature of this compound is fundamental to appreciating its disposal requirements. The hazards are rooted in its three primary structural components:
-
The Iodinated Moiety: As a halogenated organic compound, it falls under specific waste regulations.[1][2] Halogenated wastes require high-temperature incineration with specialized scrubbers to neutralize the resulting acidic gases (e.g., hydrogen iodide) and prevent the formation of toxic byproducts like dioxins. Improper disposal, such as mixing with non-halogenated waste, can lead to regulatory non-compliance and increased disposal costs.[3]
-
The Indazole Core: This nitrogen-containing heterocyclic structure can produce toxic nitrogen oxides (NOx) upon combustion.[4] While standard for many organic compounds, it contributes to the overall hazardous nature of the waste stream.
-
The Boc (tert-Butyloxycarbonyl) Group: This protecting group is notoriously labile to acid.[5] Accidental mixing of this compound waste with acidic waste streams could initiate a deprotection reaction, generating isobutylene and carbon dioxide gas. This can lead to container pressurization and the release of volatile organic compounds.
Thermal decomposition can also lead to the release of irritating gases and vapors, including carbon monoxide (CO) and carbon dioxide (CO2).[4]
Table 1: Summary of Key Hazards
| Hazard Classification | Description | Rationale & Primary Reference |
| Halogenated Organic Waste | Requires segregation into a specific waste stream.[1][2][3][6] | The presence of iodine necessitates disposal via specific incineration protocols to manage halogenated byproducts. |
| Skin and Eye Irritant | May cause skin and eye irritation upon contact.[7][8] | Common hazard for complex organic molecules; requires appropriate personal protective equipment. |
| Harmful if Swallowed | Poses an acute toxicity risk if ingested.[7] | The specific toxicity profile mandates careful handling to prevent accidental ingestion. |
| Environmental Hazard | Potentially toxic to aquatic life. | General principle for synthetic organic reagents; drain disposal is strictly forbidden.[1][9] |
| Reactive Incompatibilities | Reacts with strong acids, bases, and oxidizing agents.[3][6][10] | The acid-labile Boc group and the potential for redox reactions with the iodinated ring demand segregation from incompatible chemicals. |
Section 2: Pre-Disposal Safety and Handling
Before beginning any work that will generate this compound waste, ensure the following controls are in place.
Personal Protective Equipment (PPE)
A standard PPE ensemble is mandatory to prevent exposure.[1]
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use nitrile gloves. Ensure they are compatible with any solvents being used.
-
Body Protection: A standard laboratory coat must be worn and kept fully fastened.
-
Footwear: Wear closed-toe shoes to protect from potential spills.[1]
Engineering Controls
-
Fume Hood: All handling of solid this compound and its solutions must be conducted inside a properly functioning chemical fume hood.[1][7] This mitigates the risk of inhaling fine powders or solvent vapors.
Section 3: The Core Disposal Protocol: A Step-by-Step Workflow
This protocol ensures that waste is handled in a manner that is safe, compliant, and chemically sound. The principle of waste segregation is the most critical component of this workflow.
Step 1: Waste Segregation (The Critical Decision)
Immediately classify any waste containing this compound as "Halogenated Organic Waste." This includes:
-
Unused or expired solid reagent.
-
Solutions containing the compound.
-
Contaminated materials (e.g., weigh boats, pipette tips, silica gel from chromatography).
-
Solvent rinses of glassware that contained the compound.
Causality: This segregation is the cornerstone of proper chemical waste management.[2][3][6] Halogenated waste streams are incinerated at very high temperatures, a process that is more energy-intensive and costly than non-halogenated solvent recycling or fuel blending.[3] Mixing these streams leads to cross-contamination and forces the entire volume to be treated by the more rigorous method.
Step 2: Container Selection and Labeling
-
Selection: Obtain a designated hazardous waste container that is compatible with the waste. Typically, this will be a high-density polyethylene (HDPE) or glass bottle with a screw-top cap. The container must be in good condition, free of leaks, and clearly marked for "Halogenated Waste" or as required by your institution.[3][6]
-
Labeling: Before adding any waste, affix a "Hazardous Waste" tag to the container.[3] The label must include:
-
The words "Hazardous Waste."[6]
-
The full chemical names of all constituents. Do NOT use abbreviations or chemical formulas.[6] For example, write "this compound," "Dichloromethane," etc.
-
An accurate estimation of the percentage of each component.
-
The start date (the date the first drop of waste is added).
-
The name of the principal investigator and the laboratory location.
-
Step 3: Waste Collection
-
Carefully transfer the waste into the labeled container inside a fume hood.
-
For solid waste, it may be dissolved in a minimal amount of a compatible halogenated solvent (e.g., dichloromethane) before being added to the liquid waste container.
-
Keep the waste container securely closed at all times, except when you are actively adding waste.[3][6] This prevents the release of volatile organic compounds into the lab atmosphere.
Step 4: Storage
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) .[3]
-
The SAA must be located at or near the point of generation.
-
The container must be stored within secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[3]
-
Ensure the waste container is segregated from incompatible materials, particularly acids and bases.[3][10]
Step 5: Final Disposal
-
Monitor the level of waste in the container. Do not overfill; a common guideline is to fill it to no more than 75-80% of its capacity.[3]
-
Once the container is full, or if waste generation is complete, submit a request for waste pickup through your institution's Environmental Health and Safety (EHS) department.
-
Ensure the hazardous waste tag is complete and legible before the scheduled pickup.
Section 4: Emergency Procedures: Spill and Exposure Management
Accidents can happen, and preparedness is key to mitigating risk.
Small Spills (Contained within the Fume Hood)
-
Alert personnel in the immediate area.
-
Wearing your full PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels to absorb a spill involving an oxidizer.
-
Carefully scoop the absorbent material into a sealable bag or container.
-
Label the container as "Hazardous Waste" with a full description of the contents.
-
Dispose of this waste through the EHS department.[3]
-
Clean the spill area with an appropriate solvent and decontaminate it.
Large Spills (Outside of a Fume Hood)
-
Evacuate the immediate area. Activate the fire alarm if necessary to facilitate a full lab evacuation.[6]
-
Call your institution's emergency number and inform EHS.[3]
-
Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so.
Personal Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[3][7]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]
-
Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.[7]
-
Ingestion: If the person is conscious, rinse their mouth with water. Call a poison control center or seek immediate medical attention.[7]
Section 5: Visualizing the Workflow
To clarify the procedural logic, the following diagrams illustrate the key decision-making and operational steps.
Caption: Decision workflow for proper waste stream segregation.
Caption: Step-by-step operational flow for waste disposal.
By adhering to this detailed protocol, laboratory professionals can ensure the safe handling and compliant disposal of this compound, contributing to a secure and environmentally responsible research environment. Always consult your institution's specific policies and EHS department for guidance tailored to your location and facilities.
References
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A Comprehensive Guide to the Safe Handling of 1-Boc-3-Iodo-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
As a novel building block in medicinal chemistry and drug development, 1-Boc-3-Iodo-1H-indazole presents both significant synthetic utility and potential hazards. A thorough understanding of its chemical properties and adherence to strict safety protocols are paramount to ensuring a safe and productive research environment. This guide provides essential, experience-driven safety and logistical information for the handling and disposal of this compound.
Understanding the Risks: A Hazard Profile
Anticipated Hazards:
-
Acute Toxicity (Oral): Harmful if swallowed.[1]
-
Skin Irritation: Likely to cause skin irritation upon contact.[1]
-
Eye Irritation: Poses a risk of serious eye irritation.[1]
-
Respiratory Irritation: Inhalation of dust or vapor may cause respiratory tract irritation.[3][4]
Due to these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not just recommended, but essential for safe handling.
Operational Plan: Personal Protective Equipment (PPE)
The selection of appropriate PPE is the most critical step in mitigating the risks associated with handling this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Weighing and Aliquoting | Chemical splash goggles and a face shield.[3][5] | Chemical-resistant gloves (Nitrile), a flame-resistant lab coat, and closed-toe shoes.[3][5] | Required. Use a NIOSH-certified respirator with an organic vapor cartridge, especially if not handled in a fume hood.[3] |
| Solution Preparation & Reaction | Chemical splash goggles and a face shield.[3][5] | Chemical-resistant gloves (Nitrile), a flame-resistant lab coat, and closed-toe shoes.[3][5] | Work should be conducted in a certified chemical fume hood. |
| Handling Spills | Chemical splash goggles and a face shield.[3] | Heavy-duty chemical-resistant gloves, a chemical-resistant apron or suit, and boots.[3] | A NIOSH-certified respirator with an organic vapor cartridge is necessary.[3] |
| Waste Disposal | Safety goggles.[3] | Chemical-resistant gloves and a lab coat.[3] | Not generally required if handling sealed waste containers. |
The Rationale Behind the Gear:
-
Eye and Face Protection: The combination of safety goggles and a face shield provides maximum protection against splashes and airborne particles, which is crucial when handling a compound that can cause serious eye irritation.[3][5][6]
-
Skin Protection: Chemical-resistant nitrile gloves are a standard for handling a wide range of organic compounds. A flame-resistant lab coat is a prudent measure, especially when working with flammable solvents.[5]
-
Respiratory Protection: Due to the risk of respiratory irritation, weighing and handling of the solid should be performed in a manner that minimizes dust generation, ideally within a fume hood.[3] If a fume hood is not available, a respirator is mandatory.
Procedural Workflow for Safe Handling
The following diagram outlines the standard operating procedure for handling this compound, from preparation to disposal. Adherence to this workflow is critical for minimizing exposure and ensuring a safe laboratory environment.
Caption: Standard workflow for handling this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Always work within a certified chemical fume hood to minimize inhalation exposure.[3]
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
-
Review all available safety information and have a clear, written experimental protocol.
-
Don the appropriate PPE as detailed in the table above.[7]
-
-
Handling:
-
When weighing the solid, do so in a fume hood to avoid the inhalation of any dust.
-
When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
Keep containers tightly closed when not in use.
-
-
In Case of a Spill:
-
Evacuate the immediate area and alert colleagues.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully scoop the absorbent material into a designated hazardous waste container.
-
Decontaminate the spill area with an appropriate solvent, followed by soap and water.
-
Disposal Plan: A Commitment to Environmental Responsibility
Proper disposal of this compound and any contaminated materials is mandatory to ensure environmental protection and regulatory compliance.
Waste Segregation and Disposal Workflow:
Caption: Waste segregation and disposal workflow.
Disposal Protocol:
-
Waste Containers:
-
Use separate, clearly labeled, and sealed containers for solid and liquid waste.
-
Ensure waste containers are compatible with the chemical.
-
-
Waste Segregation:
-
Solid Waste: All disposable items that have come into contact with this compound, such as gloves, weigh boats, and contaminated absorbent materials, must be placed in a designated solid hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated liquid hazardous waste container. Do not mix with incompatible waste streams.
-
Sharps: Any contaminated needles or sharp objects must be disposed of in a puncture-resistant sharps container.
-
-
Final Disposal:
-
All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Follow their specific guidelines for hazardous waste pickup and disposal.
-
By adhering to these protocols, you contribute to a culture of safety and responsible scientific practice. Your diligence protects not only yourself and your colleagues but also the environment.
References
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- Dartmouth College. Personal Protective Equipment in Chemistry | Environmental Health and Safety. [Link]
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
